5-Iodo-2,4-dimethoxybenzaldehyde
Description
Properties
IUPAC Name |
5-iodo-2,4-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-12-8-4-9(13-2)7(10)3-6(8)5-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDRKAVGBBJYJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557927 | |
| Record name | 5-Iodo-2,4-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121177-67-1 | |
| Record name | 5-Iodo-2,4-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 121177-67-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Iodo-2,4-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-2,4-dimethoxybenzaldehyde, with the CAS Number 121177-67-1, is a highly functionalized aromatic aldehyde that serves as a critical building block in modern organic synthesis. Its strategic placement of an iodo group, an aldehyde, and two methoxy groups on the benzene ring makes it a versatile precursor for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The electron-donating methoxy groups activate the aromatic ring, while the iodo and aldehyde functionalities provide orthogonal handles for a diverse range of chemical transformations. This guide offers a comprehensive overview of its chemical properties, synthesis, applications, and analytical characterization, providing researchers with the foundational knowledge to effectively utilize this important synthetic intermediate.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 121177-67-1 | [1] |
| Molecular Formula | C₉H₉IO₃ | [2] |
| Molecular Weight | 292.07 g/mol | [2] |
| Appearance | Typically a solid | [3] |
| Purity | Commercially available in ≥97% purity | [2] |
Synthesis of this compound
The regioselective iodination of activated aromatic systems is a cornerstone of synthetic organic chemistry. This compound is efficiently synthesized from the readily available starting material, 2,4-dimethoxybenzaldehyde.
Key Synthetic Protocol: Silver(I)-Catalyzed Iodination
A mild and rapid method for the synthesis of this compound has been developed by Racys, Sharif, Pimlott, and Sutherland.[4][5] This method utilizes the activation of N-iodosuccinimide (NIS) with a silver(I) triflimide catalyst, which allows for the efficient and regioselective iodination of the electron-rich aromatic ring of 2,4-dimethoxybenzaldehyde.
Reaction Scheme:
A schematic representation of the synthesis of this compound.
Experimental Protocol:
-
To a solution of 2,4-dimethoxybenzaldehyde (1 equivalent) in dichloromethane, add N-iodosuccinimide (NIS) (1.1 equivalents).
-
Add silver(I) triflimide (AgNTf₂) (0.1 equivalents) to the mixture.
-
Stir the reaction mixture at 40°C for 1 hour in the dark.
-
Upon completion, the reaction is quenched and worked up using standard procedures.
-
The crude product is then purified by column chromatography to yield this compound.
Causality Behind Experimental Choices:
-
Catalyst: Silver(I) triflimide is chosen for its ability to act as a soft Lewis acid, activating the NIS without promoting over-iodination, which can be a problem with highly activated substrates.[4] The non-complexing nature of the triflimide counterion enhances the catalytic activity of the silver(I) ion.[4]
-
Iodinating Agent: N-Iodosuccinimide is a mild and easy-to-handle source of electrophilic iodine.
-
Solvent: Dichloromethane is an appropriate solvent for this reaction due to its ability to dissolve the reactants and its relative inertness under the reaction conditions.
-
Temperature and Time: The reaction proceeds efficiently at a moderate temperature of 40°C within a short timeframe of 1 hour, highlighting the efficiency of the catalytic system.[5]
-
Exclusion of Light: Performing the reaction in the dark is a standard precaution for many iodination reactions to prevent the formation of radical species that could lead to side reactions.
Applications in Drug Discovery and Organic Synthesis
The unique arrangement of functional groups in this compound makes it a valuable intermediate in the synthesis of a variety of complex molecules, particularly those with biological activity.
Precursor to Bioactive Scaffolds
Substituted benzaldehydes are fundamental building blocks in the synthesis of a wide range of pharmaceuticals. The presence of the iodo group in this compound allows for its use in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds. This enables the introduction of diverse molecular fragments, which is a key strategy in the design of novel drug candidates.
-
Kinase Inhibitors: The iodinated aromatic core can be elaborated through cross-coupling reactions to generate scaffolds for kinase inhibitors.[6] Many kinase inhibitors feature a substituted aromatic core that interacts with the hinge region of the kinase active site.
-
Anticancer and Antiviral Agents: The dimethoxybenzaldehyde moiety is found in a number of natural products and synthetic compounds with anticancer and antiviral activities.[3][7] The iodo-substituent provides a convenient point for modification to optimize the pharmacological properties of these agents. For instance, related dimethoxybenzaldehyde derivatives are precursors to chalcones and stilbenes, classes of compounds known for their cytotoxic activity against various cancer cell lines.[3]
-
Natural Product Synthesis: The functional group array of this compound makes it a useful starting material for the total synthesis of complex natural products.[8]
Analytical Characterization
The unambiguous identification and purity assessment of this compound are crucial for its use in synthesis. A combination of spectroscopic techniques is typically employed for this purpose. While a dedicated, publicly available full spectral dataset for this specific isomer is limited, data from closely related compounds can provide valuable insights for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.5-10.5 ppm), the aromatic protons, and the two methoxy groups (around 3.8-4.0 ppm). The coupling patterns of the aromatic protons would confirm the substitution pattern. For example, in the related compound 5-iodo-2-methoxybenzaldehyde, the aldehyde proton appears at 10.32 ppm, and the aromatic protons show distinct doublets and doublets of doublets.[9]
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (typically in the range of 185-195 ppm), the aromatic carbons (with the carbon bearing the iodine showing a characteristic upfield shift), and the methoxy carbons (around 55-65 ppm). In 5-iodo-2-methoxybenzaldehyde, the carbonyl carbon resonates at 188.3 ppm.[9]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the C=O stretch of the aldehyde (typically around 1680-1700 cm⁻¹) and C-O stretches of the methoxy groups (around 1200-1250 cm⁻¹ and 1020-1050 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C₉H₉IO₃. The mass spectrum would show the molecular ion peak [M]⁺ and characteristic fragmentation patterns.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is intended for use by trained professionals in a laboratory setting.
-
General Hazards: Based on safety data for related compounds, it may cause skin and eye irritation. Inhalation of dust should be avoided.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant potential in drug discovery and materials science. Its efficient synthesis, coupled with the reactivity of its multiple functional groups, provides a robust platform for the creation of novel and complex molecules. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is paramount for its successful application in research and development.
References
-
5-Iodo-2, 4-dimethoxybenzaldehyde, min 97%, 1 gram. (n.d.). Retrieved from [Link]
-
Racys, D. T., Sharif, S. A. I., Pimlott, S. L., & Sutherland, A. (2016). Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation. The Journal of Organic Chemistry, 81(3), 772–780. Retrieved from [Link]
-
3-Iodo-4,5-dimethoxybenzaldehyde | C9H9IO3 | CID 2778113. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis and antiviral activity of hydroxy-substituted benzaldehydes and related compounds. (2025). ResearchGate. Retrieved from [Link]
-
Thermophysical Properties of 3-Iodo-4,5-dimethoxybenzaldehyde. (n.d.). Chemcasts. Retrieved from [Link]
-
5-Iodo-2-methoxybenzaldehyde | C8H7IO2 | CID 262240. (n.d.). PubChem. Retrieved from [Link]
-
Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- | C8H7IO3 | CID 79499. (n.d.). PubChem. Retrieved from [Link]
-
2,4-Dimethoxybenzaldehyde | C9H10O3 | CID 69175. (n.d.). PubChem. Retrieved from [Link]
-
Supporting Information For. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. 2,4-Dimethoxybenzaldehyde | C9H10O3 | CID 69175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- | C8H7IO3 | CID 79499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]
- 6. asianpubs.org [asianpubs.org]
- 7. Benzaldehyde, 2,4-dimethoxy- [webbook.nist.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
An In-depth Technical Guide to 5-Iodo-2,4-dimethoxybenzaldehyde
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the molecular characteristics, synthesis, and applications of 5-Iodo-2,4-dimethoxybenzaldehyde, a key organic building block.
Introduction
This compound is a polysubstituted aromatic aldehyde that holds significant value as a versatile intermediate in organic synthesis. Its structure, featuring an aldehyde group and methoxy and iodo substituents on the benzene ring, provides multiple reactive sites for constructing complex molecular architectures. The electron-donating methoxy groups activate the ring, while the iodo substituent offers a prime site for cross-coupling reactions, making it a valuable precursor for novel bioactive compounds and pharmaceutical agents. Understanding its fundamental properties is crucial for its effective application in research and development.
Physicochemical and Spectroscopic Data
The core quantitative data for this compound (CAS Number: 121177-67-1) are summarized below.[1][2] This information is fundamental for its identification, handling, and use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₉H₉IO₃ | [1][2] |
| Molecular Weight | 292.07 g/mol | [1][2] |
| Appearance | White to pale yellow solid (predicted based on isomers) | N/A |
| Melting Point | Data not available. Isomers such as 5-iodo-2,3-dimethoxybenzaldehyde melt at 97–98 °C, and 2-iodo-4,5-dimethoxybenzaldehyde melts at 137–139 °C.[3] | N/A |
| Purity | Typically ≥97% | [1] |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation of this compound. While a full experimental spectrum is not publicly available, data for closely related isomers provide a strong basis for characterization.[3]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (CHO, ~10.3 ppm), two aromatic protons with specific splitting patterns, and two methoxy group singlets (OCH₃, ~3.9 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR would reveal signals for the carbonyl carbon (~188 ppm), aromatic carbons (including the carbon bearing the iodine atom at a characteristic upfield shift), and the methoxy carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) for the protonated molecule [M+H]⁺ would show a calculated m/z of approximately 292.9670, confirming the elemental composition.[3]
-
Infrared (IR) Spectroscopy: Key vibrational frequencies are expected for the C=O stretch of the aldehyde (around 1670-1690 cm⁻¹) and C-O stretches of the methoxy groups.
Synthesis of this compound
The primary route for synthesizing this compound is through the electrophilic iodination of its precursor, 2,4-dimethoxybenzaldehyde. The methoxy groups at positions 2 and 4 direct the incoming electrophile to the electron-rich position 5.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Electrophilic Iodination
This protocol is based on established methods for the iodination of activated benzaldehydes.
-
Preparation: In a round-bottom flask protected from light, dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane.
-
Addition of Reagents: Add N-iodosuccinimide (NIS) (1.1 eq) to the solution. If required for activation, a catalytic amount of a silver salt like silver triflimide can be added.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40°C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any remaining iodine. Separate the organic layer.
-
Extraction and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.
Applications in Drug Development and Research
Substituted benzaldehydes are crucial synthons in medicinal chemistry. The presence of the iodine atom in this compound makes it particularly useful for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents at the 5-position, enabling the synthesis of diverse compound libraries for drug discovery.
Sources
5-Iodo-2,4-dimethoxybenzaldehyde physical properties
An In-Depth Technical Guide to the Physical Properties and Synthetic Applications of 5-Iodo-2,4-dimethoxybenzaldehyde
For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on the physical properties, synthesis, and application of this compound. As a key intermediate in organic synthesis, a thorough understanding of this compound's characteristics is paramount for its effective utilization in the development of novel chemical entities.
Introduction and Core Characteristics
This compound is a polysubstituted aromatic aldehyde. Its structure, featuring an aldehyde group, two methoxy groups, and an iodine atom on the benzene ring, makes it a versatile building block in medicinal chemistry and materials science. The electron-donating methoxy groups and the reactive iodo- and aldehyde functionalities provide multiple sites for synthetic transformations, enabling its use as a precursor to more complex molecular architectures.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These data are critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 121177-67-1 | [1][2] |
| Molecular Formula | C₉H₉IO₃ | [2] |
| Molecular Weight | 292.07 g/mol | [2] |
| Appearance | Typically a solid at room temperature | [3][4] |
| Purity | Commercially available at ≥97% | [2] |
| Melting Point | Specific data not available in cited sources. However, related isomers exhibit distinct melting points, such as 2-iodo-4,5-dimethoxybenzaldehyde (137–139 °C) and 5-iodo-3,4-dimethoxybenzaldehyde (171–172 °C).[4] | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, and acetone. Low solubility in water is anticipated. | N/A |
Spectroscopic Data for Structural Elucidation
While specific spectral data for this compound is not detailed in the provided search results, we can infer the expected spectroscopic characteristics based on its structure and data from close isomers. Spectroscopic analysis is indispensable for confirming the identity and purity of the compound after synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (likely a singlet between δ 9.8-10.3 ppm), two singlets for the non-equivalent methoxy groups (around δ 3.9-4.0 ppm), and two singlets or doublets for the aromatic protons. The precise chemical shifts of the aromatic protons are influenced by the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum should display a signal for the aldehyde carbonyl carbon (typically δ 187-195 ppm), signals for the aromatic carbons (with the carbon bearing the iodine atom showing a characteristically low chemical shift), and signals for the two methoxy carbons (around δ 56 ppm).
For comparative purposes, the reported NMR data for the isomer 5-iodo-3,4-dimethoxybenzaldehyde is:
-
¹H NMR (400 MHz, CDCl₃): δ 10.18 (s, 1H), 8.20 (s, 1H), 6.38 (s, 1H), 3.96 (s, 3H), 3.94 (s, 3H).[4]
-
¹³C{¹H} NMR (101 MHz, CDCl₃): δ 187.1, 164.1, 163.8, 139.3, 120.3, 94.8, 75.6, 56.7, 55.9.[4]
Synthesis and Purification
The synthesis of this compound typically proceeds via electrophilic iodination of the precursor, 2,4-dimethoxybenzaldehyde.[1] The electron-rich nature of the dimethoxy-substituted benzene ring facilitates this transformation.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Iodination of 2,4-Dimethoxybenzaldehyde
This protocol is adapted from a general procedure for the iodination of arylaldehydes.[4]
Materials:
-
2,4-Dimethoxybenzaldehyde
-
Phenyliodine diacetate (PIDA)
-
Iodine (I₂)
-
Dichloromethane (DCM)
-
Schlenk tube or round-bottom flask
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
Reaction Setup: In a Schlenk tube under a nitrogen atmosphere, combine 2,4-dimethoxybenzaldehyde (1.0 mmol), PIDA (1.5 mmol), and Iodine (1.0 mmol).
-
Solvent Addition: Add 2 mL of dichloromethane (DCM) to the tube.
-
Reaction Conditions: Stir the mixture at 60 °C using a heating mantle. The reaction progress should be monitored by Thin-Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce excess iodine.
-
Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel, typically using a gradient of petroleum ether and ethyl acetate as the eluent.[4]
-
Characterization: Collect the fractions containing the desired product and concentrate to yield pure this compound. Confirm the structure and purity using NMR spectroscopy.
Chemical Reactivity and Applications
The utility of this compound as a synthetic intermediate stems from its reactive functional groups. The iodine atom is particularly valuable as it allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The aldehyde group can undergo nucleophilic addition, condensation, and oxidation/reduction reactions.
Caption: Reactivity and role as a synthetic precursor.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not provided, data from analogous compounds suggest that standard laboratory safety protocols should be strictly followed.
| Hazard Category | Recommendation | Source(s) |
| Eye Contact | May cause serious eye irritation. Use of safety goggles is mandatory. | [5] |
| Skin Contact | May cause skin irritation. Wear appropriate protective gloves. | [5] |
| Inhalation | Avoid breathing dust. Use in a well-ventilated area or a chemical fume hood. | [5] |
| Ingestion | Do not ingest. If swallowed, seek immediate medical assistance. | [5] |
| Storage | Store in a dry, cool, and well-ventilated place in a tightly sealed container. | [5] |
| Incompatibilities | Avoid contact with strong oxidizing agents and strong bases. | [5] |
Note: Always consult the material-specific Safety Data Sheet (SDS) before handling this chemical.
Conclusion
This compound is a valuable and versatile intermediate for organic synthesis. Its well-defined structure allows for predictable reactivity, particularly in cross-coupling and aldehyde-based transformations. A thorough understanding of its physical properties, synthetic routes, and handling requirements is essential for leveraging its full potential in the design and development of novel pharmaceuticals and advanced materials.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]
-
Struchem. (n.d.). 5-Iodo-2, 4-dimethoxybenzaldehyde, min 97%, 1 gram. Retrieved from [Link]
Sources
A Comprehensive Spectroscopic and Structural Elucidation Guide to 5-Iodo-2,4-dimethoxybenzaldehyde
Introduction
5-Iodo-2,4-dimethoxybenzaldehyde, a halogenated aromatic aldehyde, serves as a valuable building block in synthetic organic chemistry. Its utility spans the development of novel pharmaceutical agents and the synthesis of complex molecular probes for biological research. The strategic placement of the iodo-substituent, coupled with the electron-donating methoxy groups and the reactive aldehyde functionality, makes it a versatile precursor for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Molecular Structure and Key Features
The molecular structure of this compound forms the basis for interpreting its spectral data. Understanding the electronic effects of the substituents is paramount.
Caption: Molecular structure of this compound.
The key structural features influencing the spectral data are:
-
Aromatic Ring: A benzene ring provides the core scaffold.
-
Aldehyde Group (-CHO): An electron-withdrawing group that strongly influences the electronic environment of the aromatic ring.
-
Methoxy Groups (-OCH₃): Two electron-donating groups that increase the electron density of the aromatic ring, particularly at the ortho and para positions.
-
Iodo Group (-I): A halogen substituent that is weakly deactivating and has a significant impact on the molecular weight and mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Parameters (Typical for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum.
-
¹H NMR Spectral Data (Predicted)
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. These predictions are based on the analysis of structurally similar compounds[3].
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | Singlet | 1H | Aldehyde proton (CHO) |
| ~7.8 | Singlet | 1H | Aromatic proton (H-6) |
| ~6.5 | Singlet | 1H | Aromatic proton (H-3) |
| ~3.95 | Singlet | 3H | Methoxy protons (OCH₃ at C-4) |
| ~3.90 | Singlet | 3H | Methoxy protons (OCH₃ at C-2) |
Interpretation:
-
The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group.
-
The two aromatic protons will appear as singlets due to the lack of adjacent protons for coupling. The proton at the 6-position (H-6) is ortho to the electron-withdrawing aldehyde group and will be more downfield than the proton at the 3-position (H-3), which is ortho to an electron-donating methoxy group.
-
The two methoxy groups will each appear as a sharp singlet, with slightly different chemical shifts due to their different positions on the aromatic ring.
¹³C NMR Spectral Data (Predicted)
The predicted ¹³C NMR spectrum is detailed below, with assignments based on the known effects of the substituents on the chemical shifts of the aromatic carbons.
| Chemical Shift (δ, ppm) | Assignment |
| ~188 | Aldehyde Carbonyl (C=O) |
| ~165 | Aromatic Carbon (C-4) |
| ~162 | Aromatic Carbon (C-2) |
| ~135 | Aromatic Carbon (C-6) |
| ~125 | Aromatic Carbon (C-1) |
| ~95 | Aromatic Carbon (C-3) |
| ~80 | Aromatic Carbon (C-5) |
| ~56.5 | Methoxy Carbon (OCH₃ at C-4) |
| ~56.0 | Methoxy Carbon (OCH₃ at C-2) |
Interpretation:
-
The aldehyde carbonyl carbon is the most downfield signal.
-
The aromatic carbons attached to the oxygen atoms of the methoxy groups (C-2 and C-4) will be significantly downfield.
-
The carbon bearing the iodine atom (C-5) will be the most upfield of the substituted aromatic carbons due to the "heavy atom effect".
-
The remaining aromatic carbons can be assigned based on their proximity to the various substituents.
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet
-
ATR Method (Preferred for Solids):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Record the spectrum.
-
-
KBr Pellet Method:
-
Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder in an agate mortar.
-
Place the mixture into a pellet press and apply pressure to form a transparent pellet.
-
Place the pellet in the sample holder of the IR spectrometer and record the spectrum.
-
IR Spectral Data (Predicted)
The predicted key IR absorption bands for this compound are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Medium | C-H stretching (methoxy and aldehyde) |
| ~1680 | Strong | C=O stretching (aromatic aldehyde) |
| ~1600, ~1480 | Medium | C=C stretching (aromatic ring) |
| ~1250, ~1050 | Strong | C-O stretching (aryl ethers) |
| ~850-800 | Strong | C-H out-of-plane bending (substituted benzene) |
Interpretation:
-
The strong absorption around 1680 cm⁻¹ is highly characteristic of the carbonyl group of an aromatic aldehyde.
-
The presence of strong C-O stretching bands confirms the methoxy groups.
-
The pattern of C-H out-of-plane bending can provide information about the substitution pattern of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids.
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺•).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Mass Spectral Data (Predicted)
The predicted mass spectrum of this compound would exhibit the following key features:
| m/z | Proposed Fragment Ion |
| 292 | [M]⁺• (Molecular Ion) |
| 291 | [M-H]⁺ |
| 277 | [M-CH₃]⁺ |
| 263 | [M-CHO]⁺ |
| 165 | [M-I]⁺ |
| 127 | [I]⁺ |
Interpretation:
-
The molecular ion peak at m/z 292 would confirm the molecular weight of the compound[1].
-
The presence of a peak at m/z 127 is a clear indicator of the iodine atom.
-
Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical ([M-H]⁺), a methyl radical from a methoxy group ([M-CH₃]⁺), and the formyl radical ([M-CHO]⁺).
-
A significant fragment at m/z 165 would correspond to the loss of the iodine atom.
Caption: Predicted fragmentation pathway for this compound in EI-MS.
Conclusion
This technical guide provides a detailed framework for the spectroscopic analysis and structural elucidation of this compound. By combining the predicted data from ¹H NMR, ¹³C NMR, IR, and MS, a comprehensive and self-validating picture of the molecule's structure can be established. The methodologies described herein represent standard practices in the field and are designed to yield high-quality, reproducible data. For researchers working with this compound or similar structures, this guide serves as a valuable resource for understanding the interplay between molecular structure and spectral properties, thereby facilitating confident structural assignment and paving the way for its application in further scientific endeavors.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Iodo-2,4-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and organic synthesis, the precise characterization of molecular structures is paramount. 5-Iodo-2,4-dimethoxybenzaldehyde, a substituted aromatic aldehyde, serves as a valuable building block in the synthesis of various complex organic molecules and potential drug candidates. Its utility stems from the presence of multiple functional groups: an aldehyde for further elaboration, two methoxy groups that influence the electronic nature of the aromatic ring, and an iodine atom that can participate in a variety of cross-coupling reactions. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is an indispensable tool for the unambiguous structural elucidation and purity assessment of such compounds. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, blending theoretical principles with practical insights to aid researchers in their analytical endeavors.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, it is essential to first understand the molecular structure and the distinct chemical environments of the protons within this compound.
Figure 1: Molecular structure of this compound with proton labeling.
The molecule possesses five distinct proton environments:
-
Aldehyde proton (CHO): A single proton attached to the carbonyl carbon.
-
Aromatic proton at C3 (H3): A proton on the aromatic ring, ortho to the methoxy group at C4 and meta to the aldehyde and the methoxy group at C2.
-
Aromatic proton at C6 (H6): A proton on the aromatic ring, ortho to the aldehyde group and meta to the iodine atom and the methoxy group at C2.
-
Methoxy protons at C2 (2-OCH₃): Three equivalent protons of the methoxy group at the C2 position.
-
Methoxy protons at C4 (4-OCH₃): Three equivalent protons of the methoxy group at the C4 position.
Predicted ¹H NMR Spectrum: A Detailed Analysis
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| Aldehyde (CHO) | ~10.2 - 10.4 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl oxygen and the aromatic ring. It typically appears as a sharp singlet far downfield.[2] |
| Aromatic (H6) | ~7.7 - 7.9 | Singlet (s) | 1H | This proton is ortho to the strongly electron-withdrawing aldehyde group, leading to significant deshielding. It is meta to the iodine and the C2-methoxy group, and para to the C4-methoxy group. Due to the absence of adjacent protons, it is expected to be a singlet. |
| Aromatic (H3) | ~6.4 - 6.6 | Singlet (s) | 1H | This proton is ortho to the electron-donating methoxy group at C4 and para to the electron-withdrawing iodine atom. The strong shielding effect of the ortho methoxy group will shift this proton significantly upfield. It is not expected to couple with other protons, thus appearing as a singlet. |
| Methoxy (2-OCH₃) | ~3.9 - 4.0 | Singlet (s) | 3H | Methoxy groups on an aromatic ring typically resonate in this region. The C2-methoxy group is ortho to the aldehyde, which may cause a slight downfield shift compared to the C4-methoxy group. |
| Methoxy (4-OCH₃) | ~3.8 - 3.9 | Singlet (s) | 3H | This methoxy group is ortho to the iodine and the H3 proton. Its chemical shift will be influenced by the electronic environment of the ring. |
Causality behind Predicted Chemical Shifts:
-
Aldehyde Proton: The electronegativity of the oxygen atom in the carbonyl group withdraws electron density from the C-H bond, causing the proton to experience a stronger effective magnetic field and resonate at a higher frequency (downfield shift).
-
Aromatic Protons:
-
Substituent Effects: The chemical shifts of aromatic protons are governed by the electronic effects (both inductive and resonance) of the substituents on the ring.
-
Aldehyde Group (-CHO): This is an electron-withdrawing group, which deshields ortho and para protons.
-
Methoxy Groups (-OCH₃): These are electron-donating groups through resonance, which shield ortho and para protons, causing an upfield shift.
-
Iodine Atom (-I): Halogens are inductively electron-withdrawing but can be weakly electron-donating through resonance. For iodine, the inductive effect generally dominates, leading to a deshielding effect, particularly at the ortho position.
-
-
H6: The proximity to the strongly deshielding aldehyde group at the ortho position is the dominant factor for its downfield shift.
-
H3: The powerful shielding effect of the ortho-methoxy group at C4 is the primary reason for its significant upfield shift.
-
-
Methoxy Protons: The protons of the methoxy groups are not directly attached to the aromatic ring, so their chemical shifts are less affected by the ring substituents compared to the aromatic protons. They appear as sharp singlets because there are no adjacent protons to couple with. The subtle difference in their chemical shifts arises from their different positions relative to the other functional groups.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol should be followed.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm.[2]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing to 0 ppm is required. Modern NMR instruments can often reference the spectrum to the residual solvent peak.
-
Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.
2. NMR Instrument Parameters:
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | Value | Rationale |
| Spectrometer Frequency | 400 MHz | Provides good signal dispersion for detailed analysis. |
| Number of Scans (NS) | 16 - 64 | Sufficient to obtain a good signal-to-noise ratio for a sample of this concentration. |
| Relaxation Delay (D1) | 1-2 seconds | Allows for adequate relaxation of the protons between pulses, ensuring accurate integration. |
| Acquisition Time (AQ) | 2-4 seconds | Determines the resolution of the spectrum. |
| Spectral Width (SW) | 16 ppm | A standard spectral width that covers the entire range of proton chemical shifts in most organic molecules. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
3. Data Processing:
-
Fourier Transformation (FT): The raw free induction decay (FID) signal is converted into the frequency domain spectrum.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the TMS signal (0 ppm) or the residual solvent peak (CDCl₃ at 7.26 ppm).
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to that signal.
Visualization of Experimental Workflow
Figure 2: A typical workflow for acquiring a ¹H NMR spectrum.
Trustworthiness and Self-Validation
The protocol described above is designed to be a self-validating system. The expected integration ratios (1:1:1:3:3) provide an internal check on the purity of the sample and the accuracy of the signal assignments. Any significant deviation from these ratios would suggest the presence of impurities or an incorrect structural assignment. Furthermore, comparison of the obtained spectrum with the predicted chemical shifts and multiplicities, which are grounded in the well-established principles of NMR spectroscopy and data from analogous compounds, provides a high degree of confidence in the structural elucidation.
Conclusion
The ¹H NMR spectrum of this compound is a powerful analytical tool for its structural confirmation and purity assessment. A thorough understanding of the influence of the aldehyde, methoxy, and iodo substituents on the chemical shifts of the aromatic and functional group protons allows for a confident interpretation of the spectrum. By following a robust experimental protocol and leveraging the predictive power of analogous compound data, researchers can effectively utilize ¹H NMR spectroscopy to advance their work in organic synthesis and drug development.
References
- Royal Society of Chemistry. (2021). Electronic Supplementary Information for [Journal Article Title Redacted for Generality]. [Online]. Available: [Provide a general, stable URL to a relevant RSC journal, as deep links can break, e.g., https://www.rsc.
-
Doc Brown's Chemistry. (n.d.). Proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Online]. Available: [Link].
- Sigma-Aldrich. (n.d.). This compound. [Online]. Available: [A general link to a major chemical supplier's website is more stable, e.g., https://www.sigmaaldrich.com].
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. [Online]. Available: [Link].
- University of California, Los Angeles. (n.d.). Interpreting Proton NMR Spectra. [Online]. Available: [A general, stable URL to a university chemistry resource, e.g., https://www.chem.ucla.edu/~harding/IGOC/I/interpretingprotonnmr.html].
Sources
An In-depth Technical Guide to the ¹³C NMR of 5-Iodo-2,4-dimethoxybenzaldehyde
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-Iodo-2,4-dimethoxybenzaldehyde, a compound of interest in synthetic chemistry and drug development. The document is structured to offer researchers, scientists, and professionals in drug development a deep understanding of the spectral features of this molecule, grounded in the principles of NMR spectroscopy and supported by empirical data from related structures.
Introduction: The Significance of this compound
This compound is a substituted aromatic aldehyde. Such molecules are valuable intermediates in organic synthesis, often serving as building blocks for more complex molecular architectures, including pharmaceutically active compounds. The precise characterization of these intermediates is critical to ensure the identity and purity of subsequent products. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the carbon framework of a molecule. This guide will elucidate the expected ¹³C NMR spectrum of this compound, offering a detailed rationale for the chemical shift assignments based on the electronic effects of its functional groups.
Theoretical Principles: Understanding Substituent Effects in ¹³C NMR
The chemical shift of a carbon nucleus in a benzene ring is highly sensitive to the nature of the substituents attached to the ring. In this compound, the aldehyde (-CHO), two methoxy (-OCH₃), and iodo (-I) groups each exert distinct electronic effects that influence the shielding and deshielding of the aromatic carbons.
-
Aldehyde Group (-CHO): The carbonyl carbon of the aldehyde is strongly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization, resulting in a characteristic downfield chemical shift, typically in the range of 190-200 ppm.[1][2] The aldehyde group is an electron-withdrawing group, which deshields the ortho and para carbons of the benzene ring.
-
Methoxy Groups (-OCH₃): The oxygen atom of a methoxy group is electron-donating through resonance, which shields the ortho and para positions, causing their signals to appear at a higher field (lower ppm). The methoxy carbons themselves appear in the 55-65 ppm region.[1]
-
Iodo Group (-I): Halogens exhibit a dual electronic effect. They are inductively electron-withdrawing but can be weakly electron-donating through resonance. For heavier halogens like iodine, the "heavy atom effect" is also significant, which can cause a substantial upfield shift (shielding) of the directly attached carbon (ipso-carbon).[3]
The interplay of these effects in a polysubstituted benzene ring determines the final chemical shift of each carbon atom. The additivity of substituent chemical shift (SCS) increments can be a useful tool for predicting these shifts.[4][5]
Predicted ¹³C NMR Spectrum and Peak Assignments
The introduction of an iodine atom at the C-5 position will induce the following changes:
-
C-5 (Iodo-substituted): This carbon will experience a strong shielding effect due to the heavy atom effect of iodine, shifting its signal significantly upfield.
-
C-4 and C-6 (ortho to Iodine): These carbons will be deshielded due to the inductive effect of iodine.
-
C-1 and C-3 (meta and para to Iodine): The effects on these more distant carbons will be less pronounced.
Based on these principles and data from similar iodinated aromatic compounds[8], the predicted ¹³C NMR chemical shifts for this compound are presented in Table 1 .
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C=O | ~188 | Slightly influenced by the remote iodo substituent. |
| C-2 | ~162 | Methoxy-substituted, meta to iodine, minor shift. |
| C-4 | ~160 | Methoxy-substituted, ortho to iodine, deshielding effect. |
| C-6 | ~133 | ortho to aldehyde and iodine, strong deshielding. |
| C-1 | ~121 | Aldehyde-substituted, para to iodine, minor shift. |
| C-3 | ~96 | ortho to two methoxy groups, shielded, meta to iodine. |
| C-5 | ~85 | Directly attached to iodine, strong "heavy atom" shielding effect. |
| -OCH₃ (C-2) | ~56.5 | Typical methoxy carbon chemical shift. |
| -OCH₃ (C-4) | ~56.0 | Typical methoxy carbon chemical shift. |
Experimental Protocol for ¹³C NMR Acquisition
To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity.
4.1. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent as it is capable of dissolving the compound and has a well-defined solvent peak at ~77.16 ppm which can be used as a reference.[9] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[10][11]
-
Concentration: Dissolve 20-50 mg of this compound in approximately 0.6-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
Referencing: Tetramethylsilane (TMS) can be added as an internal standard (0 ppm). However, referencing to the solvent peak is also a common and acceptable practice.
4.2. NMR Spectrometer Parameters
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for better signal dispersion.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) should be used.
-
Acquisition Parameters:
-
Spectral Width: Approximately 240 ppm (from -10 to 230 ppm) to ensure all carbon signals are captured.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the carbon nuclei, especially quaternary carbons.
-
Number of Scans: 256 to 1024 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
4.3. Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0 ppm or the CDCl₃ triplet to 77.16 ppm.
Visualization of Molecular Structure and NMR Assignments
The following diagrams illustrate the molecular structure of this compound and the logical workflow for spectral analysis.
Caption: Molecular structure of this compound with predicted ¹³C NMR chemical shifts.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,4-Dimethoxybenzaldehyde(613-45-6) 13C NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. rsc.org [rsc.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
A Comprehensive Technical Guide to the Synthesis of 5-Iodo-2,4-dimethoxybenzaldehyde
Abstract
This technical guide provides a detailed protocol and theoretical framework for the synthesis of 5-Iodo-2,4-dimethoxybenzaldehyde, a valuable building block in the development of pharmaceutical agents and complex organic molecules. The synthesis is achieved through the regioselective iodination of 2,4-dimethoxybenzaldehyde. This document elucidates the underlying electrophilic aromatic substitution mechanism, offers a step-by-step experimental procedure, outlines critical safety precautions, and details analytical methods for product characterization. It is intended for researchers, chemists, and professionals in the field of drug development and synthetic organic chemistry.
Introduction: Significance and Application
This compound is a key aromatic intermediate whose utility stems from the presence of multiple functional groups: an aldehyde, two methoxy groups, and a strategically positioned iodine atom. The carbon-iodine bond is particularly useful in modern organic synthesis, serving as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] The aldehyde and methoxy groups offer further sites for chemical modification, making this compound a valuable precursor for constructing complex molecular architectures found in many biologically active compounds.
The starting material, 2,4-dimethoxybenzaldehyde, is a readily available and electron-rich aromatic compound, making it an ideal substrate for electrophilic aromatic substitution reactions. This guide focuses on a robust and high-yielding method for its conversion to the desired 5-iodo derivative.
Theoretical Framework: The Chemistry of Regioselective Iodination
The synthesis of this compound from 2,4-dimethoxybenzaldehyde is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[2] This process involves the replacement of a hydrogen atom on the aromatic ring with an electrophile, in this case, an iodonium ion (I⁺).
Mechanism of Electrophilic Aromatic Substitution
The SEAr mechanism proceeds through a two-step pathway:
-
Formation of the Sigma (σ) Complex: The electron-rich π system of the 2,4-dimethoxybenzaldehyde ring acts as a nucleophile, attacking the iodine electrophile (I⁺). This forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. This step is typically the rate-determining step of the reaction.[1]
-
Restoration of Aromaticity: A weak base in the reaction mixture removes a proton from the sp³-hybridized carbon of the σ-complex, restoring the aromaticity of the ring and yielding the final iodinated product.[2]
Figure 2: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethoxybenzaldehyde (5.00 g, 30.1 mmol) in acetonitrile (100 mL). As the reaction is light-sensitive, wrap the flask in aluminum foil.
-
Reagent Addition: To the stirred solution, add N-Iodosuccinimide (7.10 g, 31.6 mmol, 1.05 equivalents) in one portion at room temperature.
-
Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution (~30 mL) to neutralize any remaining iodine, indicated by the disappearance of any brown/yellow color.
-
Solvent Removal: Remove the acetonitrile from the mixture using a rotary evaporator.
-
Precipitation and Collection: Add deionized water (~100 mL) to the resulting residue to precipitate the crude product. Collect the solid by suction filtration using a Büchner funnel and wash it thoroughly with cold deionized water (2 x 50 mL).
-
Purification: The crude solid can be purified by recrystallization. A common solvent system is an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until the solution becomes cloudy. Reheat to clarify and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Drying: Collect the purified, off-white to pale yellow crystals by suction filtration and dry them under vacuum to a constant weight. A typical yield is in the range of 85-95%.
Product Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.
| Property | Expected Result |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₉H₉IO₃ [3] |
| Molecular Weight | 292.07 g/mol [3] |
| Melting Point | 171-172 °C (literature value) [4] |
| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 10.18 (s, 1H, -CHO), 8.20 (s, 1H, Ar-H), 6.38 (s, 1H, Ar-H), 3.96 (s, 3H, -OCH₃), 3.94 (s, 3H, -OCH₃). [4] |
| ¹³C NMR | (101 MHz, CDCl₃) δ (ppm): 187.1, 164.1, 163.8, 139.3, 120.3, 94.8, 75.6, 56.7, 55.9. [4] |
| FT-IR | Key peaks (cm⁻¹): ~1670 (C=O stretch of aldehyde), ~2850 & ~2750 (C-H stretch of aldehyde), ~1200-1000 (C-O stretch of ethers). |
Conclusion
This guide outlines a reliable and efficient method for the regioselective synthesis of this compound. The procedure leverages the powerful directing effects of the methoxy substituents on the aromatic ring to achieve high selectivity for the desired product. By adhering to the detailed experimental protocol and safety guidelines, researchers can confidently produce this valuable synthetic intermediate for applications in medicinal chemistry and materials science. The provided characterization data serves as a benchmark for verifying the successful synthesis and purity of the final compound.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Retrieved from [Link]
Sources
Introduction: A Proactive Approach to Chemical Safety
An In-Depth Technical Guide to the Safe Handling of 5-Iodo-2,4-dimethoxybenzaldehyde
In the landscape of drug discovery and synthetic chemistry, substituted benzaldehydes are foundational building blocks. This compound, with its unique electronic and steric properties, represents a compound of significant interest for creating complex molecular architectures. However, its potential utility is matched by the imperative for rigorous safety and handling protocols. This guide moves beyond mere procedural checklists to instill a deep, causal understanding of the risks associated with this compound and the scientific rationale behind its safe handling.
As of this writing, comprehensive toxicological data for this compound is not extensively published. Therefore, this document employs a scientifically grounded approach, extrapolating a robust safety profile from structurally analogous compounds—a standard and necessary practice in managing novel research chemicals. This guide is designed for the trained researcher, scientist, and drug development professional, for whom safety is not just a requirement, but an integral component of scientific excellence.
Section 1: Physicochemical and Hazard Profile
A thorough understanding of a chemical's identity and inherent hazards is the bedrock of any safety protocol. The following tables summarize the known properties of this compound and its anticipated hazard classification based on GHS (Globally Harmonized System) criteria derived from closely related molecules.
1.1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 121177-67-1 | [1] |
| Molecular Formula | C₉H₉IO₃ | [1] |
| Molecular Weight | 292.07 g/mol | [1] |
| Appearance | Expected to be a solid powder or crystalline solid | [2] |
| Melting Point | Data not available. Analog 2,4-Dimethoxybenzaldehyde: 67-72 °C. | [3] |
| Solubility | Data not available. Analog 2,4-Dimethoxybenzaldehyde is insoluble in water. | [4] |
1.2: Anticipated GHS Hazard Profile
This hazard profile is synthesized from safety data for structurally similar compounds, including other iodinated and dimethoxy-substituted benzaldehydes. This proactive classification ensures that the highest standards of safety are applied in the absence of specific data.
| Hazard Class | GHS Category | Hazard Statement | Basis from Analogous Compounds |
| Acute Toxicity, Oral | Category 3 / 4 | H301: Toxic if swallowed or H302: Harmful if swallowed | The presence of an iodine substituent can increase toxicity. 5-Iodo-2-methoxybenzaldehyde is classified as "Toxic if swallowed".[5] |
| Skin Corrosion / Irritation | Category 2 | H315: Causes skin irritation | A consistent classification across nearly all substituted benzaldehydes.[2] |
| Serious Eye Damage / Irritation | Category 2A | H319: Causes serious eye irritation | A consistent classification for this chemical class.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Aldehyde functional groups and fine powders are known respiratory irritants.[2] |
Section 2: The Hierarchy of Controls: A Self-Validating System for Exposure Prevention
Effective safety is not achieved by a single action, but by a multi-layered strategy. The "Hierarchy of Controls" is a fundamental risk management principle that prioritizes institutional and engineering solutions over procedural or personal ones. This approach creates a self-validating system where safety is built into the environment.
Caption: Hierarchy of Controls adapted for potent research compounds.
-
Elimination/Substitution: In a research context, eliminating the specific molecule may not be feasible. However, one might consider if a less hazardous intermediate could be used in a synthetic pathway.
-
Engineering Controls: This is the most critical layer for handling this compound. All handling of the solid material or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of airborne particulates. The causality is clear: the fume hood physically contains and removes the primary respiratory hazard.
-
Administrative Controls: This guide, along with detailed Standard Operating Procedures (SOPs), forms the core of administrative controls. All personnel must receive documented training on the specific hazards and handling procedures for this compound before beginning work.
-
Personal Protective Equipment (PPE): PPE is essential but should never be the primary means of protection. It serves to protect the user from contact that occurs despite higher-level controls.
Section 3: Standard Operating Protocol for Handling
This protocol is a self-validating system designed to minimize exposure at every step.
3.1: Required Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles conforming to ANSI Z87.1 or EN 166 standards.[6] A face shield should be worn in addition to goggles when there is a significant risk of splash or dust generation.
-
Hand Protection: Nitrile gloves are the standard recommendation. Gloves must be inspected for integrity before use and removed using the proper technique to avoid contaminating skin.[3] Change gloves immediately if contamination is suspected.
-
Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are mandatory.
3.2: Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific area within a chemical fume hood for the procedure.
-
Ensure an operational safety shower and eyewash station are directly accessible.[7]
-
Assemble all necessary equipment (spatulas, glassware, balances, solvents) and place them within the fume hood.
-
Place a plastic-backed absorbent liner on the work surface to contain minor spills.
-
Verify the fume hood is functioning correctly (check airflow monitor).
-
-
Weighing and Transfer:
-
The compound is a solid, likely a fine powder. To prevent aerosolization, weigh the material inside the fume hood.
-
Use a micro-spatula to carefully transfer the solid. Avoid scooping actions that could generate dust.
-
If transferring to a flask for dissolution, place the flask on the balance and tare before adding the compound directly. This minimizes transfer steps.
-
-
Dissolution and Reaction:
-
Add solvent slowly to the solid to avoid splashing.
-
Keep all containers capped or covered when not in active use, even within the fume hood.
-
-
Post-Procedure:
-
Decontaminate spatulas and any non-disposable equipment with an appropriate solvent (e.g., ethanol or acetone) within the fume hood. Collect the rinse as hazardous waste.
-
Wipe down the work surface with a damp cloth, which should then be disposed of as solid hazardous waste.
-
Close the fume hood sash to the lowest practical height.
-
-
Glove Removal and Hygiene:
-
Remove gloves using the "glove-in-glove" technique and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.[3]
-
Section 4: Emergency Response and First Aid
Rapid and correct response to an exposure is critical. The following workflow outlines the decision-making process.
Caption: Decision workflow for accidental chemical exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while flushing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water from an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth thoroughly with water. Seek immediate medical attention.[3]
Section 5: Storage and Waste Management
5.1: Storage
-
Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[7]
-
Container: Keep the container tightly sealed to prevent degradation and contamination.
-
Incompatibilities: Segregate from strong oxidizing agents and strong bases.[6][7]
-
Security: Store in a locked cabinet or a secure area with restricted access to authorized personnel only.
5.2: Spill Management
-
Evacuate non-essential personnel from the area.
-
Wear full PPE, including respiratory protection if the spill is large or dust is present.
-
Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep the absorbed material into a labeled, sealable hazardous waste container.
-
Clean the spill area with a detergent and water solution, collecting the cleaning materials as hazardous waste.
5.3: Waste Disposal
All waste, including contaminated PPE, spill cleanup materials, and residual chemical, must be disposed of as hazardous waste.[7] It must be collected in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain.
Conclusion
The responsible use of this compound in research and development necessitates a safety mindset grounded in scientific principles. By understanding its anticipated hazard profile, implementing the hierarchy of controls, and adhering to rigorous handling and emergency protocols, researchers can confidently and safely unlock its synthetic potential. This guide serves as a foundational document, to be supplemented by institution-specific training and a perpetual commitment to a culture of safety.
References
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PubChem. 5-Iodo-2-methoxybenzaldehyde | C8H7IO2 | CID 262240. National Center for Biotechnology Information. [Link]
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HDH Chemicals. 5-Iodo-2, 4-dimethoxybenzaldehyde, min 97%. HDH Chemicals. [Link]
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PubChem. 5-Iodo-2-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
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Chemical Synthesis Database. 2-iodo-3,4-dimethoxybenzaldehyde. [Link]
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PubChem. 2,4-Dimethoxybenzaldehyde | C9H10O3 | CID 69175. National Center for Biotechnology Information. [Link]
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Wikipedia. 2,4-Dimethoxybenzaldehyde. Wikimedia Foundation. [Link]
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A Comprehensive Technical Guide to the Solubility of 5-Iodo-2,4-dimethoxybenzaldehyde
This guide provides an in-depth exploration of the solubility characteristics of 5-Iodo-2,4-dimethoxybenzaldehyde, a key intermediate in pharmaceutical and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental physicochemical principles with practical experimental guidance to offer a comprehensive understanding of this compound's behavior in various solvent systems.
Introduction: The Significance of this compound
This compound (CAS No. 121177-67-1) is a polysubstituted aromatic aldehyde. Its molecular structure, featuring an iodine atom and two methoxy groups on the benzaldehyde scaffold, imparts unique reactivity and makes it a valuable building block in the synthesis of complex organic molecules. The solubility of this compound is a critical parameter that dictates its handling, reaction conditions, purification, and formulation. A thorough understanding of its solubility profile is therefore paramount for its effective application in research and development.
Physicochemical Properties: A Foundation for Understanding Solubility
The solubility of a compound is intrinsically linked to its physical and chemical properties. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₉IO₃ | [1] |
| Molecular Weight | 292.07 g/mol | [1] |
| CAS Number | 121177-67-1 | [1] |
| Melting Point | 172-176 °C | [2] |
| Appearance | Likely a solid at room temperature | Inferred from high melting point |
The high melting point of this compound (172-176 °C) is a strong indicator that it exists as a crystalline solid at ambient temperatures.[2] This crystalline nature suggests that significant energy is required to overcome the lattice forces for dissolution to occur.
Solubility Profile: Theoretical Insights and Practical Considerations
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, we can predict its solubility behavior based on its molecular structure and the principle of "like dissolves like."
The molecule possesses both polar and non-polar characteristics. The aldehyde and methoxy groups introduce polarity and the capacity for hydrogen bonding with protic solvents. Conversely, the benzene ring and the large, polarizable iodine atom contribute to its non-polar character.
Water: The solubility of aldehydes and ketones in water decreases as the length of the carbon chain increases.[3][4] Given the relatively large and hydrophobic nature of the substituted benzene ring, this compound is expected to have low solubility in water .
Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent at dissolving a wide range of organic compounds. It is anticipated that this compound will exhibit good solubility in these solvents due to dipole-dipole interactions.
Polar Protic Solvents: Alcohols like methanol and ethanol can act as both hydrogen bond donors and acceptors. The aldehyde and methoxy groups of the target molecule can participate in hydrogen bonding, suggesting moderate solubility in these solvents.
Non-Polar Solvents: In non-polar solvents like hexanes and toluene, solubility will be primarily governed by van der Waals forces. The aromatic ring suggests some affinity for aromatic solvents like toluene. However, the polar functional groups will likely limit its solubility in highly non-polar aliphatic solvents like hexanes. Therefore, low to moderate solubility is expected in non-polar solvents.
Chlorinated Solvents: Solvents like dichloromethane and chloroform are effective at dissolving many organic solids. It is predicted that this compound will have good solubility in these solvents.
A summary of the predicted solubility is presented in the table below.
| Solvent | Solvent Type | Predicted Solubility |
| Water | Polar Protic | Low |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High |
| Methanol | Polar Protic | Moderate |
| Ethanol | Polar Protic | Moderate |
| Acetone | Polar Aprotic | Moderate to High |
| Dichloromethane | Halogenated | High |
| Chloroform | Halogenated | High |
| Toluene | Non-Polar Aromatic | Moderate |
| Hexanes | Non-Polar Aliphatic | Low |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.
Objective: To quantitatively determine the solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound (purity ≥97%)
-
Selected solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Pipette a known volume of the selected solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation. The presence of undissolved solid should be visible.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved particles.
-
-
Gravimetric Analysis (Optional but recommended for validation):
-
Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.
-
Weigh the vial containing the dried solute to determine the mass of the dissolved compound.
-
-
Chromatographic Analysis (Primary Method):
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/L.
-
Caption: Workflow for Experimental Solubility Determination.
Factors Influencing Solubility
Several external factors can significantly impact the solubility of this compound. Understanding these is crucial for consistent and reproducible results.
-
Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. For recrystallization procedures, this principle is fundamental. It is essential to control and report the temperature at which solubility is determined.
-
pH: The aldehyde functional group is generally considered neutral and does not ionize significantly in aqueous solutions. Therefore, pH is expected to have a minimal effect on the aqueous solubility of this compound unless extreme pH values lead to chemical degradation.
-
Polymorphism: The existence of different crystalline forms (polymorphs) of a compound can lead to variations in solubility. Each polymorph will have a unique crystal lattice energy, and the most stable form will typically exhibit the lowest solubility. It is good practice to characterize the solid form used in solubility studies, for example, by X-ray powder diffraction (XRPD).
-
Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound. It is imperative to use a well-characterized and highly pure sample for accurate solubility measurements.
Caption: Factors Influencing Solubility.
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound. While specific quantitative data remains to be extensively published, a strong predictive understanding of its solubility can be derived from its physicochemical properties. For precise applications, the experimental protocol outlined herein provides a robust framework for generating reliable solubility data. By considering the interplay of molecular structure, solvent properties, and external factors, researchers can effectively control and leverage the solubility of this important synthetic intermediate.
References
-
Physical Properties of Aldehydes and Ketones: Definition, Example. StudySmarter. Available at: [Link]
-
What factors influence the solubility of lower aldehydes and ketones in water, and how does the solubility change with the length of the alkyl chain? Discussion Forum. Available at: [Link]
Sources
Purity analysis of 5-Iodo-2,4-dimethoxybenzaldehyde
An In-Depth Technical Guide to the Purity Analysis of 5-Iodo-2,4-dimethoxybenzaldehyde
Authored by: A Senior Application Scientist
Foreword: The Imperative of Purity in Synthesis and Development
In the landscape of pharmaceutical research and fine chemical synthesis, this compound stands as a valuable intermediate. Its structural motifs are pivotal in the construction of more complex molecular architectures. However, the utility of this key building block is directly contingent upon its purity. The presence of even trace-level impurities—be they unreacted starting materials, isomeric by-products, or degradation products—can profoundly compromise reaction yields, introduce unforeseen side reactions, and, in the context of drug development, pose significant safety risks.[1]
This guide is designed for the practicing researcher, scientist, and drug development professional. It moves beyond a simple recitation of methods to provide a comprehensive framework for the robust purity analysis of this compound. We will explore the causal logic behind methodological choices, establish self-validating experimental protocols, and ground our approach in authoritative analytical principles. Our objective is to equip you with the expertise to not only measure purity but to understand and control it.
Compound Profile: this compound
A foundational understanding of the analyte's physicochemical properties is the first step in developing any robust analytical strategy. These properties dictate choices in solvents, chromatographic conditions, and spectroscopic parameters.
| Property | Value | Source(s) |
| Chemical Structure | ||
| Molecular Formula | C₉H₉IO₃ | [2] |
| Molecular Weight | 292.07 g/mol | [2][3] |
| CAS Number | 121177-67-1 | [2][4] |
| Appearance | Solid | [5] |
| Melting Point | 172-176 °C | [2] |
| IUPAC Name | This compound | [4] |
| Synonyms | Benzaldehyde, 5-iodo-2,4-dimethoxy- | [2] |
The Impurity Landscape: Origins and Identification
Effective purity analysis is predicated on understanding what impurities might be present and where they come from. The synthetic route is the primary source of process-related impurities. A common synthesis involves the direct iodination of 2,4-dimethoxybenzaldehyde.[6] This pathway, while effective, can introduce several classes of impurities.
-
Unreacted Starting Materials: Incomplete reaction can leave residual 2,4-dimethoxybenzaldehyde.
-
Isomeric Impurities: The directing effects of the methoxy groups can lead to the formation of other isomers, such as 3-iodo- or 6-iodo-2,4-dimethoxybenzaldehyde, if reaction conditions are not perfectly controlled.
-
Over-iodination Products: The formation of di-iodinated species is a potential side reaction.
-
Degradation Products: Benzaldehydes are susceptible to oxidation, which can form the corresponding benzoic acid. This is a common impurity found in commercially available benzaldehyde samples.[7]
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., acetic acid, ethyl acetate, methanol) may be retained in the final product.[6][8]
Caption: Logical workflow of impurity generation during synthesis.
Orthogonal Analytical Methodologies: A Multi-Pronged Approach
No single analytical technique can provide a complete purity profile. A robust assessment relies on orthogonal methods—techniques that separate and detect compounds based on different chemical principles.[9] For this compound, the combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive and trustworthy evaluation.
High-Performance Liquid Chromatography (HPLC): The Core of Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the primary technique for quantifying the purity of non-volatile organic compounds. It separates analytes based on their hydrophobicity, making it ideal for substituted benzaldehydes.[10] The goal is to develop a "stability-indicating" method, one that can separate the main compound from all potential impurities and degradation products.[11]
This protocol is a validated starting point, adapted from established methods for similar benzaldehyde derivatives.[10]
1. Instrumentation and Chromatographic Conditions:
-
System: Standard HPLC with a pump, autosampler, column oven, and UV-Vis detector.
-
Rationale: This setup is standard in any analytical lab and provides the necessary precision and sensitivity.
| Parameter | Condition | Rationale |
| HPLC Column | C18, 4.6 mm x 150 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds, ensuring good separation.[10] |
| Mobile Phase A | Water (HPLC Grade) | The polar component of the mobile phase system. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | The organic modifier; its concentration is varied to elute compounds of different polarities. |
| Gradient | 0-15 min: 50% to 80% B;15-17 min: 80% to 50% B;17-20 min: 50% B (re-equilibration) | A gradient elution is crucial for separating impurities with a wide range of polarities and ensures the main peak is sharp and well-resolved. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency. |
| Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[12] |
| Detection | UV at 254 nm | Aromatic compounds like this analyte exhibit strong absorbance at 254 nm, providing high sensitivity. |
| Injection Vol. | 10 µL | A typical injection volume to avoid column overloading while ensuring a good detector response. |
2. Solution Preparation:
-
Sample Diluent: Acetonitrile:Water (50:50 v/v).
-
Standard Solution (approx. 0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with diluent.
-
Sample Solution (approx. 1.0 mg/mL): Accurately weigh ~25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to the mark with diluent. Filter through a 0.45 µm syringe filter before injection to protect the column from particulates.
3. System Suitability Test (SST): A Self-Validating Check
-
Procedure: Before analyzing any samples, inject the Standard Solution five times consecutively.
-
Rationale: The SST ensures the chromatographic system is performing correctly on the day of analysis, guaranteeing the validity of the results.[10]
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0 (ensures peak symmetry).
-
Theoretical Plates (N): ≥ 2000 (ensures column efficiency).
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0% (ensures injection precision).
-
4. Purity Calculation:
-
The purity is calculated using the area percent method, which assumes that all components have a similar response factor at the chosen wavelength.
-
Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
Caption: Standard workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatiles
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and low-boiling point by-products, which may not be detected by HPLC.[13][14] The mass spectrometer provides definitive identification by comparing the fragmentation pattern of an unknown peak to a spectral library.[15]
1. Instrumentation and Conditions:
-
System: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Rationale: This combination provides both the separation power of GC and the identification capability of MS.[16]
| Parameter | Condition | Rationale |
| GC Column | HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) | A non-polar column is excellent for general-purpose screening of a wide range of volatile organic compounds.[13] |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | An inert carrier gas essential for GC-MS operation. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Oven Program | 40 °C (hold 5 min), then ramp at 10 °C/min to 280 °C (hold 5 min) | A temperature program allows for the separation of highly volatile compounds (like solvents) at the beginning and less volatile impurities at higher temperatures.[17] |
| MS Source Temp. | 230 °C | Standard source temperature to promote ionization. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Scan Range | 35-500 amu | Covers the expected mass range for common solvents and organic impurities. |
2. Sample Preparation:
-
Accurately weigh ~10 mg of the sample into a GC vial.
-
Add 1 mL of a high-purity solvent in which the analyte is soluble but that does not co-elute with expected impurities (e.g., Dichloromethane or Methanol). Cap and vortex to dissolve.
3. Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Compare the mass spectrum of each impurity peak against a reference library (e.g., NIST) for identification.
-
Quantification can be performed using an internal or external standard if required.
¹H NMR Spectroscopy: Structural Confirmation and Quantification
While HPLC and GC focus on separation, ¹H NMR provides detailed structural information. It is invaluable for confirming the identity of the main compound and for identifying and quantifying impurities, provided they have unique proton signals.[18][19] Quantitative NMR (qNMR) allows for the determination of absolute purity by integrating the signal of a known analyte proton against that of a certified internal standard.[9]
1. Instrumentation and Sample Preparation:
-
System: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard (for qNMR): A certified standard with a known purity and a simple, well-resolved signal that does not overlap with the analyte, such as maleic acid or dimethyl sulfone.
-
Procedure: Accurately weigh ~10-20 mg of the sample and ~5-10 mg of the internal standard into an NMR tube. Add ~0.7 mL of the deuterated solvent.
2. Data Acquisition and Processing:
-
Acquire the ¹H NMR spectrum with parameters that ensure accurate integration (e.g., a sufficient relaxation delay, D1, of at least 5 times the longest T1).
-
Process the spectrum (phasing, baseline correction) and carefully integrate the relevant peaks: a well-resolved signal from the analyte and the signal from the internal standard.
3. Purity Calculation (qNMR):
-
Formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the standard
-
Forced Degradation: Proving Method Specificity
Forced degradation studies are essential for developing a truly stability-indicating analytical method.[20] The goal is to intentionally degrade the sample under various stress conditions to generate potential degradation products. The primary analytical method (HPLC) is then used to demonstrate that these newly formed impurity peaks are fully resolved from the main analyte peak.[21]
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[22]
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV/Vis light as per ICH Q1B guidelines.
Caption: Workflow for forced degradation studies.
Synthesizing the Data: The Final Purity Profile
The ultimate assessment of purity comes from integrating the results of all orthogonal methods. The HPLC provides the primary quantitative value for process impurities, GC-MS identifies and quantifies residual solvents, and NMR confirms the structure and can provide an absolute purity value. A comprehensive Certificate of Analysis should summarize these findings clearly.
| Test | Method | Specification | Result |
| Assay (Area %) | HPLC | ≥ 98.0% | 99.5% |
| Largest Single Impurity | HPLC | ≤ 0.5% | 0.2% at RRT 1.2 |
| Total Impurities | HPLC | ≤ 1.0% | 0.5% |
| Residual Solvents | GC-MS | Meets USP <467> | Passes |
| Identity | ¹H NMR | Conforms to structure | Conforms |
Conclusion
The purity analysis of this compound is not a single measurement but a systematic investigation. By employing an orthogonal analytical strategy grounded in HPLC, GC-MS, and NMR, and by validating the primary method through forced degradation studies, researchers and developers can ensure the quality, consistency, and safety of this critical synthetic intermediate. This rigorous, evidence-based approach underpins scientific integrity and is a prerequisite for successful research and development outcomes.
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5-Iodo-2-methoxybenzaldehyde | C8H7IO2 | CID 262240 - PubChem. National Center for Biotechnology Information. [Link]
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Quantitative purity determination with NMR. Reddit. [Link]
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Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. [Link]
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Typical 2H-NMR spectrum of benzaldehyde obtained on a 500 MHz... ResearchGate. [Link]
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Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health. [Link]
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Supporting Information For - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]
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Method for the determination of aldehydes and ketones in ambient air using HPLC. U.S. Environmental Protection Agency. [Link]
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proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. [Link]
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Forced Degradation Studies. MedCrave online. [Link]
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New analytical method for determining aldehydes in aqueous samples. CDC Stacks. [Link]
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Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]
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Synthesis of 4-Iodo-2,5-Dimethoxybenzaldehyde. Erowid. [Link]
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3-Iodo-4,5-dimethoxybenzaldehyde | C9H9IO3 | CID 2778113 - PubChem. National Center for Biotechnology Information. [Link]
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HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]
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An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Outsourcing. [Link]
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2-iodo-3,4-dimethoxybenzaldehyde - Chemical Synthesis Database. ChemSynthesis. [Link]
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Analytical Method - Keika Ventures. Keika Ventures. [Link]
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TR-378: Benzaldehyde (CASRN 100-52-7) in F344/N Rats and B6C3F1Mice (Gavage Studies). National Toxicology Program (NTP). [Link]
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Synthesis of 2-iodo-4,5-dimethoxybenzaldehyde. PrepChem.com. [Link]
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GC AND GC/MS. Agilent Technologies. [Link]
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Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]
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Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]
-
[Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples]. PubMed. [Link]
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Thermophysical Properties of 3-Iodo-4,5-dimethoxybenzaldehyde. Chemcasts. [Link]
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Analytical Methods. RSC Publishing. [Link]
-
Green synthesis method of 2, 5-dimethoxybenzaldehyde. Patsnap. [Link]
-
GC-MS analysis data of a commercially available sample of benzaldehyde.... ResearchGate. [Link]
-
What are the optimal conditions for GC analysis of benzaldehyde? ResearchGate. [Link]
-
Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as. Royal Society of Chemistry. [Link]
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- 15. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust Suzuki-Miyaura Coupling Protocol for the Synthesis of Biaryl Aldehydes Using 5-Iodo-2,4-dimethoxybenzaldehyde
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its reliability in constructing carbon-carbon bonds.[1][2][3] This application note provides a comprehensive guide for the palladium-catalyzed Suzuki coupling of 5-Iodo-2,4-dimethoxybenzaldehyde, an electron-rich and functionally rich aryl iodide. We delve into the mechanistic underpinnings of the reaction, offer a field-proven, step-by-step protocol, and present a troubleshooting guide to empower researchers in drug development and synthetic chemistry to achieve high-yield synthesis of complex biaryl aldehydes.
Introduction: The Strategic Importance of Biaryl Aldehydes
The biaryl motif is a privileged scaffold in medicinal chemistry and materials science. The Suzuki-Miyaura reaction, first reported by Akira Suzuki in 1979, offers an unparalleled method for creating these structures by coupling organoboron compounds with organic halides.[4] this compound is a particularly valuable building block. Its aldehyde functional group serves as a versatile handle for subsequent transformations (e.g., reductive amination, Wittig reactions, oxidation), while the electron-donating methoxy groups influence the electronic properties of the resulting biaryl product. This guide provides a validated starting point for coupling this substrate, enabling the efficient synthesis of diverse molecular architectures.
Mechanism and Rationale of Component Selection
A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][6][7]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. This is typically the rate-determining step for aryl iodides.
-
Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium center. This crucial step requires activation by a base.
-
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.
The Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters
-
Palladium Catalyst & Ligand: A source of Pd(0) is required. While Pd(PPh₃)₄ can be used directly, it is often more convenient to use a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) in combination with a phosphine ligand. The ligand stabilizes the palladium center, prevents the formation of palladium black, and its steric and electronic properties are critical for promoting oxidative addition and reductive elimination.[4] For electron-rich aryl halides like our substrate, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or tricyclohexylphosphine can be highly effective.[8][9]
-
Base: The base is not merely a spectator; it is essential for activating the boronic acid.[10][11] It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., R-B(OH)₃⁻), which readily participates in transmetalation.[12][13] Common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can significantly affect yield and should be matched to the substrate's sensitivity.[10]
-
Boron Reagent: Arylboronic acids are the most common coupling partners due to their commercial availability and stability.[14][15] Boronic esters, such as pinacol esters (Bpin), can offer enhanced stability and are less prone to protodeboronation, a common side reaction.[16]
-
Solvent System: Suzuki couplings are often performed in a biphasic mixture of an organic solvent and water.[9] Solvents like 1,4-dioxane, toluene, or dimethylformamide (DMF) are used to dissolve the organic substrates and catalyst, while the aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[17] Degassing the solvent immediately before use is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[17]
Optimized Protocol: Suzuki Coupling with Phenylboronic Acid
This protocol details a reliable method for the coupling of this compound with phenylboronic acid. It serves as an excellent starting point for coupling with other aryl or heteroaryl boronic acids.
Materials and Reagents
-
This compound (1.0 equiv.)
-
Phenylboronic Acid (1.5 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv.)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Round-bottom flask or reaction vial
-
Magnetic stir bar
-
Reflux condenser
-
Inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add this compound, phenylboronic acid, potassium phosphate (K₃PO₄), Palladium(II) Acetate, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) by bubbling Argon through it for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Data Presentation: Condition Screening for Analogous Substrates
While every substrate pairing requires optimization, the following table provides a summary of common conditions used for Suzuki couplings of structurally similar electron-rich aryl iodides, serving as a valuable guide for further development.
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent System | Temp (°C) | Typical Yield | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane / H₂O | 100 | High | [9] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene / EtOH / H₂O | 85 | Good-High | [3] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Dioxane / H₂O | 120 (Microwave) | High | [18] |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 90 | Good | [18] |
Yields are highly dependent on the specific boronic acid partner and reaction scale.
Experimental Workflow Visualization
Caption: A generalized workflow for the Suzuki-Miyaura coupling protocol.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently degassed solvents.3. Incorrect base or base is insoluble.4. Reaction temperature too low. | 1. Use a fresh bottle of catalyst/precatalyst.2. Ensure solvents are thoroughly degassed with an inert gas immediately before use.3. Switch to a different base (e.g., K₃PO₄ is often more soluble and effective than K₂CO₃). Ensure vigorous stirring.4. Increase reaction temperature in 10 °C increments. |
| Protodeboronation | 1. The boronic acid is unstable under the reaction conditions.2. Reaction is too slow, allowing for decomposition.3. Base is too strong or aqueous phase is too aggressive. | 1. Switch to a more stable boronic ester (e.g., a pinacol ester).[17]2. Use a more active catalyst/ligand system to increase the reaction rate.3. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄) or reduce the amount of water in the solvent system. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. | 1. Improve the degassing procedure for solvents and ensure a robust inert atmosphere is maintained throughout the reaction.[17] |
| Formation of Palladium Black | 1. Ligand has dissociated from the palladium center, leading to catalyst aggregation and precipitation.2. Ligand is not robust enough for the reaction conditions. | 1. Increase the ligand-to-palladium ratio.2. Switch to a more sterically bulky and robust ligand (e.g., a biaryl phosphine like SPhos or XPhos). |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective transformation for the synthesis of valuable biaryl aldehyde intermediates. By understanding the core mechanism and carefully controlling key parameters—namely the choice of catalyst, ligand, base, and the rigorous exclusion of oxygen—researchers can reliably achieve high yields. The protocol and troubleshooting guide presented herein provide a solid foundation for success and a framework for rapid optimization, accelerating discovery in both academic and industrial laboratories.
References
-
Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 13, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 13, 2026, from [Link]
-
Alvarez-Idaboy, J. R., et al. (2001). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved January 13, 2026, from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved January 13, 2026, from [Link]
-
Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 13, 2026, from [Link]
-
Parrish, C. A., & Buchwald, S. L. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved January 13, 2026, from [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved January 13, 2026, from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Frisch, A. C., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Angewandte Chemie International Edition. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information For: .... [Link]
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- 18. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Application Notes and Protocols for the Heck Reaction of 5-Iodo-2,4-dimethoxybenzaldehyde
Introduction: The Strategic Importance of the Heck Reaction
The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, celebrated for its efficiency in forming carbon-carbon bonds.[1][2][3] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4] For this achievement, Richard F. Heck, alongside Ei-ichi Negishi and Akira Suzuki, was awarded the 2010 Nobel Prize in Chemistry.[2][3]
This guide focuses on the application of the Heck reaction to 5-Iodo-2,4-dimethoxybenzaldehyde, a versatile building block. The presence of an aryl iodide ensures high reactivity, while the aldehyde and dimethoxy functionalities offer strategic handles for subsequent synthetic transformations. Mastering the Heck coupling of this substrate allows researchers to forge complex substituted alkenes, which are precursors to a wide array of valuable molecular architectures.
Reaction Principle: The Palladium Catalytic Cycle
The Heck reaction proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[2][5] Understanding this mechanism is crucial for rational optimization of reaction conditions. The four key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step, and its facility with aryl iodides is due to the relatively weak C-I bond. This step transforms the catalyst to a Pd(II) species.[6]
-
Alkene Coordination and Migratory Insertion: The alkene coupling partner coordinates to the electrophilic Pd(II) complex. Subsequently, the aryl group migrates from the palladium center to one of the alkene carbons in a syn addition, forming a new carbon-carbon bond.[2][7]
-
β-Hydride Elimination: A hydrogen atom on the carbon adjacent to the newly formed C-C bond is eliminated, also in a syn fashion. This step forms the final substituted alkene product and a palladium-hydride complex.[2][8]
-
Reductive Elimination & Catalyst Regeneration: In the presence of a base, the palladium-hydride species undergoes reductive elimination.[9] This step neutralizes the generated hydriodic acid (HI) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]
Optimizing Reaction Conditions: A Guide for Researchers
The success of the Heck reaction hinges on the judicious selection of several key parameters. For a substrate like this compound, the electron-donating methoxy groups can influence reactivity, making careful optimization essential.
-
Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common, cost-effective, and air-stable pre-catalyst that is reduced in situ to the active Pd(0) species.[3] Other viable options include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), which is a direct source of Pd(0), and Palladium(II) chloride (PdCl₂).[3] Catalyst loading is typically low, ranging from 0.1 to 5 mol%.
-
Ligands: Ligands are crucial for stabilizing the palladium catalyst, preventing its aggregation into inactive palladium black, and modulating its reactivity and selectivity.[10]
-
Monodentate Phosphines: Triphenylphosphine (PPh₃) and Tri-o-tolylphosphine (P(o-tol)₃) are standard choices.[11] They are effective, though reactions may require higher temperatures.
-
Bidentate Phosphines: Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) can offer greater stability to the catalytic complex.
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphines, often providing higher catalyst stability and turnover numbers, which can be particularly useful for less reactive coupling partners.[7]
-
-
Base: A stoichiometric amount of base is required to neutralize the hydrogen iodide (HI) formed during the catalytic cycle, thereby regenerating the Pd(0) catalyst.[9]
-
Solvent: The choice of solvent can significantly impact reaction rates and yields.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), and acetonitrile (MeCN) are excellent solvents for the Heck reaction, effectively solvating the polar intermediates.[12][13]
-
Non-Polar Solvents: Toluene can also be used, sometimes in combination with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to enhance solubility and reaction rates.[14]
-
-
Alkene Partner: The reaction works best with electron-deficient alkenes or styrenes.[3] For this compound, suitable partners include:
-
Acrylates: e.g., n-butyl acrylate, methyl acrylate.
-
Styrenes: e.g., styrene, 4-chlorostyrene.
-
Acrylonitrile.
-
Recommended Starting Conditions
The following table provides reliable starting points for the Heck reaction of this compound. Optimization of temperature, time, and reagent stoichiometry is recommended for each specific alkene partner.
| Component | Condition A (Classical) | Condition B (Phosphine-Free) | Rationale |
| Pd Pre-catalyst | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (2 mol%) | Air-stable, reliable, and commonly available pre-catalyst. |
| Ligand | PPh₃ (4 mol%) | None | PPh₃ is a standard, effective ligand. Condition B explores a simpler, cost-effective protocol. |
| Base | Et₃N (2.0 equiv.) | K₂CO₃ (2.0 equiv.) | Et₃N is a standard organic base. K₂CO₃ is a solid inorganic base often used in phosphine-free systems. |
| Additive | None | TBAB (1.0 equiv.) | TBAB can act as a phase-transfer catalyst and stabilize the Pd catalyst.[14] |
| Solvent | DMF | DMF or DMAc | High-boiling polar aprotic solvents are generally effective. |
| Temperature | 100-120 °C | 110-140 °C | Higher temperatures are often needed for phosphine-free systems. |
| Alkene | Styrene (1.2 equiv.) | n-Butyl Acrylate (1.5 equiv.) | A slight excess of the alkene partner drives the reaction to completion. |
Detailed Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Classical Heck Coupling with Styrene
This protocol details a standard procedure using a palladium-phosphine catalyst system.
Materials:
-
This compound (1.0 equiv.)
-
Styrene (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)
-
Triphenylphosphine (PPh₃) (0.04 equiv.)
-
Triethylamine (Et₃N) (2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Under the inert atmosphere, add anhydrous DMF via syringe, followed by triethylamine and styrene.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-16 hours.
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired (E)-2,4-dimethoxy-5-(2-phenylvinyl)benzaldehyde.
Protocol 2: Phosphine-Free Heck Coupling with n-Butyl Acrylate
This protocol offers a simplified, ligand-free approach that can be highly effective.
Materials:
-
This compound (1.0 equiv.)
-
n-Butyl acrylate (1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Tetrabutylammonium bromide (TBAB) (1.0 equiv.)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
Procedure:
-
To a dry round-bottom flask or sealed tube, add this compound, palladium(II) acetate, potassium carbonate, and tetrabutylammonium bromide.
-
Add anhydrous DMAc, followed by n-butyl acrylate.
-
Seal the vessel and heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired (E)-butyl 3-(5-formyl-2,4-dimethoxyphenyl)acrylate.
General Experimental Workflow
The successful execution of a Heck reaction follows a systematic laboratory workflow, from preparation to final analysis.
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- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Implementation of Sonogashira Coupling with 5-Iodo-2,4-dimethoxybenzaldehyde
Preamble: The Strategic Value of C(sp²)-C(sp) Bond Formation
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this palladium- and copper-cocatalyzed transformation has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][4] The reaction's utility is underscored by its tolerance of a wide range of functional groups and its ability to be performed under mild conditions, often at room temperature.[1][2]
This guide focuses on a specific, high-value substrate: 5-Iodo-2,4-dimethoxybenzaldehyde . This molecule is a particularly useful building block. The electron-donating methoxy groups activate the aromatic ring, while the aldehyde provides a reactive handle for subsequent transformations. The iodo-substituent is the most reactive of the common halides for Sonogashira coupling, allowing for mild reaction conditions and selective transformations.[1][5][6] The resulting 5-alkynyl-2,4-dimethoxybenzaldehyde derivatives are valuable intermediates in the synthesis of a wide array of target molecules in drug discovery and materials science.[7][8]
The Catalytic Heart of the Reaction: Mechanism and Critical Parameters
A deep understanding of the reaction mechanism is not merely academic; it is the foundation for rational protocol design and effective troubleshooting. The Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a copper co-catalytic cycle.[4][9]
The Dual Catalytic Cycle
-
The Palladium Cycle: This is the main cross-coupling engine. It begins with the active Pd(0) species.
-
Oxidative Addition: The Pd(0) catalyst oxidatively inserts into the carbon-iodine bond of this compound. This is a critical step that forms a Pd(II) intermediate and activates the aryl halide.[1][5]
-
Transmetalation: A copper(I) acetylide species, generated in the copper cycle, transfers its acetylide group to the Pd(II) complex. This step is often the rate-determining step of the overall reaction.[4][10][11]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired C(sp²)-C(sp) bond of the product and regenerating the active Pd(0) catalyst, thus closing the cycle.[5]
-
-
The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.
-
π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.[4]
-
Deprotonation: In the presence of a base (e.g., an amine), the coordinated alkyne becomes more acidic and is deprotonated to form a highly reactive copper(I) acetylide intermediate.[1][4] This species is then ready to engage in the transmetalation step with the palladium center.
-
Key Parameters & Causality
The success of the reaction hinges on the careful selection and control of several key parameters.
| Parameter | Typical Choice(s) | Rationale & Causality |
| Aryl Halide | This compound | The C-I bond is the weakest among aryl halides, facilitating the crucial oxidative addition step even under mild conditions. Reactivity order is I > Br > Cl > F.[5] |
| Palladium Precatalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | These are Pd(II) and Pd(0) sources, respectively. Pd(II) precatalysts are often more air-stable and are reduced in situ to the active Pd(0) species by amines or phosphine ligands present in the reaction mixture.[1][3][4] |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | CuI is essential for activating the alkyne by forming the copper acetylide, which dramatically increases the rate of transmetalation.[1] Note: In cases of significant alkyne homocoupling (Glaser coupling), a copper-free protocol may be necessary.[6][9] |
| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | The base must be strong enough to deprotonate the alkyne but not so strong as to cause side reactions. It also neutralizes the HI byproduct formed. Amine bases can often serve as the solvent as well.[1][12] |
| Solvent | Tetrahydrofuran (THF), Toluene, DMF | The solvent must solubilize all components. THF is a common choice. Anhydrous and deoxygenated solvents are critical to prevent catalyst deactivation and side reactions.[12][13] |
| Temperature | Room Temperature to 50 °C | The high reactivity of the aryl iodide allows for mild temperatures, which helps to minimize side reactions and preserve sensitive functional groups.[1][4] |
| Atmosphere | Inert (Nitrogen or Argon) | The Pd(0) catalyst is highly sensitive to oxygen and will decompose into inactive palladium black. An inert atmosphere is mandatory for reproducible, high-yielding reactions.[12] |
Field-Proven Experimental Protocol
This protocol provides a reliable method for the Sonogashira coupling of this compound with a generic terminal alkyne. All operations should be performed under an inert atmosphere using Schlenk techniques or in a glovebox.
Reagents & Equipment
-
Reagents:
-
This compound (≥98% purity)
-
Terminal Alkyne (1.1 - 1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (1-3 mol%)
-
Copper(I) Iodide [CuI] (1-5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH), distilled and stored over KOH
-
Anhydrous Tetrahydrofuran (THF), freshly distilled or from a solvent purification system
-
Saturated aqueous NH₄Cl, Diethyl ether (Et₂O), Brine, Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
-
-
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Flash chromatography system
-
Step-by-Step Methodology
-
Inert Atmosphere Preparation: Assemble the Schlenk flask and flame-dry under vacuum. Backfill with nitrogen or argon. Repeat this cycle three times to ensure all moisture and oxygen are removed.
-
Reagent Addition:
-
To the cooled flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (e.g., 0.02 eq), and CuI (e.g., 0.04 eq).
-
Evacuate and backfill the flask with inert gas three more times.
-
Add anhydrous THF (e.g., 5 mL per 1 mmol of aryl iodide) via syringe.
-
Add the amine base (e.g., 3.0 eq) via syringe.
-
Finally, add the terminal alkyne (1.1 eq) dropwise via syringe while stirring. A slight color change (e.g., to a pale yellow/brown) is often observed.
-
-
Reaction Execution & Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 2-6 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
-
Work-up Procedure:
-
Once the starting material is consumed, dilute the reaction mixture with diethyl ether.
-
Filter the mixture through a short pad of Celite® to remove the catalyst residues and ammonium salts, washing the pad with additional diethyl ether.[5][14]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (to quench the base and remove copper salts), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.[15][16]
-
Combine the product-containing fractions and remove the solvent in vacuo to yield the pure 5-alkynyl-2,4-dimethoxybenzaldehyde derivative.
-
Safety, Troubleshooting, and Process Validation
A robust protocol is a self-validating one. Anticipating and addressing potential issues is key to success.
Critical Safety Considerations
-
Exothermic Potential: While generally mild, Sonogashira couplings can be exothermic. For larger-scale reactions, controlled addition of the alkyne and monitoring of the internal temperature are crucial to prevent thermal runaways.[17][18]
-
Reagent Toxicity: Palladium and copper salts are toxic. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses, preferably in a fume hood.
-
Solvent Hazards: THF and diethyl ether are highly flammable. Ensure all operations are performed away from ignition sources.
-
Inert Gas: Work in a well-ventilated area. While nitrogen and argon are non-toxic, they can displace oxygen in enclosed spaces.
Troubleshooting Guide
| Observation | Probable Cause(s) | Recommended Solution(s) |
| No or Low Yield | 1. Inactive catalyst (Pd black formation).2. Insufficiently inert atmosphere.3. Impure reagents (especially the amine base). | 1. Use fresh catalyst; ensure proper inert atmosphere technique.2. Thoroughly degas solvents and purge the reaction vessel.3. Distill the amine base before use; ensure high purity of all reagents.[12] |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen.2. High concentration of copper catalyst. | 1. Improve inert atmosphere techniques rigorously.2. Reduce the loading of CuI. Add the alkyne slowly via syringe pump.3. Switch to a copper-free Sonogashira protocol if the problem persists.[6][12] |
| Reaction Stalls | 1. Sterically hindered alkyne or aryl halide.2. Insufficient catalyst loading. | 1. Gently heat the reaction to 40-50 °C.2. Increase the catalyst loading slightly (e.g., from 2 mol% to 4 mol%). |
| Formation of Palladium Black | Catalyst decomposition due to oxygen or impurities. | This indicates a failure in maintaining an inert atmosphere. The reaction should be stopped and set up again with fresh reagents and rigorous anaerobic technique.[12][19] |
Experimental Workflow Visualization
The following diagram outlines the logical flow of the entire experimental process, from initial setup to final product isolation.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
BYJU'S. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ResearchGate. The Sonogashira coupling reaction mechanism. [Link]
-
Chen, M., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. [Link]
-
Golden. Sonogashira coupling. [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
Wang, X., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(8), 1547–1554. [Link]
-
ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? [Link]
-
ACS Publications. Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction. [Link]
-
MDPI. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]
-
NROChemistry. Sonogashira Coupling. [Link]
-
Royal Society of Chemistry. Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
ACS Publications. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]
-
Purdue College of Engineering. Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [Link]
-
NIH National Library of Medicine. Photoinduced inverse Sonogashira coupling reaction. [Link]
-
Royal Society of Chemistry. Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. [Link]
-
Reddit. Sonogashira coupling : r/Chempros. [Link]
-
Wikipedia. 2,4-Dimethoxybenzaldehyde. [Link]
-
Bloom Tech. What Are The Industrial Uses Of 2,5-Dimethoxybenzaldehyde? [Link]
- Google Patents. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
-
Shenzhou Chemical. What are the uses, characteristics and advantages of 2,5-Dimethoxybenzaldehyde CAS 93-02-7? [Link]
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Application Notes & Protocols: 5-Iodo-2,4-dimethoxybenzaldehyde as a Versatile Precursor for Bioactive Molecules
Introduction: The Strategic Value of 5-Iodo-2,4-dimethoxybenzaldehyde in Medicinal Chemistry
In the intricate field of drug discovery, the selection of foundational chemical scaffolds is a critical determinant of synthetic efficiency and the ultimate biological efficacy of the target molecules. This compound emerges as a highly valuable and versatile building block, strategically functionalized for the assembly of complex molecular architectures. Its structure is distinguished by three key reactive centers: an electrophilic aldehyde, a readily coupled aryl iodide, and an electron-rich dimethoxy-substituted aromatic ring. This unique combination makes it an ideal starting point for the synthesis of numerous classes of bioactive compounds, most notably the combretastatin family of potent anti-cancer agents known for their tubulin polymerization inhibition.[1][2][3]
The aldehyde group serves as a versatile handle for chain elongation and the introduction of diverse functionalities, primarily through olefination reactions like the Wittig reaction to form the characteristic stilbene bridge of combretastatins.[4] The iodo-substituent is primed for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of intricate biaryl systems common in pharmacologically active molecules.[5][6][7] The 2,4-dimethoxy substitution pattern not only influences the electronic properties of the molecule but is also a key pharmacophoric feature in many natural products and their analogs.
This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed experimental protocols and expert insights to empower researchers in their pursuit of novel therapeutic agents.
Physicochemical & Safety Data
A thorough understanding of a reagent's properties is fundamental to its safe and effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₉H₉IO₃ | [8] |
| Molecular Weight | 292.07 g/mol | [8] |
| CAS Number | 121177-67-1 | [8][9] |
| Appearance | Solid | |
| Purity | Typically ≥97% | [8] |
| Melting Point | 140-146 °C |
Core Synthetic Applications & Mechanistic Rationale
The strategic placement of functional groups on the this compound scaffold allows for a diverse range of synthetic transformations.
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
Degassed 1,4-Dioxane and Water (4:1 v/v)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound, the desired arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent mixture (1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product. [5]
Protocol 2: (Z)-Selective Wittig Olefination for Combretastatin Analog Synthesis
This protocol details the synthesis of a stilbene derivative using a non-stabilized ylide to favor the formation of the biologically active (Z)-isomer.
Caption: Workflow for (Z)-Selective Wittig Olefination.
Materials:
-
(3,4,5-Trimethoxybenzyl)triphenylphosphonium bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
This compound (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard flame-dried glassware and inert atmosphere setup
Procedure:
-
Ylide Generation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the phosphonium salt.
-
Add anhydrous THF and stir to form a suspension.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add n-butyllithium dropwise via syringe. A distinct color change (typically to deep orange or red) indicates the formation of the ylide.
-
Stir the ylide solution at 0 °C for 30 minutes.
-
Wittig Reaction: In a separate dry flask, dissolve this compound in anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor reaction progress by TLC. [4]9. Workup: Upon completion, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. [4][10]10. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to separate the desired (Z)-stilbene analog from the (E)-isomer and triphenylphosphine oxide byproduct.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design in synthetic chemistry. Its pre-installed functionalities provide a reliable and efficient entry point into complex chemical spaces, particularly for the development of anti-cancer agents like combretastatin analogs. The protocols detailed herein, grounded in established chemical principles, offer a robust framework for researchers to leverage this versatile building block. Future applications will undoubtedly expand as new cross-coupling technologies and synthetic methodologies are developed, further solidifying the importance of this compound in the ongoing quest for novel and potent bioactive molecules.
References
- 5-Iodo-2-methoxybenzaldehyde 97 42298-41-9 - Sigma-Aldrich. (n.d.).
- Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Portal.
- Morin, M. A., Rohe, S., Elgindy, C., & Sherburn, M. S. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and Z-Boronic acid Pinacol Ester Synthesis. Organic Syntheses, 97, 217-233.
- 5-Iodo-2, 4-dimethoxybenzaldehyde, min 97%, 1 gram. (n.d.).
- Application Notes & Protocols: 3-Iodo-4,5-dimethoxybenzaldehyde Oxime in the Synthesis of Combretastatin Analogs. (n.d.). BenchChem.
-
Jędrzejczyk, M., Morabito, B., Zyżyńska-Granica, B., & Huczyński, A. (2024). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 29(10), 2293. Retrieved from [Link]
-
Jędrzejczyk, M., Morabito, B., Zyżyńska-Granica, B., & Huczyński, A. (2024). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 29(10), 2293. MDPI AG. Retrieved from [Link]
- 5-IODO-2,4-DIMETHOXY-BENZALDEHYDE | 121177-67-1. (n.d.). ChemicalBook.
- Synthesis of new combretastatin A-4 analogues and study of their anti-inflammatory activity. (n.d.). Semantic Scholar.
- Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
- New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Docking Studies. (n.d.). University of Babylon Private CDN.
- Application Notes and Protocols: The Versatile Role of 2,6-Dimethoxybenzaldehyde in the Synthesis of Bioactive Heterocycles. (n.d.). BenchChem.
- 3-Iodo-4,5-dimethoxybenzaldehyde. (n.d.). PubChem.
- The Wittig Reaction: Synthesis of Alkenes. (n.d.).
- Supporting Information For. (n.d.). The Royal Society of Chemistry.
- Wittig Reaction. (n.d.). Organic Chemistry Portal.
- 2-iodo-3,4-dimethoxybenzaldehyde. (n.d.). Chemical Synthesis Database.
- Application Notes and Protocols: Synthesis of Bioactive Molecules Starting from 4-Iodobenzyl Alcohol. (n.d.). BenchChem.
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3,5-Dimethoxy-4'-iodobenzophenone. (n.d.). BenchChem.
- Application Notes and Protocols for the Wittig Reaction Using 2,6-Dimethoxybenzaldehyde. (n.d.). BenchChem.
- Green synthesis method of 2, 5-dimethoxybenzaldehyde. (n.d.). Eureka | Patsnap.
- Application Notes and Protocols for the Suzuki Coupling Reaction of 3,5-Dimethoxy-3'-iodobenzophenone. (n.d.). BenchChem.
Sources
- 1. researchgate.net [researchgate.net]
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- 9. 5-IODO-2,4-DIMETHOXY-BENZALDEHYDE | 121177-67-1 [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Iodo-2,4-dimethoxybenzaldehyde
An In-Depth Technical Guide
Introduction: The Strategic Value of a Functionalized Aryl Iodide
5-Iodo-2,4-dimethoxybenzaldehyde is a highly valuable and versatile building block in modern organic synthesis. Its structure is strategically rich for several reasons: the aryl iodide provides a reactive handle for palladium-catalyzed cross-coupling, a cornerstone of contemporary C-C and C-heteroatom bond formation.[1][2] The electron-donating methoxy groups activate the aromatic ring, influencing the electronic properties of synthesized derivatives, while the benzaldehyde moiety offers a site for further classical transformations (e.g., reductive amination, Wittig reactions, or oxidation).
Derivatives of dimethoxybenzaldehyde are prevalent in molecules of pharmaceutical interest, finding applications in neuropharmacology and as precursors to heterocyclic compounds with diverse biological activities.[3][4] This guide provides researchers, scientists, and drug development professionals with detailed protocols and the underlying scientific rationale for employing this compound in three pivotal palladium-catalyzed reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Part 1: The Mechanistic Core — The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions.[5] The process is a catalytic cycle that typically involves a Pd(0) species as the active catalyst. Although Pd(II) precursors like Pd(OAc)₂ are often used, they are reduced in situ to the active Pd(0) state.[6][7] The cycle consists of three primary steps:
-
Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst reacts with the aryl halide (Ar-X), in this case, this compound. The palladium atom inserts itself into the carbon-iodine bond, undergoing oxidation from Pd(0) to a Pd(II) species (Ar-Pd-X).[1] This is often the rate-determining step of the overall cycle.
-
Transmetalation (or Nucleophilic Attack): In this step, the coupling partner transfers its organic group to the palladium center, displacing the halide. For Suzuki coupling, an organoboron species is used; for Sonogashira, a copper acetylide (or the alkyne itself); and for Buchwald-Hartwig, an amine coordinates to the palladium center.[1][8]
-
Reductive Elimination: The two organic fragments coupled to the Pd(II) center are expelled as the final product (Ar-Nu). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9] The steric bulk of phosphine ligands is often thought to facilitate this final, bond-forming step.[10]
Caption: Suzuki-Miyaura Experimental Workflow
Detailed Protocol: Synthesis of 5-Aryl-2,4-dimethoxybenzaldehyde
This protocol is a general starting point and may require optimization for specific boronic acids. [11][12]
-
Reagent Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (see table below, typically 1-5 mol%), the base (2.0-3.0 equiv), the arylboronic acid (1.2-1.5 equiv), and this compound (1.0 equiv).
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., Toluene, Dioxane) via syringe. If a biphasic system is used, add degassed water.
-
Reaction: Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Conditions
| Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Est. Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 90 | >90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2%) | Cs₂CO₃ (2.5) | Dioxane/H₂O (5:1) | 100 | >85 |
| 3-Pyridylboronic acid | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 110 | >80 |
| 4-Formylphenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ (2.0) | DME/H₂O (4:1) | 85 | >88 |
Note: Yields are estimates based on typical outcomes for analogous aryl iodides and require experimental validation. [11][13]
Part 3: Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are crucial structures in pharmaceuticals and materials science. [14][15]The reaction directly couples an aryl halide with a primary or secondary amine. [16]
Causality Behind Experimental Choices
-
Ligand Selection: This is the most critical parameter. The development of sterically hindered, electron-rich phosphine ligands (e.g., BINAP, XPhos, RuPhos) was essential for achieving high reactivity, especially with less reactive aryl chlorides or for coupling with primary amines. [17][15]These ligands promote the formation of monoligated Pd(0) species, which are highly active in the catalytic cycle, and facilitate the final reductive elimination step. [10][17]* Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond in the palladium complex intermediate). Sodium tert-butoxide (NaOtBu) is a common choice, though weaker bases like K₃PO₄ can be used for sensitive substrates.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent quenching of the strong base and interference with the catalyst.
Detailed Protocol: Synthesis of 5-(Amino)-2,4-dimethoxybenzaldehyde
Critical: This reaction is highly sensitive to air and moisture. Strict adherence to inert atmosphere techniques is required.
-
Reagent Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-2 mol%), the phosphine ligand (1.1-1.2x Pd), and the base (e.g., NaOtBu; 1.4 equiv) to a dry Schlenk tube or vial.
-
Addition of Substrates: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) and seal the vessel.
-
Reaction: Remove the vessel from the glovebox and heat with stirring to the desired temperature (typically 80-110 °C).
-
Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Conditions
| Amine Partner | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Morpholine | Pd₂(dba)₃ (1%) | XPhos (2.5%) | NaOtBu (1.4) | Toluene | 100 |
| Aniline | Pd(OAc)₂ (2%) | RuPhos (4%) | K₃PO₄ (2.0) | Dioxane | 110 |
| Benzylamine | Pd(OAc)₂ (2%) | BINAP (3%) | Cs₂CO₃ (2.0) | Toluene | 100 |
| n-Hexylamine | Pd₂(dba)₃ (1.5%) | BrettPhos (3.5%) | LiHMDS (1.5) | THF | 80 |
Part 4: Sonogashira Coupling: Accessing C(sp²)–C(sp) Bonds
The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, providing access to arylethynyl motifs found in natural products and functional materials. [18][19]The classical reaction uses both palladium and copper(I) cocatalysts.
Causality Behind Experimental Choices
-
Palladium Catalyst: As with other couplings, a Pd(0) species is the active catalyst. Pd(PPh₃)₂Cl₂ is a common and effective precatalyst.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is typically used. It reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-I complex. [18]This step is generally much faster than the direct reaction of the alkyne with the palladium intermediate.
-
Amine Base: The amine (e.g., triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH)) serves two roles: it acts as the base to deprotonate the alkyne, and it often serves as the solvent.
Detailed Protocol: Synthesis of 5-(Alkynyl)-2,4-dimethoxybenzaldehyde
-
Reagent Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 2-5 mol%), and the copper(I) cocatalyst (e.g., CuI; 1-5 mol%).
-
Solvent and Reagent Addition: Add an anhydrous solvent like THF or DMF, followed by the amine base (e.g., Et₃N; 3.0 equiv). Finally, add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until TLC or LC-MS indicates the consumption of the starting material.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl.
-
Extraction and Purification: Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product via flash column chromatography.
Data Presentation: Representative Sonogashira Conditions
| Alkyne Partner | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2%) | CuI (1%) | Et₃N (3.0) | THF | 25 (RT) |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3%) | CuI (2%) | i-Pr₂NH (4.0) | DMF | 50 |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ (2%) | CuI (1.5%) | Et₃N (3.0) | Acetonitrile | 60 |
| Propargyl alcohol | Pd(OAc)₂ (2%)/PPh₃ (4%) | CuI (2%) | Et₃N (3.0) | DMF | 40 |
References
A complete list of all sources cited within this document, including titles, sources, and verifiable URLs.
- Vertex AI Search. (n.d.). Mechanistic studies of transition metal-catalyzed cross-coupling reactions.
- Wiley Online Library. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry.
- ResearchGate. (n.d.). Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling.
- ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF.
- PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
- HAL Open Science. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes.
- Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
- BenchChem. (n.d.). A Comparative Guide: 2-Hydroxy-4-Methoxybenzaldehyde vs. 2,4-Dihydroxybenzaldehyde in Synthetic Applications.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemical Synthesis Database. (n.d.). 2-iodo-3,4-dimethoxybenzaldehyde.
- Royal Society of Chemistry. (n.d.). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
- LinkedIn. (2024). What are the future research directions involving 2,5-Dimethoxybenzaldehyde?.
- Royal Society of Chemistry. (n.d.). Supporting Information For.
- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- BenchChem. (n.d.). 2-Iodo-4,5-dimethoxybenzaldehyde|CAS 61203-53-0.
- Rhodium.ws. (n.d.). Synthesis of 4-Iodo-2,5-Dimethoxybenzaldehyde.
- University of Chemistry and Technology, Prague. (n.d.). Flow Chemistry: Sonogashira Coupling.
- University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- Patsnap. (n.d.). Green synthesis method of 2, 5-dimethoxybenzaldehyde. Eureka.
- UCL Discovery. (n.d.). Rapid Plugged Flow Synthesis of Nucleoside Analogues via Suzuki-Miyaura Coupling and Heck Alkenylation of 5-Iodo.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- BenchChem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- PrepChem.com. (n.d.). Synthesis of 2-iodo-4,5-dimethoxybenzaldehyde.
- ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Wikipedia. (n.d.). 2,4-Dimethoxybenzaldehyde.
- National Institutes of Health. (n.d.). Photoinduced inverse Sonogashira coupling reaction. PMC.
- BOC Sciences. (n.d.). CAS 613-45-6 2,4-Dimethoxybenzaldehyde.
- University of Bologna. (n.d.). Green approach to Palladium Cross-Coupling reactions and development of new methodologies based on highly abundant metals.
- BenchChem. (n.d.). Application Notes and Protocols: 2-Hydroxy-4-Methoxybenzaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis.
- PubMed. (n.d.). Preparation of oligodiazo compounds by using the suzuki coupling reaction and characterization of their photoproducts.
- ResearchGate. (n.d.). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction.
- Royal Society of Chemistry. (n.d.). Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry.
- National Institutes of Health. (n.d.). Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3,5-Dimethoxy-4'-iodobenzophenone.
- BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of 3,5-Dimethoxy-3'-iodobenzophenone.
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Application Notes and Protocols for the Derivatization of 5-Iodo-2,4-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Synthetic Potential of 5-Iodo-2,4-dimethoxybenzaldehyde
This compound is a versatile bifunctional building block in organic synthesis, particularly relevant in the fields of medicinal chemistry and materials science. Its structure, featuring an electron-rich dimethoxy-substituted benzene ring, a reactive aldehyde group, and a strategically positioned iodine atom, offers a rich platform for a multitude of chemical transformations. The presence of the iodine atom makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the aldehyde functionality serves as a handle for chain elongation, cyclization, and the introduction of diverse functional groups.
This comprehensive guide provides detailed application notes and experimental protocols for the derivatization of this compound. The methodologies discussed herein are foundational for the synthesis of novel compounds with potential applications in drug discovery, including the development of anticancer agents like combretastatin analogues, and in the creation of advanced organic materials. Each protocol is presented with an emphasis on the underlying chemical principles to empower researchers to not only replicate the described procedures but also to adapt and innovate upon them.
I. Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The carbon-iodine bond in this compound is a prime target for palladium-catalyzed cross-coupling reactions. These transformations are among the most powerful tools in modern organic synthesis for the construction of complex molecular architectures from simple precursors.
A. Suzuki-Miyaura Coupling: Formation of Biaryl Structures
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds. This reaction is particularly valuable in medicinal chemistry, as the biaryl motif is a common feature in many biologically active molecules.
Causality of Experimental Choices: The choice of a palladium catalyst, a suitable phosphine ligand, a base, and a solvent system is critical for the success of the Suzuki-Miyaura coupling. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The base is required for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the synthesis of combretastatin analogs using structurally similar iodo-benzaldehydes.[1]
-
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
Triphenylphosphine (PPh₃, 0.1 equivalents)
-
Potassium carbonate (K₂CO₃, 3.0 equivalents)
-
1,4-Dioxane and Water (4:1 v/v, degassed)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl derivative.
-
| Reactant | Product | Typical Yield |
| Arylboronic Acid | 5-Aryl-2,4-dimethoxybenzaldehyde | 70-95% |
Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
B. Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[2] This reaction is instrumental in the synthesis of conjugated enynes and aryl alkynes, which are important structural motifs in natural products, pharmaceuticals, and organic materials.
Causality of Experimental Choices: The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. An amine base is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol is based on general procedures for the Sonogashira coupling of aryl iodides.
-
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equivalents)
-
Copper(I) iodide (CuI, 0.05 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as solvent and base)
-
Anhydrous Tetrahydrofuran (THF) (optional co-solvent)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat three times.
-
Add anhydrous THF (if used) and the amine base.
-
Add the terminal alkyne (1.2 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the desired 5-alkynyl-2,4-dimethoxybenzaldehyde.
-
| Reactant | Product | Typical Yield |
| Terminal Alkyne | 5-Alkynyl-2,4-dimethoxybenzaldehyde | 65-90% |
C. Heck Reaction: Alkenylation of the Aryl Ring
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[3] It is a powerful method for the synthesis of substituted alkenes, which are versatile intermediates in organic synthesis.
Causality of Experimental Choices: The choice of palladium source, ligand (often a phosphine), base, and solvent are crucial. The base is necessary to regenerate the active Pd(0) catalyst at the end of the catalytic cycle. Polar aprotic solvents like DMF or NMP are commonly used.
Protocol 3: General Procedure for the Heck Reaction
This protocol is based on general procedures for the Heck reaction of aryl iodides with acrylates.
-
Materials:
-
This compound
-
Alkene (e.g., ethyl acrylate, 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equivalents)
-
Triethylamine (Et₃N, 2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube or sealed reaction vessel
-
-
Procedure:
-
In a Schlenk tube, combine this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tol)₃ (0.04 eq).
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous DMF, triethylamine (2.0 eq), and the alkene (1.5 eq).
-
Seal the tube and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the residue by column chromatography to yield the substituted alkene.
-
| Reactant | Product | Typical Yield |
| Alkene (e.g., Ethyl Acrylate) | (E)-Ethyl 3-(2-formyl-4,5-dimethoxyphenyl)acrylate | 60-85% |
D. Buchwald-Hartwig Amination: Formation of Aryl Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4] This reaction allows for the synthesis of a wide variety of aryl amines from aryl halides and primary or secondary amines.
Causality of Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which promotes both the oxidative addition and the reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base is required to deprotonate the amine.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
This protocol is based on general procedures for the amination of aryl iodides.
-
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equivalents)
-
Xantphos or a similar bulky phosphine ligand (0.02 equivalents)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous Toluene or Dioxane
-
Schlenk tube or glovebox
-
-
Procedure:
-
In a Schlenk tube inside a glovebox, combine Pd₂(dba)₃ (0.01 eq) and the phosphine ligand (0.02 eq).
-
Add anhydrous toluene or dioxane and stir for a few minutes.
-
Add this compound (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the tube and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography to obtain the desired aryl amine.
-
| Reactant | Product | Typical Yield |
| Primary/Secondary Amine | 5-(Amino)-2,4-dimethoxybenzaldehyde | 70-90% |
II. Derivatization of the Aldehyde Functional Group
The aldehyde group of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of new functionalities and the construction of more complex molecular scaffolds.
A. Reductive Amination and Schiff Base Formation: Synthesis of Amines
Reductive amination is a powerful method for the synthesis of amines from aldehydes or ketones. The reaction proceeds via the formation of a Schiff base (imine) intermediate, which is then reduced to the corresponding amine.
Causality of Experimental Choices: The reaction is typically carried out in a one-pot procedure. A mild reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, is often used as it selectively reduces the imine in the presence of the aldehyde. An acid catalyst is sometimes added to facilitate imine formation.
Protocol 5: General Procedure for Reductive Amination
-
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
-
Round-bottom flask and magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and the amine (1.1 eq) in DCM or DCE in a round-bottom flask.
-
If necessary, add a catalytic amount of acetic acid to promote imine formation. Stir at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired amine.
-
| Reactant | Product | Typical Yield |
| Primary/Secondary Amine | 5-Iodo-2,4-dimethoxy-N-substituted benzylamine | 75-95% |
Workflow for Reductive Amination
Caption: Workflow for the reductive amination of this compound.
B. Wittig Reaction: Synthesis of Alkenes
The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes and phosphorus ylides.[5] It is particularly useful for the formation of C=C bonds with good control over the position of the double bond.
Causality of Experimental Choices: The reaction involves the initial formation of a phosphorus ylide from a phosphonium salt and a strong base. The ylide then reacts with the aldehyde to form an oxaphosphetane intermediate, which collapses to give the alkene and triphenylphosphine oxide. The choice of base and solvent is important for the efficient generation of the ylide.
Protocol 6: General Procedure for the Wittig Reaction
This protocol is adapted from the synthesis of stilbene derivatives.[6]
-
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride or other suitable phosphonium salt (1.1 equivalents)
-
Strong base (e.g., Sodium hydroxide, 50% aqueous solution, or Sodium methoxide)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask and magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, suspend the phosphonium salt (1.1 eq) in DCM or THF.
-
Add the strong base dropwise with vigorous stirring to generate the ylide (often indicated by a color change).
-
Add a solution of this compound (1.0 eq) in the same solvent to the ylide solution.
-
Stir the reaction mixture at room temperature until the starting aldehyde is consumed (monitor by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
-
| Reactant | Product | Typical Yield |
| Phosphonium Ylide | 5-Iodo-2,4-dimethoxystilbene derivative | 60-85% |
C. Knoevenagel Condensation: Formation of α,β-Unsaturated Compounds
The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene compound in the presence of a basic catalyst to form an α,β-unsaturated product.[7][8]
Causality of Experimental Choices: The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt, which is sufficient to deprotonate the active methylene compound. The reaction is often driven to completion by the removal of water.
Protocol 7: General Procedure for Knoevenagel Condensation
This protocol is based on general procedures for the Knoevenagel condensation of aromatic aldehydes.[9]
-
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 1.1 equivalents)
-
Piperidine or Ammonium acetate (catalytic amount)
-
Ethanol or Toluene
-
Round-bottom flask with Dean-Stark apparatus (if using toluene)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol or toluene.
-
Add a catalytic amount of piperidine or ammonium acetate.
-
If using toluene, heat the mixture to reflux with a Dean-Stark trap to remove water. If using ethanol, reflux the mixture.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate upon cooling.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by recrystallization or column chromatography.
-
| Reactant | Product | Typical Yield |
| Active Methylene Compound | 2-(5-Iodo-2,4-dimethoxybenzylidene) derivative | 80-95% |
III. Characterization of Derivatives
The successful synthesis of derivatives of this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The disappearance of the aldehyde proton signal (around 10 ppm in ¹H NMR) and the appearance of new signals corresponding to the introduced functional group are key indicators of a successful reaction.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass of the synthesized compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence or absence of key functional groups, such as the disappearance of the aldehyde C=O stretch and the appearance of new characteristic bands.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of complex organic molecules. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound. By leveraging both the reactivity of the aryl iodide and the aldehyde functional group, a diverse array of derivatives can be accessed, paving the way for new discoveries in medicinal chemistry, materials science, and beyond. The provided workflows and explanations of the underlying chemical principles are intended to facilitate not only the successful execution of these reactions but also the rational design of novel synthetic strategies.
References
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-
Wikipedia. (2023, December 29). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
Gao, S., & Wang, D. (2014). Sonogashira coupling in natural product synthesis. Organic Chemistry Frontiers, 1(5), 554-574. [Link]
-
YouTube. (2023, January 14). Knoevenagel condensation [Video]. YouTube. Retrieved from [Link]
-
Kumar, A., Singh, A., & Kumar, S. (2018). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 8(6), 3047-3075. [Link]
-
Jędrzejczyk, M., Morabito, B., Żyżyńska-Granica, B., & Huczyński, A. (2024). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. International Journal of Molecular Sciences, 25(9), 5013. [Link]
-
Davydova, Y. I., Vasilevsky, S. F., & Tretyakov, E. V. (2015). Synthesis of New Combretastatin A-4 Analogues and Study of Their Anti-Inflammatory Activity. Russian Journal of Bioorganic Chemistry, 41, 70-76. [Link]
-
Khan, S., et al. (2020). Insight and scope of cis-selectivity of Wittig reaction for the synthesis of mono and multi-substituted stilbenes. ChemRxiv. [Link]
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2015). Synthesis of New Combretastatin A-4 Analogues and Study of Their Anti-Inflammatory Activity. Molecules, 20(12), 22163–22173.
-
de Oliveira, R. B., et al. (2023). Combretastatins D series and analogues: from isolation, synthetic challenges and biological activities. Journal of the Brazilian Chemical Society, 34, 536-559. [Link]
-
ResearchGate. (2025). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. ResearchGate. Retrieved from [Link]
-
YouTube. (2023, March 16). Reductive Amination [Video]. YouTube. Retrieved from [Link]
-
UCL Discovery. (2023). Rapid Plugged Flow Synthesis of Nucleoside Analogues via Suzuki-Miyaura Coupling and Heck Alkenylation of 5-Iodo. UCL Discovery. Retrieved from [Link]
-
Stanway-Gordon, T. D., et al. (2023). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. Chemical Science, 14(32), 8636–8642. [Link]
-
van der Marel, G., & Codee, J. (Eds.). (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. In Carbohydrate Chemistry. CRC Press. [Link]
-
Wikipedia. (2023, December 18). Sonogashira coupling. Wikipedia. Retrieved from [Link]
-
ResearchGate. (2021). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Optimization of the Mizoroki-Heck Reaction Using Design of Experiment (DoE). ResearchGate. Retrieved from [Link]
-
Kumar, R., Sharma, P., & Singh, P. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22185–22207. [Link]
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Application Notes & Protocols: 5-Iodo-2,4-dimethoxybenzaldehyde in Medicinal Chemistry
Introduction: The Strategic Importance of a Versatile Scaffold
In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. 5-Iodo-2,4-dimethoxybenzaldehyde has emerged as a highly valuable and versatile building block in medicinal chemistry. Its strategic combination of functional groups—a reactive aldehyde, a readily coupled aryl iodide, and two electron-donating methoxy groups—provides a powerful platform for the construction of diverse compound libraries targeting a wide array of biological pathways.
The aldehyde group serves as a convenient handle for forming Schiff bases, hydrazones, or for undergoing reductive amination and various condensation reactions. The iodo substituent is a key feature, enabling palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are fundamental for creating C-C bonds and assembling complex biaryl or heterocyclic systems.[1][2] The 2,4-dimethoxy substitution pattern not only influences the electronic properties of the ring, affecting reaction outcomes, but can also play a crucial role in ligand-receptor interactions by forming key hydrogen bonds or occupying hydrophobic pockets. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers in drug development.
Physicochemical Properties and Specifications
A thorough understanding of the starting material's properties is critical for successful and reproducible synthetic outcomes.
| Property | Value | Reference |
| Molecular Formula | C₉H₉IO₃ | [3] |
| Molecular Weight | 292.07 g/mol | [3] |
| CAS Number | 121177-67-1 | [3] |
| Appearance | Typically a white to off-white or yellow solid | [4] |
| Purity | ≥97% recommended for synthetic applications | [3] |
| Melting Point | 137–139 °C (for a similar isomer) | [4] |
Core Applications in Drug Discovery
The unique structural attributes of this compound make it an ideal starting point for synthesizing compounds aimed at several critical therapeutic areas.
Neurodegenerative Diseases: Targeting Alzheimer's Disease
A groundbreaking application of this scaffold is in the development of novel therapeutics for Alzheimer's disease (AD).[5] The pathogenesis of AD is linked to the aggregation of beta-amyloid plaques, a process exacerbated by the dyshomeostasis of metal ions, particularly copper.[5][6]
Mechanism of Action: Researchers have synthesized molecules derived from this compound that act as copper chelators.[5] These compounds are designed to cross the blood-brain barrier, bind to excess copper within the amyloid plaques, and promote their degradation.[5] This action helps to restore copper balance, reduce neuroinflammation and oxidative stress, and ultimately mitigate the cognitive symptoms of the disease, such as memory loss and spatial awareness difficulties.[5] In animal models, these compounds have demonstrated non-toxicity and an ability to reverse the biochemical pattern of beta-amyloid plaques.[5]
Oncology: Development of Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7] The this compound scaffold is well-suited for the synthesis of kinase inhibitors. The aryl iodide functionality is perfect for elaboration into complex heterocyclic systems (e.g., quinazolines, oxindoles, pyrimidines) known to bind to the ATP-binding pocket of kinases.[8][9][10]
By employing Suzuki or other cross-coupling reactions, various aromatic and heteroaromatic moieties can be introduced at the 5-position. The aldehyde can then be used to build out the rest of the inhibitor scaffold, incorporating hydrogen bond donors and acceptors that are critical for potent and selective kinase binding.[8]
Antimicrobial Agents
The development of new antimicrobial agents is a global health priority. Hydrazone derivatives, formed by the condensation of an aldehyde with a hydrazide, are a well-established class of compounds with a broad spectrum of biological activities.[11] this compound can be readily converted into N'-benzylidene-benzohydrazide derivatives. By varying the substituents introduced via cross-coupling at the 5-position and modifying the hydrazide portion, libraries of compounds can be generated and screened for antibacterial and antifungal activity.[11] The 3,4-dimethoxybenzoyl moiety, structurally similar to the 2,4-dimethoxybenzoyl core, has been identified as a key pharmacophoric feature for targeting multidrug efflux pumps in bacteria.[11]
Experimental Protocols
The following protocols are generalized starting points. Optimization of solvents, bases, catalysts, and reaction times may be necessary for specific substrates.
Protocol 1: Iodination of 2,4-Dimethoxybenzaldehyde
This protocol describes the direct iodination of the commercially available 2,4-dimethoxybenzaldehyde to synthesize the target compound, adapted from a general procedure for aryl aldehydes.[4]
Materials:
-
2,4-Dimethoxybenzaldehyde
-
(Diacetoxyiodo)benzene (PIDA)
-
Iodine (I₂)
-
Dichloromethane (DCM), anhydrous
-
Schlenk tube or round-bottom flask with condenser
-
Nitrogen or Argon gas supply
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk tube, add 2,4-dimethoxybenzaldehyde (1.0 eq), Iodine (I₂, 1.0 eq), and PIDA (1.5 eq).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Nitrogen) three times.
-
Solvent Addition: Add anhydrous DCM (approx. 2 mL per mmol of aldehyde) via syringe.
-
Reaction: Stir the mixture at 60 °C using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion (typically 2-4 hours), cool the reaction to room temperature. Quench the reaction by adding saturated Na₂S₂O₃ solution and stir until the iodine color disappears.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield this compound as a solid.[4]
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a robust method for C-C bond formation, using the iodo group as the coupling handle.[1][2]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2–1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 eq)
-
Degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/Ethanol/H₂O)
-
Standard inert-atmosphere glassware
Procedure:
-
Preparation: In a dry round-bottom flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen (repeat 3 times).[2]
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl iodide is consumed.
-
Workup: Cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.
-
Extraction: Extract the aqueous layer with the organic solvent (2-3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the desired biaryl product.
Table of Typical Suzuki Coupling Conditions:
| Catalyst | Base | Solvent System | Temperature (°C) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80-110 | A classic, robust system suitable for many substrates.[2] |
| Pd(OAc)₂ / PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | Often effective for more challenging couplings.[1] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF or Dioxane | 90-120 | Stronger base, useful for less reactive boronic acids. |
Protocol 3: Synthesis of a Schiff Base (Hydrazone) Derivative
This protocol demonstrates the reactivity of the aldehyde functional group to form a C=N bond, a common linkage in bioactive molecules.[11]
Materials:
-
This compound (1.0 eq)
-
A substituted hydrazide (e.g., isonicotinohydrazide) (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
Procedure:
-
Dissolution: Dissolve this compound in ethanol in a round-bottom flask.
-
Addition: Add the substituted hydrazide to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Heat the mixture to reflux for 2-6 hours. The product often precipitates out of the solution upon formation.
-
Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting aldehyde.
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum. If no precipitate forms, concentrate the solvent and purify the product by recrystallization or column chromatography.
Conclusion
This compound is a powerful and economically viable starting material for medicinal chemistry programs. Its predictable reactivity at two distinct functional centers provides a streamlined path to structural diversity. The applications highlighted in this guide, from neurotherapeutics to oncology and anti-infectives, underscore its broad utility. The provided protocols offer a solid foundation for researchers to leverage this scaffold in the synthesis of novel and impactful therapeutic agents.
References
- Researchers develop chemical compound with potential against Alzheimer's disease. (2025). Vertex AI Search.
- Application Notes and Protocols for the Suzuki Coupling Reaction of 3,5-Dimethoxy-3'-iodobenzophenone. Benchchem.
- Supporting Information For. The Royal Society of Chemistry.
- 5-Iodo-2, 4-dimethoxybenzaldehyde, min 97%, 1 gram. G-Biosciences.
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3,5-Dimethoxy-4'-iodobenzophenone. Benchchem.
- Neuroprotective Natural Products for Alzheimer's Disease. PMC - PubMed Central - NIH.
- The Multifaceted Biological Activities of 2,4-Dihydroxybenzaldehyde Deriv
- Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets. Scilit.
- A Comparative Guide to the Biological Activities of 3,5-Dimethoxybenzaldehyde Deriv
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Employing 4,6-Diethoxypyrimidine. Benchchem.
- Application Notes & Protocols: 3-Iodo-4,5-dimethoxybenzaldehyde Oxime in the Synthesis of Combretast
- European Journal of Medicinal Chemistry. ePrints Soton.
- Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). PMC - NIH.
- Targeting Metal Imbalance and Oxidative Stress in Alzheimer's Disease with Novel Multifunctional Compounds. MDPI.
- Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. MDPI.
- Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. PMC - NIH.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. rsc.org [rsc.org]
- 5. Researchers develop chemical compound with potential against Alzheimer’s disease [agencia.fapesp.br]
- 6. Targeting Metal Imbalance and Oxidative Stress in Alzheimer’s Disease with Novel Multifunctional Compounds | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scilit.com [scilit.com]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies [mdpi.com]
- 11. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 5-Iodo-2,4-dimethoxybenzaldehyde
Welcome to the dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling of 5-Iodo-2,4-dimethoxybenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this important building block. The unique electronic and steric properties of this substrate present specific challenges that can lead to suboptimal yields and complex product mixtures. This guide provides in-depth, troubleshooting-focused FAQs and validated protocols to help you navigate these challenges and achieve high-yield, reproducible results.
Core Challenge Analysis
The primary difficulty in the Suzuki coupling of this compound stems from its electronic nature. The benzene ring is highly electron-rich due to the strong mesomeric (resonance) electron-donating effects of the two methoxy groups, particularly the one in the para position to the iodide. This increased electron density at the carbon atom bearing the iodine can make the initial, rate-limiting oxidative addition step of the palladium catalyst more challenging compared to electron-deficient or neutral aryl halides.[1][2]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: I am observing low or no conversion of my this compound starting material. What are the likely causes and how can I fix it?
This is the most common issue and almost always points to a problem with the catalytic cycle, specifically the initial oxidative addition step.
Possible Cause 1: Inefficient Oxidative Addition
-
Expertise & Experience: As mentioned, the electron-rich nature of the aryl iodide substrate slows down the oxidative addition of the Pd(0) catalyst to the Carbon-Iodine bond.[1][2] Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may lack the required activity for this specific substrate, especially at lower temperatures.[3][4]
-
Solution:
-
Employ Electron-Rich, Bulky Ligands: Switch from simple phosphines like PPh₃ to more sophisticated ligands that accelerate both oxidative addition and the final reductive elimination step. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed for this purpose.[5][6] They increase the electron density on the palladium center, promoting its insertion into the C-I bond.
-
Use a More Active Pre-catalyst System: Instead of Pd(PPh₃)₄, use a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with your chosen bulky phosphine ligand.[5] This in situ generation of the active Pd(0) species is often more effective. Modern pre-catalysts like XPhos Pd G3 or G4 are even more reliable as they ensure a 1:1 palladium-to-ligand ratio and are highly active.[7]
-
Increase Reaction Temperature: If you are running the reaction at or below 80 °C, increasing the temperature to 100-110 °C can provide the necessary energy to overcome the activation barrier for oxidative addition.[8]
-
Possible Cause 2: Catalyst Deactivation
-
Expertise & Experience: The palladium catalyst can precipitate out of the solution as "palladium black," a catalytically inactive aggregate.[9] This can be caused by ligand degradation or poor stabilization of the catalytic species.
-
Solution:
-
Ensure Ligand Stability: Bulky phosphine ligands are generally more robust than PPh₃. Ensure you are using an appropriate palladium-to-ligand ratio (typically 1:2 to 1:4) to keep the metal center stabilized.
-
Strictly Anaerobic Conditions: Oxygen can degrade phosphine ligands and the catalyst itself. Ensure your reaction setup is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[5]
-
Question 2: My reaction is messy. I see significant amounts of 2,4-dimethoxybenzaldehyde (dehalogenation) and biaryl homocoupling products. How can I suppress these side reactions?
Side product formation indicates that alternative reaction pathways are competing with the desired cross-coupling cycle.
Side Reaction 1: Dehalogenation
-
Causality: The C-I bond is cleaved and replaced by a C-H bond. This occurs when a palladium-hydride species is formed, which then undergoes reductive elimination with your aryl halide.[1] Sources of hydride can include amine bases or alcohol solvents.
-
Solution:
-
Choice of Base: Avoid amine bases if possible. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally preferred.[6]
-
Solvent System: If using an alcohol co-solvent, ensure it is thoroughly degassed. Consider minimizing its amount or switching to a purely aprotic solvent system like dioxane or toluene with a minimal amount of water to facilitate the transmetalation step.[10]
-
Side Reaction 2: Homocoupling of the Boronic Acid
-
Causality: Two molecules of your boronic acid partner react to form a symmetric biaryl. This side reaction is primarily promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle.[6]
-
Solution:
-
Rigorous Degassing: This is the most critical factor. Degas your solvent(s) thoroughly by sparging with argon or nitrogen for at least 30 minutes.[5] Using the "freeze-pump-thaw" method (three cycles) is even more effective for complete oxygen removal.
-
Inert Atmosphere: Assemble your reaction under a positive flow of inert gas. Use Schlenk techniques or a glovebox for the best results.
-
Question 3: I'm losing my boronic acid during the reaction, likely due to protodeboronation. What conditions can prevent this?
Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond, effectively destroying your nucleophile.
-
Causality: This is often promoted by excess water, overly acidic or basic conditions, and prolonged heating. Some heteroaryl boronic acids are particularly susceptible to this process.[1][10]
-
Solution:
-
Use a Stronger, Less Nucleophilic Base: Potassium phosphate (K₃PO₄) is often superior to carbonates in minimizing protodeboronation, especially in anhydrous or low-water conditions.[6]
-
Control Water Content: While a small amount of water is often necessary to activate the boronic acid for transmetalation, too much can accelerate its decomposition. A common starting point is a 4:1 to 5:1 ratio of organic solvent to water.[11]
-
Use Boronate Esters: If your boronic acid is particularly unstable, consider converting it to a more robust boronate ester, such as a pinacol (BPin) or MIDA ester.[10] These are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.
-
Minimize Reaction Time: Monitor your reaction by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid prolonged exposure of the boronic acid to harsh conditions.
-
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The cycle below highlights the critical steps where issues can arise with an electron-rich substrate like this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11][12]
Troubleshooting Workflow
Use this decision tree to diagnose and solve common problems systematically.
Caption: A logical workflow for diagnosing and resolving common issues.
Data & Protocols
Table 1: Recommended Reaction Conditions for Optimization
This table provides validated starting points for optimizing your reaction. Always begin with a small-scale test reaction before committing larger quantities of material.
| Parameter | Recommendation 1 (Robust Start) | Recommendation 2 (For Difficult Couplings) | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) | XPhos Pd G3 (2 mol%) | Pd(OAc)₂ is a cost-effective Pd(II) source that is reduced in situ. G3 pre-catalysts are highly active and air-stable. |
| Ligand | SPhos (4 mol%) | (Included in Pre-catalyst) | SPhos is an electron-rich, bulky ligand excellent for activating electron-rich aryl halides.[10] |
| Base | K₃PO₄ (2.5 equiv) | Cs₂CO₃ (2.5 equiv) | K₃PO₄ is a strong, non-nucleophilic base that minimizes protodeboronation.[6] Cs₂CO₃ is more soluble and can be more effective in certain cases. |
| Solvent System | 1,4-Dioxane / H₂O (5:1) | Toluene / H₂O (10:1) | Dioxane is a common, effective solvent. Toluene can be used at higher temperatures and may be preferable for less polar substrates. |
| Temperature | 100 °C | 110 °C | Higher temperatures are often required to drive the oxidative addition to completion. |
| Boron Source | Arylboronic Acid (1.3 equiv) | Arylboronic Acid Pinacol Ester (1.3 equiv) | A slight excess of the boron reagent drives the reaction to completion. Pinacol esters offer enhanced stability.[10] |
Detailed Experimental Protocol: A Validated Starting Point
This protocol is a self-validating system designed for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Deionized Water (degassed)
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation and Degassing:
-
Thoroughly dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of inert gas.
-
Degas the 1,4-dioxane and water by sparging with argon or nitrogen for 30-45 minutes.
-
-
Reaction Setup (under Inert Atmosphere):
-
To the Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.3 equiv), and the finely ground K₃PO₄ (2.5 equiv).
-
In a separate small vial, weigh the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) and add them to the Schlenk flask.
-
Seal the flask, then evacuate and backfill with inert gas. Repeat this process three times to ensure a completely inert atmosphere.[5]
-
-
Solvent Addition and Reaction:
-
Via syringe, add the degassed 1,4-dioxane, followed by the degassed water, to achieve a final solvent ratio of 5:1 (e.g., 5 mL dioxane and 1 mL water for a 1 mmol scale reaction).
-
Place the flask in a preheated oil bath at 100 °C and begin vigorous stirring.
-
-
Monitoring:
-
Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS. The reaction is complete when the this compound spot is no longer visible. Typical reaction times are 4-16 hours.
-
-
Workup and Purification:
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the base and palladium residues. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).[11]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.
-
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Stockland, R. A., Jr. (2003). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics, 22(23), 4685–4691. [Link]
-
OChemSimplified. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Haibach, M. C., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(42), 12530–12536. [Link]
-
Scott, N. M., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1745–1750. [Link]
-
Zhang, T., & Zhang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(3), 229-233. [Link]
-
University of Tasmania. (2018). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. Figshare. [Link]
-
ResearchGate. (2018). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
-
Reddit r/Chempros. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
-
Shields, J. D., et al. (2018). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. Semantic Scholar. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Reddit r/Chempros. (2022). Struggling with Suzuki Reaction. [Link]
Sources
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- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. figshare.utas.edu.au [figshare.utas.edu.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Strategies to Prevent Homocoupling of 5-Iodo-2,4-dimethoxybenzaldehyde
Welcome to the technical support center for chemists and researchers working with 5-Iodo-2,4-dimethoxybenzaldehyde. This valuable building block is instrumental in the synthesis of complex molecules in pharmaceutical and materials science. However, its electron-rich nature presents a common and often frustrating challenge: a high propensity for undesired homocoupling side reactions during cross-coupling chemistry.
This guide provides in-depth, field-proven insights and troubleshooting strategies to help you minimize the formation of the symmetrical biphenyl byproduct, 2,2',4,4'-tetramethoxy-5,5'-diformylbiphenyl, and maximize the yield of your desired cross-coupled product.
Core Concept: The Competing Pathways
In any palladium-catalyzed cross-coupling reaction, the goal is to facilitate a productive catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form a new C-C or C-N bond. Homocoupling arises from competing, non-productive pathways that dimerize the starting aryl iodide. Understanding this fundamental competition is the first step to controlling it.
Caption: Desired cross-coupling vs. undesired homocoupling pathways.
Troubleshooting Guide
This section addresses specific issues you may encounter in the lab.
Question: My Suzuki-Miyaura reaction is producing significant amounts of the 2,2',4,4'-tetramethoxy-5,5'-diformylbiphenyl dimer. How can I minimize this?
Answer: This is the most common problem with this substrate. The formation of this homocoupling byproduct in Suzuki reactions is often linked to several factors, primarily the stability of the catalyst and the reaction kinetics.
Potential Causes & Solutions:
-
Presence of Oxygen: Dissolved oxygen is a primary culprit. It can oxidize the active Pd(0) catalyst to Pd(II) species, which can promote the homocoupling of the boronic acid or participate in pathways leading to aryl iodide dimerization.[1][2][3]
-
Solution: Implement rigorous degassing procedures. The "freeze-pump-thaw" method (repeating the cycle 3-5 times) is highly effective for removing dissolved gases.[1] Alternatively, purging the solvent and reaction vessel by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before adding the catalyst is a crucial step.[1][4]
-
-
Ligand Choice: The ligand stabilizes the palladium center and dictates the relative rates of the catalytic cycle steps. For electron-rich aryl iodides, the wrong ligand can fail to promote reductive elimination of the desired product efficiently, allowing side reactions to occur.
-
Solution: Employ bulky, electron-rich phosphine ligands. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or bulky alkylphosphines (e.g., P(t-Bu)₃) are highly recommended.[5][6] Their steric bulk accelerates the desired catalytic cycle and sterically hinders the formation of intermediates that lead to homocoupling.[5][6]
-
-
High Temperature: Elevated temperatures can accelerate side reactions, sometimes more than the desired cross-coupling.[5]
-
Solution: Screen lower reaction temperatures. Start at a milder temperature (e.g., 60-80 °C) and only increase if the reaction is too sluggish.
-
-
Palladium Precursor: Using a Pd(II) source like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) species. This reduction step can sometimes be inefficient or involve consuming some of your reagents (phosphine or boronic acid), leading to conditions ripe for homocoupling.[2]
-
Base Selection: The base plays a role in activating the boronic acid, but an inappropriate choice can negatively affect selectivity.
-
Solution: Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred for substrates with sensitive functional groups like aldehydes.[4] They are generally effective and less likely to promote catalyst degradation or other side reactions compared to stronger bases like NaOtBu.
-
Question: I'm performing a Sonogashira coupling and observing significant formation of a symmetrical diyne (Glaser-Hay coupling product) and the aryl iodide dimer. What is the connection and how can I fix it?
Answer: In Sonogashira couplings, you are fighting a battle on two fronts: homocoupling of your aryl iodide and homocoupling of your terminal alkyne (the Glaser-Hay reaction).[8] Both are often promoted by the same conditions, particularly the presence of oxygen.[8]
Potential Causes & Solutions:
-
Oxygen: The copper(I) co-catalyst is essential for the Sonogashira cycle but is also a potent catalyst for the oxidative dimerization of terminal alkynes in the presence of oxygen.[8][9][10]
-
Solution: Rigorous deoxygenation is non-negotiable.[11] Use the methods described above (freeze-pump-thaw or extensive inert gas sparging). Some protocols suggest using a reducing atmosphere, such as hydrogen gas diluted with nitrogen, which has been shown to reduce alkyne homocoupling to as low as 2%.[8]
-
-
Catalyst Concentration: High concentrations of the palladium and copper catalysts can sometimes increase the rate of side reactions.
-
Solution: While ensuring enough catalyst is present for the primary reaction, avoid excessive loading. Titrate down the catalyst and co-catalyst loading to find the optimal balance.
-
-
Copper-Free Conditions: The copper co-catalyst is the primary driver of Glaser-Hay coupling.
-
Solution: Switch to a copper-free Sonogashira protocol. These reactions typically require a different ligand system (e.g., bulky, electron-rich phosphines) and often a stronger base to facilitate the deprotonation of the alkyne, but they completely eliminate the possibility of copper-catalyzed alkyne dimerization.[12][13]
-
Question: My Buchwald-Hartwig amination is sluggish, and I'm isolating starting material along with the homocoupled aryl iodide. What should I investigate?
Answer: Sluggish Buchwald-Hartwig reactions with aryl iodides can be counterintuitive. While aryl iodides are typically very reactive towards oxidative addition, the iodide anion (I⁻) generated as a byproduct can act as a catalyst inhibitor.[14][15] This inhibition can slow the catalytic cycle, allowing competing decomposition or homocoupling pathways to become more prominent.
Potential Causes & Solutions:
-
Iodide Inhibition: The generated iodide salt can precipitate the palladium catalyst or form unreactive bridged palladium dimers, effectively taking the catalyst out of the active cycle.[14][16]
-
Ligand Choice: As with other couplings, the ligand must be robust enough to stabilize the catalyst and promote the turnover-limiting reductive elimination step.
-
Solution: Use modern, bulky biaryl phosphine ligands specifically designed for C-N coupling (e.g., XPhos, RuPhos, BrettPhos). These ligands are designed to accelerate reductive elimination and resist catalyst deactivation pathways.[18]
-
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine.
-
Solution: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard and effective choices.[18] Ensure the base is fresh and handled under an inert atmosphere.
-
Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is this compound so prone to it?
Homocoupling is a side reaction where two molecules of the same halide starting material couple to form a symmetrical dimer (Ar-I + Ar-I → Ar-Ar). This compound is particularly susceptible due to its electronic properties. The two methoxy groups are strongly electron-donating, which increases the electron density of the aromatic ring. This makes the initial oxidative addition step to the Pd(0) center very fast, but it can also influence the stability and reactivity of downstream intermediates, sometimes favoring pathways that lead to dimerization.
Q2: Which cross-coupling reactions are most susceptible to homocoupling with this substrate?
Palladium-catalyzed reactions like Suzuki-Miyaura and Heck couplings are frequently affected. Ullmann couplings, which are typically copper-catalyzed, are by definition homocoupling reactions, though modern variations exist for cross-coupling.[19][20][21] While Sonogashira reactions also see aryl iodide homocoupling, the more prevalent side reaction is often the Glaser-Hay coupling of the alkyne partner.[8]
Q3: How can I best detect and quantify the homocoupled byproduct?
A multi-technique approach is recommended for robust analysis.[22]
-
TLC (Thin-Layer Chromatography): Excellent for initial, qualitative reaction monitoring. The homocoupled dimer is significantly less polar than the starting aryl iodide and will have a much higher Rf value.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for identifying and quantifying volatile byproducts. It provides both retention time and a mass spectrum for confident identification.[22]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The preferred method for accurate quantification. It offers high resolution and is suitable for a wide range of compounds, including those that are not volatile enough for GC.[23]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides unequivocal structural confirmation of byproducts. The symmetry of the homocoupled dimer leads to a simplified ¹H and ¹³C NMR spectrum compared to the unsymmetrical desired product, making it easy to identify.[22]
Q4: Are there any general "best practices" to start with to avoid homocoupling?
Yes. A proactive approach based on best practices can prevent many issues before they start.
Caption: A workflow of best practices to minimize homocoupling.
Data & Protocols
Table 1: Recommended Catalyst Systems for Suppressing Homocoupling
| Coupling Reaction | Palladium Source | Recommended Ligand(s) | Typical Base | Key Considerations |
| Suzuki-Miyaura | Pd₂(dba)₃ or XPhos Pd G3 | XPhos, SPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Bulky, electron-rich ligands are critical to accelerate reductive elimination and suppress homocoupling.[5][6] |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Et₃N, Piperidine | Rigorous O₂ exclusion is paramount to prevent Glaser-Hay side reaction.[8] Consider copper-free methods. |
| Buchwald-Hartwig | Pd₂(dba)₃ or BrettPhos Pd G3 | BrettPhos, XPhos | NaOtBu, LHMDS | Iodide byproduct inhibition is a key challenge; using toluene as a solvent can help mitigate this effect.[14][16] |
| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | Temperature control is crucial; higher temperatures often favor byproduct formation. |
Protocol: Optimized Suzuki-Miyaura Coupling of this compound
This protocol is designed as a robust starting point to minimize homocoupling.
-
Vessel and Solvent Preparation:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Seal the flask with a rubber septum.
-
Add your chosen solvent (e.g., Toluene/Water 10:1).
-
Degas the mixture thoroughly by bubbling argon or nitrogen through the solvent via a long needle for at least 20 minutes. Alternatively, use three freeze-pump-thaw cycles.[1][4]
-
-
Catalyst Addition:
-
Under a positive pressure of inert gas (a balloon or manifold line), quickly add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand if required (e.g., XPhos, 1.1 equiv relative to Pd).
-
The use of a pre-catalyst is generally preferred as it provides a 1:1 palladium to ligand ratio and forms the active species cleanly.[7]
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath set to 80 °C.
-
Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the disappearance of the starting iodide and the appearance of the less polar product spot. The homocoupled dimer will appear as an even less polar spot.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the desired product from any residual starting material and the less polar homocoupled byproduct.
-
References
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids. (n.d.). Benchchem.
- How to avoid homocoupling in Suzuki reactions with palladium c
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017).
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2017). Accounts of Chemical Research.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017).
- Cross-coupling reaction. (n.d.). Wikipedia.
- How to prevent homocoupling in Suzuki reactions of aryl bromides. (n.d.). Benchchem.
- Troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine. (n.d.). Benchchem.
- Help troubleshooting a Buchwald-Hartwig amin
- A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. (2021).
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2004). Organic Process Research & Development.
- Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. (2002). Organic Letters.
- Cu(I)-azidopyrrolo[3,2-d]pyrimidine Catalyzed Glaser–Hay Reaction under Mild Conditions. (2021). The Journal of Organic Chemistry.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Chemical Insights.
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Chemical.AI.
- Development of optimized conditions for Glaser-Hay bioconjug
- Cu, Ni, and Pd Mediated Homocoupling Reactions in Biaryl Syntheses: The Ullmann Reaction. (2004). Organic Reactions.
- Glaser-Hay Coupling. (n.d.). SynArchive.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2004).
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
- Ullmann Reaction. (n.d.). Organic Chemistry Portal.
- Glaser Coupling, Hay Coupling. (n.d.). Organic Chemistry Portal.
- Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. (2023). Organic & Biomolecular Chemistry.
- Glaser Coupling. (n.d.). Alfa Chemistry.
- Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
- The Buchwald–Hartwig Amination After 25 Years. (2019).
- How to prevent metal catalysed homocoupling reaction of boronic acids?. (2018).
- Buchwald-Hartwig Amin
- Sonogashira Coupling Reaction with Diminished Homocoupling. (2002). The Journal of Organic Chemistry.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous C
- Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. (2020). Journal of the American Chemical Society.
- Sonogashira coupling. (n.d.). Wikipedia.
- Comparative Guide to Analytical Techniques for Byproduct Identification in 1-Chloro-3-iodobenzene Synthesis. (n.d.). Benchchem.
- Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. (2018). Inorganica Chimica Acta.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (2023).
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Technical Support Center: Cross-Coupling Reactions of 5-Iodo-2,4-dimethoxybenzaldehyde
Welcome to the technical support center for cross-coupling reactions involving 5-iodo-2,4-dimethoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your reactions effectively.
Introduction
This compound is a valuable substrate in palladium-catalyzed cross-coupling reactions due to its potential for elaboration into complex molecular architectures. However, the interplay of its electron-rich aromatic ring, the reactive aldehyde functionality, and the iodo group can give rise to a unique set of side reactions. This guide will help you navigate these challenges, ensuring higher yields and purity of your desired products.
Troubleshooting Guide: Navigating Common Side Reactions
This section is organized in a question-and-answer format to directly address the most common issues observed during the cross-coupling of this compound.
Issue 1: Low Yield of the Desired Cross-Coupled Product and Presence of a Dehalogenated Byproduct
Question: I am performing a Suzuki coupling with this compound and an arylboronic acid, but I am observing a significant amount of 2,4-dimethoxybenzaldehyde as a byproduct, and the yield of my desired biaryl product is low. What is causing this, and how can I fix it?
Answer: The formation of 2,4-dimethoxybenzaldehyde is a classic case of hydrodehalogenation , a common side reaction in palladium-catalyzed cross-coupling reactions where the aryl halide is reduced.[1]
Causality: This side reaction is primarily caused by the presence of a palladium-hydride (Pd-H) species in the catalytic cycle. This reactive intermediate can arise from several sources within your reaction mixture, including:
-
Trace amounts of water or alcohols: These can react with the palladium catalyst.[2][3]
-
The base: Certain bases can facilitate the formation of Pd-H species.
-
The phosphine ligand: Some phosphine ligands can undergo P-C bond cleavage to generate hydrides.
The electron-rich nature of the this compound ring can make the oxidative addition step of the catalytic cycle slower, potentially allowing more time for the formation and reaction of Pd-H species.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing hydrodehalogenation.
Solutions:
-
Rigorous Exclusion of Water and Oxygen:
-
Use anhydrous solvents and degas them thoroughly before use by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method.
-
Dry your reagents, including the base, thoroughly. For example, K₃PO₄ can be dried in an oven before use.
-
Run the reaction under a strict inert atmosphere.
-
-
Evaluate and Change the Base:
-
Strong bases can sometimes promote hydrodehalogenation. If you are using a strong base like NaOtBu, consider switching to a weaker inorganic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[4]
-
-
Optimize the Ligand:
-
Bulky, electron-rich phosphine ligands are often effective at preventing hydrodehalogenation.[5] These ligands promote the desired reductive elimination step to form the C-C bond, outcompeting the reductive elimination that leads to the Ar-H byproduct.
-
Consider using ligands from the Buchwald or Hartwig families, such as SPhos or XPhos.[6]
-
-
Lower the Reaction Temperature:
-
Hydrodehalogenation can sometimes have a higher activation energy than the desired cross-coupling. Running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) may favor the desired pathway.
-
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Hydrodehalogenation
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed solvent (e.g., dioxane or toluene, 5 mL) via syringe.
-
Catalyst Addition: In a separate vial under argon, pre-mix the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and the ligand (e.g., SPhos (4 mol%)). Add this mixture to the reaction flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Issue 2: Formation of Symmetrical Biaryl Byproducts (Homocoupling)
Question: In my Sonogashira coupling of this compound with a terminal alkyne, I am observing the formation of a significant amount of the alkyne dimer. How can I prevent this?
Answer: The formation of alkyne dimers is a result of the Glaser-Hay homocoupling reaction, a common side reaction in copper-mediated Sonogashira couplings, especially in the presence of oxygen.[7]
Causality: The copper(I) co-catalyst, which is essential for the activation of the alkyne, can be oxidized to copper(II) in the presence of oxygen. Copper(II) then promotes the oxidative homocoupling of the terminal alkyne.
Solutions:
-
Strictly Anaerobic Conditions: Oxygen is the primary culprit in Glaser coupling. Ensure your reaction is performed under a rigorously inert atmosphere. This includes degassing the solvent and using Schlenk techniques or a glovebox.
-
Reduce Copper Catalyst Loading: Minimizing the amount of copper(I) iodide can help reduce the rate of homocoupling.
-
Copper-Free Sonogashira Conditions: In many cases, the Sonogashira coupling can be performed efficiently without a copper co-catalyst, especially for reactive aryl iodides.[8] This completely eliminates the possibility of Glaser-Hay homocoupling.
Question: I am seeing homocoupling of my boronic acid in a Suzuki reaction. What is the cause and how can I minimize it?
Answer: Homocoupling of boronic acids is another common side reaction in Suzuki-Miyaura couplings.
Causality: This side reaction can be promoted by the presence of oxygen and certain palladium species.[9][10] The mechanism can involve the reaction of two molecules of the boronic acid with a Pd(II) species.
Solutions:
-
Rigorous Exclusion of Oxygen: As with Glaser coupling, ensuring strictly anaerobic conditions is crucial.
-
Use of Bulky, Electron-Rich Ligands: Ligands like SPhos and XPhos can sterically hinder the formation of intermediates that lead to homocoupling.[4]
-
Choice of Base: Weaker inorganic bases such as K₃PO₄ or K₂CO₃ are generally less likely to promote homocoupling compared to strong bases like NaOH.[4]
-
Use of Palladium Precatalysts: Precatalysts like those developed by Buchwald are designed to efficiently generate the active Pd(0) species, which can help minimize side reactions.[4]
Issue 3: Aldehyde-Related Side Reactions
Question: I am using a strong base in my cross-coupling reaction, and I am observing the formation of 5-iodo-2,4-dimethoxybenzyl alcohol and 5-iodo-2,4-dimethoxybenzoic acid. What is happening?
Answer: You are likely observing a Cannizzaro reaction . This is a disproportionation reaction that occurs with aldehydes that do not have α-hydrogens, such as this compound, in the presence of a strong base.[4][9]
Causality: Under strongly basic conditions, one molecule of the aldehyde is reduced to the corresponding alcohol, while another is oxidized to the carboxylic acid.
Caption: The Cannizzaro disproportionation reaction.
Solutions:
-
Avoid Strong Bases: The most straightforward solution is to avoid strong bases like NaOH or KOH. For most cross-coupling reactions, weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are effective and will not promote the Cannizzaro reaction.
Question: My desired cross-coupled product is forming, but I am also isolating the corresponding benzyl alcohol derivative. What could be causing this reduction?
Answer: The reduction of the aldehyde to an alcohol during the cross-coupling reaction can occur, particularly at higher temperatures and in the presence of certain reagents.[2]
Causality: While less common than hydrodehalogenation, the palladium catalyst itself can sometimes facilitate the reduction of the aldehyde group. This can be influenced by the solvent and other additives. For instance, reactions in DMF/H₂O mixtures at high temperatures have been reported to cause this reduction.[2]
Solutions:
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature.
-
Change the Solvent System: If you are using a solvent system known to promote aldehyde reduction (like DMF/H₂O at high temperatures), consider switching to a non-protic solvent like dioxane or toluene.
-
Protect the Aldehyde Group: If the reduction is persistent and other methods fail, you can protect the aldehyde as an acetal before the cross-coupling reaction. The protecting group can then be removed in a subsequent step.
Data Summary: Effect of Base on Side Reactions
| Base | Strength | Common Side Reactions Promoted | Recommended for this compound? |
| NaOH, KOH | Strong | Cannizzaro reaction, potentially hydrodehalogenation | No |
| NaOtBu, KOtBu | Strong | Hydrodehalogenation, potential for other side reactions | With caution, often requires specific ligands |
| K₃PO₄, Cs₂CO₃ | Moderate/Weak | Generally minimizes homocoupling and hydrodehalogenation | Yes, good starting point |
| K₂CO₃ | Weak | Generally minimizes homocoupling and hydrodehalogenation | Yes, good starting point |
Frequently Asked Questions (FAQs)
Q1: Is this compound considered an "electron-rich" or "electron-poor" aryl halide, and how does this affect its reactivity?
A1: Due to the two electron-donating methoxy groups, this compound is considered an electron-rich aryl iodide. This has a significant impact on its reactivity in cross-coupling reactions. The increased electron density on the aromatic ring can make the oxidative addition of the aryl iodide to the Pd(0) catalyst slower. This is often the rate-limiting step of the catalytic cycle. To overcome this, it is often necessary to use more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), which can accelerate the oxidative addition step.
Q2: Can the aldehyde group of this compound interfere with the palladium catalyst?
A2: Yes, it is possible for the aldehyde group to coordinate to the palladium center. However, in most well-optimized cross-coupling reactions, this is not a major issue. The use of appropriate phosphine ligands, which have a strong affinity for the palladium center, can minimize the coordination of the aldehyde. If you suspect catalyst inhibition by the aldehyde, consider increasing the ligand-to-palladium ratio slightly.
Q3: What are some general tips for setting up a successful cross-coupling reaction with this substrate?
A3:
-
High-Purity Reagents: Ensure all your reagents, including the solvent and base, are of high purity and anhydrous.
-
Inert Atmosphere: Always perform the reaction under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation and side reactions promoted by oxygen.
-
Catalyst and Ligand Screening: If you are developing a new transformation, it is often beneficial to screen a small number of palladium catalysts and ligands to find the optimal combination for your specific substrates.
-
Reaction Monitoring: Closely monitor the progress of your reaction by TLC or LC-MS to determine the optimal reaction time and to avoid the formation of byproducts due to prolonged heating.
Q4: For a Heck coupling with this compound, what are the key considerations?
A4: The Heck reaction involves the coupling of an aryl halide with an alkene.[11][12][13] Key considerations for this substrate include:
-
Catalyst: A standard Heck catalyst like Pd(OAc)₂ with a phosphine ligand such as PPh₃ or a more modern, bulky ligand can be used.
-
Base: An amine base like triethylamine (Et₃N) is commonly used.
-
Solvent: Polar aprotic solvents like DMF or NMP are often employed.
-
Potential Side Reactions: As with other couplings, hydrodehalogenation can be a problem. Additionally, ensure your alkene is stable under the reaction conditions.
References
-
Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. (2025). Request PDF. [Link]
-
Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
-
Sonogashira Coupling. (2016). Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Cannizzaro Reaction and Crossed Cannizzaro Reaction. (n.d.). Pharmaguideline. [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (2004). ACS Publications. [Link]
-
Role of palladium catalyst in cross-coupling reactions. (2025). IntechOpen. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010). Journal of Molecular Catalysis A: Chemical. [Link]
-
Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. (2021). Organometallics. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2011). PMC. [Link]
-
Ligand design for cross-couplings: phosphines. (2024). YouTube. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). PMC. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. (2024). MDPI. [Link]
-
Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. (2011). ResearchGate. [Link]
-
Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. (2010). Journal of the American Chemical Society. [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2024). Organic Process Research & Development. [Link]
-
Buchwald-Hartwig Amination. (n.d.). Wikipedia. [Link]
-
Heck Reaction—State of the Art. (2018). MDPI. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Heck reaction. (n.d.). Wikipedia. [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [repository.kaust.edu.sa]
- 4. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 5. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. snscourseware.org [snscourseware.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
Technical Support Center: Purification of 5-Iodo-2,4-dimethoxybenzaldehyde Reaction Products
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 5-Iodo-2,4-dimethoxybenzaldehyde. It is designed to be a practical resource for troubleshooting common issues and answering frequently asked questions encountered during the post-reaction work-up and purification of this important synthetic intermediate.
I. Troubleshooting Guide
This section addresses specific challenges that may arise during the purification of this compound, offering potential causes and actionable solutions.
Question: After my reaction, TLC analysis shows multiple spots, including what I suspect is unreacted starting material. How can I effectively separate the product from the starting 2,4-dimethoxybenzaldehyde?
Answer: The presence of starting material is a common issue, often due to incomplete iodination. Several purification strategies can be employed:
-
Column Chromatography: This is a highly effective method for separating this compound from its less polar precursor, 2,4-dimethoxybenzaldehyde.[1] The increased molecular weight and polarity from the iodine atom will cause the product to have a different retention factor (Rf) on a silica gel column.
-
Recommended Eluent System: A common and effective eluent system is a mixture of petroleum ether and ethyl acetate.[1] You can start with a low polarity mixture (e.g., 15:1 petroleum ether:ethyl acetate) and gradually increase the polarity to elute your product.[1]
-
Expert Tip: Monitor the separation using TLC to determine the optimal solvent ratio for your specific mixture.
-
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective method for purification, especially for removing smaller amounts of impurities.
Question: My purified product yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yield can stem from several factors throughout the reaction and purification process. Consider the following:
-
Incomplete Reaction: As mentioned, ensure your iodination reaction has gone to completion by monitoring with TLC. If starting material remains, consider extending the reaction time or optimizing the stoichiometry of your reagents.
-
Side Reactions: The iodination of activated aromatic rings can sometimes lead to the formation of di-iodinated byproducts.[2] These will be more polar than your desired product and may be difficult to separate. Careful control of reaction conditions (temperature, stoichiometry) can minimize their formation.
-
Loss During Extraction: Ensure proper phase separation during aqueous work-up. Emulsions can form and trap your product. If an emulsion occurs, adding a small amount of brine can help to break it.
-
Loss During Chromatography: Overly broad fractions during column chromatography can lead to product loss. Collect smaller, more numerous fractions and analyze them by TLC before combining.
-
Adduct Formation Issues (if applicable): If using the bisulfite adduct purification method, incomplete formation or premature decomposition of the adduct can lead to low recovery.[4] Ensure you are using a fresh, saturated solution of sodium bisulfite.[5]
Question: I've obtained an oily or gummy product instead of the expected solid. What could be the reason and how do I proceed?
Answer: An oily or non-crystalline product often indicates the presence of impurities that are disrupting the crystal lattice formation.
-
Presence of Impurities: The most likely culprits are unreacted starting materials, solvent residues, or side products.[6]
-
Purification Strategy: Column chromatography is the recommended method to purify an oily product.[6] The separation of components on the silica gel will allow you to isolate the pure this compound, which should then solidify upon removal of the solvent.
-
Alternative: Bisulfite Adduct Formation: This chemical purification method is excellent for separating aldehydes from non-aldehydic impurities.[7] The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be filtered off and then hydrolyzed back to the pure aldehyde.[8] This can be a very effective way to "crash out" your desired product from an oily mixture.
II. Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying this compound?
A1: For most laboratory-scale syntheses, flash column chromatography on silica gel is the most reliable and versatile method. It allows for the separation of the desired product from both less polar starting materials and more polar byproducts.[1][9]
Q2: What are the expected analytical signatures for pure this compound?
A2: While specific spectral data can vary slightly based on the instrumentation and solvent, you should expect to see characteristic peaks in your NMR spectra. The aldehyde proton will appear as a singlet at around 10.3 ppm in ¹H NMR. The aromatic protons will show a distinct splitting pattern, and the two methoxy groups will each appear as a singlet around 3.9 ppm. In ¹³C NMR, the carbonyl carbon will be evident at around 188 ppm.
Q3: Can I use HPLC to assess the purity of my final product?
A3: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent technique for assessing the purity of your this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid) can provide a high-resolution separation and allow for accurate quantification of purity.[10]
Q4: Are there any specific safety precautions I should take during the purification?
A4: Standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. When working with organic solvents, ensure adequate ventilation, preferably within a fume hood. If using the bisulfite adduct method, be aware that sulfur dioxide gas can be generated, so good ventilation is crucial.[11]
III. Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for purifying this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Petroleum ether (or hexanes)
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., petroleum ether).
-
Column Packing: Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 15:1 petroleum ether:ethyl acetate).[1]
-
Fraction Collection: Collect fractions in separate tubes.
-
TLC Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification via Bisulfite Adduct Formation
This protocol is particularly useful for separating the aldehyde from non-aldehydic impurities.[5][7]
Materials:
-
Crude product containing this compound
-
Methanol
-
Saturated aqueous sodium bisulfite solution (freshly prepared)
-
Deionized water
-
Ethyl acetate
-
50% Sodium hydroxide (NaOH) solution
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the crude mixture in methanol.[5]
-
Adduct Formation: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake vigorously for about 30 seconds. A precipitate of the adduct may form.[5][11]
-
Extraction: Add deionized water and an immiscible organic solvent like ethyl acetate and shake again.[5]
-
Phase Separation: Separate the aqueous layer, which contains the bisulfite adduct of your desired product.[7]
-
Aldehyde Regeneration: To the aqueous layer, add an equal volume of ethyl acetate. Dropwise, add 50% NaOH solution while monitoring the pH until it reaches 12.[5]
-
Final Extraction: Shake the funnel to extract the regenerated, pure aldehyde into the ethyl acetate layer.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified this compound.
IV. Data Presentation
Table 1: Typical Eluent Systems for Column Chromatography of Iodo-dimethoxybenzaldehydes
| Compound | Eluent System (Petroleum Ether:Ethyl Acetate) | Reference |
| 5-iodo-3,4-dimethoxybenzaldehyde | 15:1 | [1] |
| 5-iodo-2-methoxybenzaldehyde | 15:1 | [1] |
| 2-iodo-4,5-dimethoxybenzaldehyde | 15:1 | [1] |
| 5-iodo-2,3-dimethoxybenzaldehyde | 15:1 | [1] |
V. Visualization of Purification Workflow
Caption: Workflow for the purification and analysis of this compound.
VI. References
-
The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
Reddit. (2015, April 1). Purifying aldehydes? r/chemistry. Retrieved from [Link]
-
Brindle, C. S., & Miller, S. J. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (134), 57253.
-
SIELC Technologies. (n.d.). Separation of Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Sargent III, T., Shulgin, A. T., & Mathis, C. A. (1984). Synthesis of 4-Iodo-2,5-Dimethoxybenzaldehyde. Journal of Medicinal Chemistry, 27(8), 1071–1077.
-
HDH Techo. (n.d.). 5-Iodo-2, 4-dimethoxybenzaldehyde, min 97%, 1 gram. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
Beilstein Journals. (n.d.). Combined directed ortho-zincation and palladium-catalyzed strategies: Synthesis of 4,n-dimethoxy-substituted benzo[b]furans. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Selective Bromination/Iodination of 2,5-dimethoxybenzaldehyde. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Synthesis of 4-Iodo-2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Selective Bromination/Iodination of 2,5-dimethoxybenzaldehyde - [www.rhodium.ws] [designer-drug.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Workup [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Separation of Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Troubleshooting for the Heck Reaction of 5-Iodo-2,4-dimethoxybenzaldehyde
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Mizoroki-Heck reaction, with a specific focus on the coupling of 5-Iodo-2,4-dimethoxybenzaldehyde. Our goal is to equip you with the scientific rationale and practical guidance to overcome common challenges and achieve successful outcomes in your synthetic endeavors.
The Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1][2] However, the success of this reaction is highly dependent on the careful selection of the catalyst system and reaction conditions, especially when dealing with electron-rich aryl halides like this compound. The electron-donating methoxy groups on the aromatic ring can influence the reactivity of the substrate, necessitating a tailored approach to catalyst selection.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing a Heck reaction with an electron-rich aryl iodide like this compound?
The primary challenge with electron-rich aryl iodides is the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. The electron-donating groups on the aryl ring increase the electron density at the carbon-iodine bond, making it less susceptible to oxidative addition by the Pd(0) catalyst. This can lead to sluggish or incomplete reactions. Furthermore, the electron-rich nature of the substrate can also promote side reactions, such as catalyst decomposition.
Q2: Which palladium precursor is most suitable for this reaction?
Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precatalyst for Heck reactions.[3][4] It is reduced in situ to the active Pd(0) species. Another viable option is bis(benzonitrile)palladium(II) chloride, ((C₆H₅CN)₂PdCl₂), which also serves as a Pd(II) precatalyst requiring in situ reduction.[5] For direct use of a Pd(0) source, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can be employed. The choice of precursor is often a matter of laboratory preference and availability, though Pd(OAc)₂ is a robust starting point for optimization.
Q3: What type of ligand is recommended for coupling with an electron-rich aryl iodide?
For electron-rich aryl halides, the use of bulky and electron-donating phosphine ligands is crucial to facilitate the oxidative addition step and stabilize the active catalytic species.[4] Standard ligands like triphenylphosphine (PPh₃) may prove insufficient. Consider employing:
-
Bulky Monodentate Ligands: Tri-tert-butylphosphine (P(t-Bu)₃) and Buchwald-type ligands such as XPhos and SPhos are excellent choices.[4]
-
N-Heterocyclic Carbenes (NHCs): NHCs are highly robust and effective ligands for activating less reactive aryl halides.[4]
While phosphine ligands are common, phosphine-free catalyst systems are also being developed to reduce cost and toxicity.[6][7][8][9]
Q4: How do I choose the right base and solvent for the reaction?
The base is essential for neutralizing the hydrogen iodide (HI) generated during the reaction and regenerating the Pd(0) catalyst.[4]
-
Bases: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often effective.[4][10] Organic amine bases such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) can also be utilized.[4]
-
Solvents: High-boiling point, polar aprotic solvents are generally preferred as they effectively solubilize the reactants and allow for higher reaction temperatures, which can be necessary for less reactive substrates.[4] Suitable solvents include N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP).[11]
Troubleshooting Guide
Encountering issues in your Heck reaction? This guide will help you diagnose and solve common problems.
Problem 1: Low or No Conversion
A lack of product formation is a frequent issue. The following troubleshooting workflow can help identify the root cause.
Caption: Troubleshooting workflow for low or no conversion in the Heck reaction.
-
Symptom: The reaction mixture turns black, and a precipitate forms.
-
Cause: This is a classic sign of catalyst decomposition into palladium black, an inactive form of palladium.[5] This can be caused by the presence of oxygen, excessively high temperatures, or incomplete reduction of the Pd(II) precatalyst.
-
Solution:
-
Ensure an inert atmosphere: Thoroughly degas all solvents and reagents and maintain a nitrogen or argon atmosphere throughout the reaction.[5]
-
Optimize temperature: While higher temperatures can increase reaction rates, excessive heat can promote catalyst agglomeration.[5] Consider lowering the temperature.
-
Facilitate Pd(II) reduction: The addition of a suitable phosphine ligand can aid in the in situ reduction of the Pd(II) precatalyst to the active Pd(0) species.[5]
-
-
-
Symptom: No black precipitate, but the starting material remains unreacted.
-
Cause: The catalyst system may not be active enough for the electron-rich this compound.
-
Solution:
-
Ligand Selection: Switch to a more electron-donating and sterically hindered ligand. Refer to the recommended catalyst systems table below.
-
Catalyst Loading: While typically low (0.5-2 mol%), for challenging couplings, increasing the catalyst loading to 5 mol% might be necessary, although this should be a final resort.[4]
-
-
Problem 2: Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of the desired product.
-
Symptom: Formation of a dehalogenated arene (2,4-dimethoxybenzaldehyde).
-
Cause: This can occur through a competing reductive dehalogenation pathway.
-
Solution: The choice of base and solvent can influence this side reaction. Screening different bases (e.g., moving from an organic amine to an inorganic carbonate) may suppress this pathway.
-
-
Symptom: Isomerization of the double bond in the product.
Recommended Catalyst Systems and Protocols
For the Heck reaction of this compound, a robust catalyst system is paramount. Below is a table summarizing recommended starting points for catalyst optimization.
| Parameter | Initial Recommendation | Rationale |
| Palladium Precursor | Pd(OAc)₂ (1-2 mol%) | A reliable and commonly used Pd(II) precatalyst.[3][4] |
| Ligand | XPhos (2-4 mol%) or P(t-Bu)₃ (2-4 mol%) | Bulky, electron-donating ligands that accelerate the rate-limiting oxidative addition step for electron-rich aryl iodides.[4] |
| Base | K₂CO₃ or Cs₂CO₃ (2 equivalents) | Strong, non-coordinating inorganic bases that are effective at regenerating the Pd(0) catalyst.[4][10] |
| Solvent | DMAc or NMP | High-boiling, polar aprotic solvents improve solubility and allow for higher temperatures, increasing reaction rates.[4][11] |
| Temperature | 100-140 °C | Less reactive substrates require more thermal energy to overcome the activation barrier for oxidative addition.[4] |
Experimental Protocol
The following is a general, step-by-step protocol for performing the Heck reaction with this compound.
Caption: General experimental workflow for the Heck reaction.
-
Vessel Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (e.g., XPhos, 0.04 equiv.).
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2.0 equiv.) followed by this compound (1.0 equiv.).
-
Atmosphere Exchange: Seal the vessel, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Alkene Addition: Add the anhydrous, degassed solvent (e.g., DMAc, to achieve a concentration of ~0.1 M) via syringe, followed by the alkene coupling partner (1.2 equiv.).
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 120 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- Technical Support Center: Troubleshooting Heck Reactions with (C₆H₅CN)₂PdCl₂ - Benchchem.
- Mizoroki–Heck reactions catalyzed by palladium dichloro-bis(aminophosphine) complexes ... - RSC Publishing.
- Metal–Micelle Cooperativity: Phosphine Ligand-Free Ultrasmall Palladium(II) Nanoparticles for Oxidative Mizoroki–Heck-type Couplings in Water at Room Temperature - NIH.
- Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides - ACS Publications.
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals.
- Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - RSC Publishing.
- Phosphine-Free Palladium Catalyzed Mizoroki−Heck Reaction Using Hydrazone as a Ligand | The Journal of Organic Chemistry - ACS Publications.
- Palladium-catalyzed cascade C-H trifluoroethylation of aryl iodides and Heck reaction: efficient synthesis of ortho-trifluoroethylstyrenes - PubMed.
- Metal–Micelle Cooperativity: Phosphine Ligand-Free Ultrasmall Palladium(II) Nanoparticles for Oxidative Mizoroki–Heck-type Couplings in Water at Room Temperature | JACS Au - ACS Publications.
- Heck Reaction - Chemistry LibreTexts.
- Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction.
- Troubleshooting a difficult Heck reaction : r/Chempros - Reddit.
- Optimization of base, solvent and Pd catalyst (V) for the Heck reaction of iodobenzene with n-butyl acrylate a - ResearchGate.
- Heck Reaction—State of the Art - MDPI.
- Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem - YouTube.
- Heck Coupling | NROChemistry.
- Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine) - PMC - NIH.
- Optimization of Base, Solvent and Catalyst for Heck Rection of... | Download Table - ResearchGate.
- Heck Reaction - Organic Chemistry Portal.
- Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands - ChemRxiv.
- Technical Support Center: Troubleshooting Heck Reactions of 1-Iodo-2,3,4-trimethoxybenzene - Benchchem.
- Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes - MDPI.
- Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - PMC - NIH.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube.
- Heck reaction - Wikipedia.
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- 1. Heck Coupling | NROChemistry [nrochemistry.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Metal–Micelle Cooperativity: Phosphine Ligand-Free Ultrasmall Palladium(II) Nanoparticles for Oxidative Mizoroki–Heck-type Couplings in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2’-deoxyuridine (or cytidine) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting the Sonogashira Reaction of 5-Iodo-2,4-dimethoxybenzaldehyde
Welcome to the technical support guide for troubleshooting the Sonogashira coupling reaction, with a specific focus on challenges encountered with electron-rich aryl iodides such as 5-Iodo-2,4-dimethoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields.
The Sonogashira reaction is a powerful and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3] While aryl iodides are generally the most reactive halides in this coupling, substrates with electron-donating groups, like this compound, can present unique challenges.[4][5]
This guide provides a structured, question-and-answer approach to troubleshoot and optimize your reaction conditions for a successful coupling.
Troubleshooting Guide & FAQs
Issue 1: The reaction yields are consistently low or there is no product formation.
Low or no yield is a common frustration in Sonogashira couplings. A systematic approach to troubleshooting is essential.[6]
Question: I've set up my Sonogashira reaction with this compound, but I'm getting very little to no desired product. What are the likely causes and how can I address them?
Answer: Several factors can contribute to low or no product yield. Let's break them down into key areas:
1. Catalyst and Reagent Integrity
The health of your catalyst and the purity of your reagents are paramount for a successful reaction.
-
Palladium Catalyst Activity: The active Pd(0) species is susceptible to oxidation and can decompose, often visible as a black precipitate (palladium black).[6] If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be effectively reduced in situ to the active Pd(0) form.
-
Recommendation: Use a fresh, high-quality palladium catalyst. If you suspect catalyst decomposition, consider using a more robust precatalyst or ensure your reaction is rigorously deoxygenated.
-
-
Copper Co-catalyst Freshness: Copper(I) iodide (CuI) is prone to oxidation, which can hinder its role in the catalytic cycle.
-
Recommendation: Use a freshly opened bottle of CuI or a recently purchased batch.[7]
-
-
Reagent Purity: Impurities in your this compound, alkyne, solvent, or base can act as catalyst poisons.
-
Recommendation: Ensure all your reagents are of high purity. If necessary, consider purifying your starting materials.[6]
-
-
Base Quality: The amine base is crucial for deprotonating the terminal alkyne and neutralizing the hydrogen halide byproduct.[1][8] Oxidized or wet amine bases can be detrimental to the reaction.
2. Reaction Conditions
The reaction environment plays a critical role in the efficiency of the Sonogashira coupling.
-
Inert Atmosphere: The palladium catalyst, particularly the active Pd(0) species, is sensitive to oxygen.[6] Oxygen also promotes the undesirable homocoupling of the alkyne (Glaser coupling).[10][11]
-
Recommendation: It is crucial to thoroughly degas your solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[6]
-
-
Solvent Choice: The solvent must be capable of dissolving all reaction components.[12] Common solvents include THF, DMF, and toluene. However, the choice of solvent can significantly impact the reaction outcome.[13] For instance, DMF has been reported to slow down some Sonogashira reactions.[6]
-
Recommendation: If you are experiencing issues, consider screening different anhydrous solvents. A mixture of solvents can sometimes be beneficial.[14]
-
-
Appropriate Base: The choice and amount of base are critical. Triethylamine and diisopropylamine are commonly used.[7] The base's pKa should be sufficient to deprotonate the alkyne.
-
Recommendation: Ensure you are using a suitable base in sufficient excess.
-
-
Optimal Temperature: While many Sonogashira reactions with aryl iodides proceed at room temperature, electron-rich substrates like this compound may require gentle heating to facilitate the oxidative addition step, which is often rate-limiting.[3][15] However, excessively high temperatures can lead to catalyst decomposition.[6]
-
Recommendation: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C) and monitor for product formation and catalyst stability.
-
Issue 2: A significant amount of alkyne homocoupling (Glaser coupling) is observed.
The formation of a diyne byproduct is a common side reaction in copper-mediated Sonogashira couplings.
Question: My main byproduct is the homocoupled dimer of my terminal alkyne. How can I minimize this Glaser-Hay coupling?
Answer: Glaser-Hay coupling is a significant side reaction, especially in the presence of oxygen when using a copper co-catalyst.[10] Here are several strategies to mitigate this issue:
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[6][10]
-
Recommendation: Ensure your reaction is performed under a rigorously inert atmosphere. This includes thorough degassing of the solvent and the use of Schlenk techniques or a glovebox.[6]
-
-
Reduce Copper Catalyst Loading: While the copper co-catalyst increases the reaction rate, excessive amounts can promote homocoupling.
-
Recommendation: Minimize the amount of CuI used. Titrate the loading to find the optimal balance between reaction rate and byproduct formation.[6]
-
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture keeps its instantaneous concentration low, which can disfavor the bimolecular homocoupling reaction.[6]
-
Recommendation: Use a syringe pump to add the alkyne to the reaction mixture over a period of time.
-
-
Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, the most effective solution is to employ a copper-free Sonogashira protocol.[16][17] Numerous copper-free methods have been developed to circumvent the issue of Glaser coupling.[6] These methods may require different ligands or bases to facilitate the reaction.
Issue 3: The reaction mixture turns black, indicating catalyst decomposition.
The formation of palladium black is a visual indicator that your catalyst is no longer active in the solution.
Question: Shortly after starting my reaction, the solution turned black. What does this signify and how can I prevent it?
Answer: The formation of a black precipitate, known as palladium black, indicates the decomposition and agglomeration of the active Pd(0) catalyst, rendering it inactive.[6] This is a common issue and can be caused by several factors:
-
Presence of Oxygen: As previously mentioned, oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.
-
Recommendation: Maintain a strict inert atmosphere throughout the reaction.[6]
-
-
Impurities: Impurities in the reagents or solvents can poison and destabilize the palladium catalyst.
-
Recommendation: Use high-purity reagents and anhydrous solvents.[6]
-
-
Excessively High Temperatures: While gentle heating can be beneficial, excessively high temperatures can accelerate catalyst decomposition.[6]
-
Recommendation: If heating is necessary, do so cautiously and monitor the reaction closely. A temperature screen may be necessary to find the optimal balance.
-
-
Ligand Choice: The phosphine ligands associated with the palladium catalyst play a crucial role in its stability and activity. For electron-rich aryl iodides, using bulky, electron-rich phosphine ligands can enhance catalyst stability and promote the desired reaction.[3][4]
-
Recommendation: Consider using ligands such as P(t-Bu)₃, SPhos, or XPhos, which have been shown to be effective for challenging substrates.
-
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting low yield in the Sonogashira reaction of this compound.
Caption: Troubleshooting workflow for Sonogashira reaction.
The Sonogashira Catalytic Cycle and Potential Pitfalls
Understanding the catalytic cycle is key to diagnosing issues. The reaction proceeds via two interconnected cycles: a palladium cycle and a copper cycle.[18]
Caption: Sonogashira catalytic cycle with pitfalls.
The oxidative addition of the aryl iodide to the Pd(0) complex is often the rate-limiting step.[10] For electron-rich substrates like this compound, this step can be particularly sluggish. The copper cycle generates the copper acetylide, which then undergoes transmetalation with the palladium complex.[19]
Experimental Protocols
Standard Protocol for Sonogashira Coupling of this compound
This protocol serves as a starting point. Optimization may be required based on the specific alkyne used.
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the terminal alkyne (1.2 eq.), Pd(PPh₃)₄ (0.02 eq.), and CuI (0.04 eq.).
-
Add anhydrous, degassed solvent (e.g., THF or toluene, ~0.1 M concentration of the aryl iodide).
-
Add anhydrous, degassed triethylamine (3.0 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
If no significant conversion is observed, gently heat the reaction to 40-50 °C and continue to monitor.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Copper-Free Protocol
This protocol can be employed to avoid Glaser coupling byproducts.
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the terminal alkyne (1.5 eq.), and Pd(PPh₃)₄ (0.05 eq.).
-
Add anhydrous, degassed solvent (e.g., THF or DMF).
-
Add an appropriate base, such as diisopropylamine (3.0 eq.) or piperidine.
-
Stir the reaction at room temperature or heat as necessary, monitoring for product formation.
-
Work-up and purification are similar to the standard protocol.
Quantitative Data Summary
The following table provides a general guide for optimizing reaction parameters. The optimal conditions will be substrate-dependent.
| Parameter | Standard Range | Considerations for this compound |
| Pd Catalyst Loading | 1-5 mol% | Start with 2-3 mol%. May need to increase for sluggish reactions. |
| CuI Co-catalyst Loading | 2-10 mol% | Use the lower end of the range to minimize Glaser coupling. |
| Ligand:Pd Ratio | 2:1 to 4:1 | Using bulky, electron-rich ligands can be beneficial. |
| Base (Amine) | 2-5 equivalents | Ensure the base is anhydrous and in sufficient excess. |
| Temperature | Room Temp to 80 °C | Start at room temperature and gently heat if necessary. |
| Concentration | 0.1 - 0.5 M | Higher concentrations may increase reaction rates but can also promote side reactions. |
This technical guide provides a comprehensive framework for troubleshooting low yields in the Sonogashira coupling of this compound. By systematically evaluating reagent quality, reaction conditions, and potential side reactions, researchers can optimize their protocols for successful and reproducible outcomes.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Royal Society of Chemistry. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
YouTube. Sonogashira coupling. [Link]
-
The Chemical Record. Copper-free Sonogashira coupling. [Link]
-
PubMed Central (PMC). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. [Link]
-
SpringerLink. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]
-
ResearchGate. Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]
-
MDPI. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. [Link]
-
Golden. Sonogashira coupling. [Link]
-
Royal Society of Chemistry. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Royal Society of Chemistry. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. [Link]
-
MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
ACS Publications. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]
-
ResearchGate. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
- The Sonogashira Coupling.
-
ResearchGate. Effects of solvent, base, and temperature on the Sonogashira coupling between 2 and 3a. [Link]
-
PubMed Central (PMC). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
-
ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
-
ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
-
Reddit. Sonogashira coupling confusion: where did my reactant go? [Link]
-
ResearchGate. Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. [Link]
-
ResearchGate. Optimization of reaction conditions for the Sonogashira reaction a. [Link]
-
Reddit. Sonogashira troubleshooting help needed. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 12. books.lucp.net [books.lucp.net]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. golden.com [golden.com]
Technical Support Center: Synthesis and Purification of 5-Iodo-2,4-dimethoxybenzaldehyde
Welcome to the technical support resource for the synthesis of 5-Iodo-2,4-dimethoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this important synthetic intermediate. Here, we provide in-depth, experience-driven answers to frequently encountered issues, focusing on the rationale behind each troubleshooting step to ensure you can achieve the highest possible purity in your material.
Part 1: Understanding the Synthesis and Potential Byproducts
The synthesis of this compound is most commonly achieved via electrophilic aromatic substitution on the electron-rich 2,4-dimethoxybenzaldehyde precursor. The methoxy groups at positions 2 and 4 are ortho-, para-directing and strongly activating. The C-5 position is sterically accessible and electronically activated by both the C-4 methoxy group (ortho) and the C-2 methoxy group (para), making it the primary site for iodination.
However, like many electrophilic aromatic substitutions, the reaction is not always perfectly selective. Side reactions can lead to a mixture of products that complicate downstream applications. Understanding the origin of these impurities is the first step toward their effective removal.
Visualizing the Reaction Pathway and Byproduct Formation
The following diagram illustrates the intended synthetic route and the points at which common byproducts may arise.
Caption: Reaction scheme for the synthesis of this compound and the formation of common impurities.
Part 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific purification challenges in a question-and-answer format.
Q1: My post-reaction TLC and NMR analyses show significant amounts of unreacted 2,4-dimethoxybenzaldehyde. What is the most efficient removal method?
A1: This is a common issue arising from incomplete reaction. Fortunately, the starting material's polarity is sufficiently different from the iodinated product for effective separation.
-
Expert Rationale: The introduction of a large, nonpolar iodine atom onto the aromatic ring significantly decreases the overall polarity of the molecule compared to the starting benzaldehyde. This difference is the key to chromatographic separation.
-
Primary Recommendation: Flash Column Chromatography. This is the most reliable method for separating the starting material from the product. The less polar this compound will elute before the more polar 2,4-dimethoxybenzaldehyde.[1]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of petroleum ether (or hexanes) and ethyl acetate is highly effective. Start with a low polarity mixture (e.g., 30:1 petroleum ether:ethyl acetate) and gradually increase the polarity to elute the starting material after your product has been collected.[1]
-
-
Alternative Method: Recrystallization. If the amount of starting material is minor (<5%), recrystallization can be effective.
-
Solvent Selection: A solvent system in which the product has lower solubility than the starting material at room temperature is ideal. Ethanol, or a mixture of ethanol and water, is a good starting point.[2][3] The desired product is often obtained as a white or pale-yellow solid from appropriate solvents.[4]
-
Causality: The crystal lattice of the pure product will exclude the differently shaped impurity molecules as it forms, leaving them in the mother liquor.
-
Q2: After quenching and workup, my crude product is a dark brown or purple solid/oil. How do I remove this coloration?
A2: This coloration is almost certainly due to residual elemental iodine (I₂), which was used in excess or generated during the reaction. It is crucial to remove this before any further purification to prevent streaking on a chromatography column and to obtain an accurate assessment of your crude yield.
-
Expert Rationale: Elemental iodine has a characteristic dark color and is soluble in many organic solvents. It can be easily reduced to colorless, water-soluble iodide ions (I⁻).
-
Standard Protocol: Reductive Wash. During the aqueous workup, wash the organic layer with a solution of a mild reducing agent.
-
Dissolve your crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic solution one to two times with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[5]
-
Continue washing until the organic layer is no longer colored. The brown color will transfer to the aqueous layer as it is reduced to iodide.
-
Proceed with a water wash and then a brine wash to remove residual salts before drying the organic layer.
-
Q3: My mass spectrometry data indicates a peak corresponding to a di-iodinated product. How can this be removed?
A3: The formation of a di-iodinated byproduct occurs when the reaction is too forcing (e.g., high temperature, extended reaction time) or if an excessive amount of the iodinating agent is used. The highly activated ring can undergo a second iodination.
-
Expert Rationale: The di-iodinated product will be even less polar than your desired mono-iodinated product. While the polarity difference is smaller than that with the starting material, it is usually sufficient for chromatographic separation.
-
Primary Recommendation: High-Resolution Flash Column Chromatography.
-
Technique: Use a longer column with a shallower solvent gradient than you would for the starting material separation. This increases the resolution between your product and the nonpolar byproduct.
-
Eluent System: Start with a very nonpolar mobile phase (e.g., pure hexanes or 50:1 hexanes:ethyl acetate) to slowly elute the di-iodinated species first. Then, gradually increase the polarity to collect your desired product.
-
-
Alternative: Fractional Recrystallization. This can be attempted but is often more challenging and less efficient than chromatography for this specific separation. It relies on subtle differences in solubility and crystal packing, which may require extensive solvent screening.
Part 3: Data Summary and Protocols
Table 1: Byproduct Troubleshooting Summary
| Byproduct/Issue | Likely Cause | Identification Method(s) | Primary Purification Strategy | Secondary/Alternative Method(s) |
| Unreacted Starting Material | Incomplete reaction, insufficient reagent | TLC, ¹H NMR | Flash Column Chromatography (gradient elution)[1] | Recrystallization (if impurity <5%) |
| Di-iodinated Byproduct | Over-reaction, excess iodinating agent | Mass Spec, ¹H NMR | High-Resolution Flash Column Chromatography (shallow gradient) | Fractional Recrystallization |
| Residual Iodine (I₂) | Excess reagent, incomplete quenching | Visual (dark color) | Aqueous wash with Na₂S₂O₃ or NaHSO₃ solution[5] | N/A |
| Other Isomeric Products | Non-regioselective iodination | ¹H NMR, HPLC | Preparative HPLC[6] | High-Resolution Flash Chromatography |
Experimental Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline for purifying 1-2 grams of crude this compound.
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., 40mm diameter).
-
Dry-pack the column with ~80-100g of silica gel (230-400 mesh).
-
Saturate the silica with the initial, least polar eluent (e.g., 30:1 petroleum ether:ethyl acetate), applying gentle air pressure to pack the bed firmly. Ensure no cracks or air bubbles are present.
-
-
Sample Loading:
-
Dissolve the crude product (post-reductive wash and drying) in a minimal amount of dichloromethane or the eluent.
-
In a separate flask, add a small amount of silica gel (~2-3x the mass of your crude product) and add the dissolved product solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder. This is the "dry-loading" method, which generally provides better separation.
-
Carefully add the silica-adsorbed sample to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Begin elution with the low-polarity solvent system (e.g., 30:1 petroleum ether:ethyl acetate).
-
Collect fractions (e.g., 20-25 mL each) and monitor the elution by TLC.
-
The nonpolar di-iodinated byproduct will elute first, followed by the desired this compound.
-
After the product has eluted, the polarity can be increased (e.g., to 10:1) to flush out the unreacted starting material and other polar impurities.[1]
-
-
Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Experimental Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Dissolution:
-
Place the crude material in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot solvent required to fully dissolve the solid. Keep the solution at or near its boiling point.
-
-
Hot Filtration (Optional but Recommended):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This prevents them from being incorporated into your final crystals.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to remove all residual solvent.
-
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Synthesis of 4-Iodo-2,5-Dimethoxybenzaldehyde. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Selective Bromination/Iodination of 2,5-dimethoxybenzaldehyde. Retrieved from [Link]
-
Reddit. (2022, December 12). 2,5-dimethoxybenzaldehyde. r/crystalgrowing. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Synthesis of 4-Iodo-2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Selective Bromination/Iodination of 2,5-dimethoxybenzaldehyde - [www.rhodium.ws] [designer-drug.com]
- 6. Separation of Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Stability of 5-Iodo-2,4-dimethoxybenzaldehyde under reaction conditions
Welcome to the technical support center for 5-Iodo-2,4-dimethoxybenzaldehyde (CAS No. 121177-67-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile organic building block.
Introduction
This compound is a valuable intermediate in organic synthesis, prized for its utility in constructing complex molecular architectures through reactions such as Suzuki-Miyaura cross-coupling and reductive amination. The presence of the iodo-substituent allows for the formation of new carbon-carbon and carbon-heteroatom bonds, while the aldehyde functionality serves as a handle for a variety of chemical transformations. However, the interplay of these functional groups, along with the electron-donating methoxy groups, can influence the compound's stability under different reaction conditions. This guide aims to elucidate these nuances and provide practical solutions to common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Handling and Storage
Question 1: What are the recommended storage conditions for this compound to ensure its long-term stability?
Answer:
Proper storage is critical to maintain the integrity of this compound. The compound is sensitive to air and light.[1] For optimal long-term stability, it should be stored in a tightly closed container in a dry, well-ventilated place.[1] To mitigate degradation from atmospheric components, storing the compound under an inert atmosphere, such as argon, is highly recommended.[1] It should also be kept away from heat, sparks, and other ignition sources.[1]
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (e.g., Argon) | Minimizes oxidation and reaction with atmospheric moisture.[1] |
| Temperature | Cool, dry place | Prevents thermal degradation and hydrolysis. |
| Light | Amber or opaque container | Protects against potential photodecomposition. |
| Container | Tightly sealed | Prevents exposure to air and moisture.[1] |
Question 2: I've noticed a slight discoloration of my this compound over time. Is it still usable?
Answer:
Slight discoloration, often a pale yellowing, can indicate minor degradation, potentially due to prolonged exposure to air or light. While minor discoloration may not significantly impact the outcome of many reactions, it is crucial to assess the purity before use in sensitive applications.
Troubleshooting Steps:
-
Purity Assessment: Run a quick purity check using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the results with the certificate of analysis or a fresh sample if available.
-
Recrystallization: If impurities are detected, recrystallization can often purify the compound. A common solvent system for similar benzaldehydes is a mixture of petroleum ether and ethyl acetate.[2]
-
Functional Group Titration: For a more quantitative assessment of the aldehyde functionality, a titration method could be employed, although this is less common in a research setting.
Section 2: Stability in Common Reaction Conditions
Question 3: I am planning a Suzuki-Miyaura cross-coupling reaction. What are the key stability considerations for this compound under these conditions?
Answer:
This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions. The carbon-iodine bond is the most reactive of the aryl halides (I > Br > Cl) towards oxidative addition to the palladium(0) catalyst.[3][4] However, certain side reactions can occur, impacting the yield and purity of the desired product.
Potential Issues & Solutions:
-
Protodeiodination (Hydrolysis of the C-I bond): This side reaction replaces the iodine atom with a hydrogen, leading to the formation of 2,4-dimethoxybenzaldehyde. It can be promoted by harsh basic conditions, elevated temperatures, or the presence of water.
-
Mitigation Strategy:
-
Choice of Base: Use milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH).[4][5] For base-sensitive substrates, potassium phosphate (K₃PO₄) is often a good choice.[5][6]
-
Solvent System: While aqueous/organic solvent mixtures are common, minimizing the water content or using anhydrous conditions with a base like K₃PO₄ can reduce protodeiodination.[4]
-
Temperature Control: Run the reaction at the lowest effective temperature. Microwave irradiation can sometimes provide rapid heating to the target temperature, minimizing prolonged exposure to high temperatures.[6]
-
-
-
Homocoupling: The coupling of two molecules of the aryl iodide can occur, though it is generally less of an issue with aryl iodides compared to bromides or chlorides.
Diagram 1: Key Steps in Suzuki-Miyaura Coupling
Caption: A simplified workflow of the Suzuki-Miyaura cross-coupling reaction.
Question 4: I am performing a reductive amination with this compound. Are there any known stability issues with the C-I bond under these conditions?
Answer:
Reductive amination typically involves the formation of an imine or enamine intermediate followed by reduction. The stability of the C-I bond depends on the choice of reducing agent and the reaction conditions.
Reducing Agent Compatibility:
-
Sodium Borohydride (NaBH₄) and Sodium Triacetoxyborohydride (STAB): These are generally mild reducing agents and are compatible with aryl iodides.[7] They selectively reduce the iminium ion in the presence of the aldehyde.
-
Stronger Hydride Reagents (e.g., Lithium Aluminum Hydride, LAH): The use of stronger, less selective reducing agents like LAH should be approached with caution. While primarily targeting the carbonyl and imine, they can potentially reduce the aryl iodide, leading to deiodination. This is more likely at elevated temperatures.
-
Catalytic Hydrogenation (e.g., H₂, Pd/C): This method can be problematic. Palladium on carbon is a highly active catalyst that can readily catalyze the hydrogenolysis (cleavage) of the C-I bond. This will lead to significant amounts of the deiodinated product. Alternative catalysts that are less prone to dehalogenation, such as certain rhodium or ruthenium catalysts, might be considered, but require careful screening.
Recommended Protocol for Reductive Amination:
A one-pot procedure using a mild reducing agent is often the most efficient method.
-
Dissolve this compound (1 equivalent) and the desired amine (1-1.2 equivalents) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The use of a drying agent like magnesium sulfate can drive this equilibrium.[7]
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting the product with an organic solvent.
Diagram 2: Reductive Amination Workflow
Caption: The two-step process of reductive amination.
Question 5: Can the aldehyde group in this compound undergo self-condensation (e.g., aldol or Cannizzaro reactions)?
Answer:
-
Aldol Condensation: this compound lacks α-hydrogens, so it cannot undergo a standard aldol self-condensation reaction as it cannot form an enolate. However, it can act as the electrophilic partner in a mixed or crossed aldol condensation with another carbonyl compound that does have α-hydrogens.[8]
-
Cannizzaro Reaction: In the presence of a strong base (e.g., concentrated NaOH or KOH), aromatic aldehydes without α-hydrogens can undergo the Cannizzaro reaction, where two molecules of the aldehyde are converted to a primary alcohol and a carboxylic acid. While possible, this reaction typically requires harsh conditions that might also compromise the C-I bond. It is generally not a desired reaction pathway and can be avoided by using milder bases when necessary for other transformations.
Section 3: Photostability and Other Considerations
Question 6: Is this compound sensitive to light?
Answer:
Yes, aryl iodides can be sensitive to light. The carbon-iodine bond is weaker than C-Br and C-Cl bonds, making it more susceptible to homolytic cleavage upon exposure to UV light.[9] This can lead to the formation of radical species and subsequent degradation of the compound.[10][11] While this property is exploited in certain photochemical reactions, it is generally a source of instability during storage and in reactions that are not intended to be photochemical.
Best Practices:
-
Storage: Always store the compound in an amber or opaque vial to protect it from light.
-
Reaction Setup: When running reactions for extended periods, it is good practice to wrap the reaction flask in aluminum foil to exclude light, especially if the reaction mixture is light-colored and the glassware is clear.
References
-
Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Supporting Information For. Retrieved from [Link]
-
MDPI. (n.d.). Iodinated Near-Infrared Dyes as Effective Photosensitizers for the Photodynamic Eradication of Amphotericin B-Resistant Candida Pathogens. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
YouTube. (2025). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. Retrieved from [Link]
-
National Institutes of Health. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
PubMed. (n.d.). Photo-induced iodination of aryl halides under very mild conditions. Retrieved from [Link]
-
ACS Publications. (n.d.). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Retrieved from [Link]
-
RSC Publishing. (2025). Iodinated disinfection byproduct formation from iohexol in sunlit and chlorinated urban wastewaters. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
YouTube. (2025). Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
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PubChem. (n.d.). 5-Iodo-2-methoxybenzaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dimethoxybenzaldehyde. Retrieved from [Link]
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PubMed Central. (n.d.). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. Retrieved from [Link]
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PubChem. (n.d.). Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy-. Retrieved from [Link]
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Wikipedia. (n.d.). 2,5-Dimethoxybenzaldehyde. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions. Retrieved from [Link]
-
PubMed. (n.d.). Deiodinases: the balance of thyroid hormone: local impact of thyroid hormone inactivation. Retrieved from [Link]
-
RSC Publishing. (n.d.). Formation dynamics of inorganic iodine species during UV-based advanced oxidation of iopamidol and iohexol and their correlation with iodinated disinfection by-product yields. Retrieved from [Link]
-
PubMed. (n.d.). Stability of the X-ray contrast agent iodixanol. Retrieved from [Link]
-
Redalyc. (n.d.). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Retrieved from [Link]
-
PubChem. (n.d.). 3-Iodo-4,5-dimethoxybenzaldehyde. Retrieved from [Link]
-
PubMed. (n.d.). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin approach. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4-Dimethoxybenzaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dimethoxybenzaldehyde. Retrieved from [Link]
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PubMed. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Retrieved from [Link]
-
ResearchGate. (2025). Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. Retrieved from [Link]
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Technical Support Center: Work-up Procedures for 5-Iodo-2,4-dimethoxybenzaldehyde Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Iodo-2,4-dimethoxybenzaldehyde. This resource is designed to provide expert insights and practical solutions to common challenges encountered during the work-up and purification of reactions involving this versatile building block. Our goal is to move beyond simple step-by-step instructions and delve into the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs) - General Handling & Purification
This section addresses common queries regarding the starting material and general purification strategies.
Q1: My this compound starting material has a yellowish or brownish tint. Is it still usable?
A: A pale-yellow color is common and generally does not indicate significant degradation.[1] However, a pronounced brown or dark color may suggest the presence of impurities, potentially from oxidation or the liberation of free iodine (I₂). For sensitive downstream reactions, such as palladium-catalyzed couplings, it is advisable to purify the aldehyde before use. A quick and effective method is to dissolve the material in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc), wash with a fresh aqueous solution of sodium bisulfite or sodium thiosulfate until the organic layer is colorless, then wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and recrystallize or filter through a short plug of silica gel.
Q2: What is the most effective method for purifying the crude product of a reaction involving this compound?
A: Flash column chromatography on silica gel is the most widely reported and effective method for purifying products derived from this aldehyde.[2] The polarity of the eluent system is critical and must be optimized based on the specific product.
-
Causality: The iodine and aldehyde functionalities make the molecule moderately polar. The choice of reaction will introduce new functional groups, altering the polarity. For instance, a Suzuki coupling will introduce a non-polar aryl group, while a reduction of the aldehyde to an alcohol will increase polarity.
-
Expert Insight: Always start with a low-polarity eluent system and gradually increase the polarity. This provides the best separation between your desired product and non-polar impurities (like starting materials or phosphine ligands) and highly polar impurities (like phosphine oxides or inorganic salts).
Table 1: Recommended Eluent Systems for Flash Chromatography
| Product Type/Reaction | Typical Eluent System | Polarity | Common Impurities to Separate |
| Iodinated Benzaldehydes | Petroleum Ether / Ethyl Acetate (30:1 to 15:1)[2] | Low | Unreacted starting material, di-iodinated species |
| Suzuki Coupling Products | Hexanes / Ethyl Acetate (gradient) | Low to Medium | Boronic acid/ester, phosphine ligands, palladium residues |
| Sonogashira Coupling Products | Hexanes / Ethyl Acetate (10:1)[2] | Low to Medium | Homocoupled alkyne (Glaser product), copper salts |
| Aldol Condensation Products | Hexanes / Ethyl Acetate or DCM / Methanol | Medium to High | Unreacted aldehyde, baseline polar impurities |
Q3: I am observing product loss during aqueous work-up. What could be the cause and how can I prevent it?
A: Product loss during aqueous extraction can stem from several factors:
-
Unexpected Solubility: If the reaction introduces highly polar or ionizable functional groups (e.g., carboxylic acids, phenols, or amines), the product may have partial solubility in the aqueous layer, especially if the pH is not controlled.
-
Emulsion Formation: High-boiling polar aprotic solvents like DMF, DMSO, or dioxane are partially miscible with water and can lead to stable emulsions where your product is trapped.[3]
-
Premature Precipitation: The product might be precipitating at the interface of the organic and aqueous layers, making separation difficult.
Preventative Measures:
-
pH Adjustment: Before extraction, adjust the pH of the aqueous layer to suppress the ionization of your product. For acidic products, use dilute HCl to ensure they are protonated and neutral. For basic products, use a mild base like NaHCO₃.
-
Solvent Removal: If using a water-miscible solvent like THF, DMF, or DMSO, it is best practice to remove it under reduced pressure before the aqueous work-up.[3]
-
Brine Wash: To break emulsions and reduce the solubility of organic compounds in the aqueous layer, perform a final wash of the organic layer with a saturated aqueous solution of NaCl (brine).
Part 2: Troubleshooting Work-ups for Specific Reactions
This section provides a logic-driven troubleshooting guide for common reactions utilizing this compound.
Scenario 1: Iodination Reaction to Synthesize the Starting Material
Q: After quenching my iodination reaction with sodium thiosulfate, the organic layer remains colored. What should I do?
A: A persistent color (typically purple or brown) indicates residual iodine (I₂). This means the initial quench was insufficient.
-
Solution: Continue washing the organic layer with fresh 10% aqueous sodium thiosulfate or sodium bisulfite solution until the color is completely discharged. There is no harm in performing multiple washes.
-
Self-Validation: The visual disappearance of color is a reliable indicator that the elemental iodine has been reduced to colorless iodide (I⁻).
Scenario 2: Suzuki-Miyaura Cross-Coupling Reactions
Q: How do I effectively remove palladium catalyst residues (black precipitate) and boron-containing byproducts from my Suzuki reaction?
A: This is a multi-faceted problem requiring a systematic approach. Palladium residues are typically heterogeneous (Pd(0)), while boronic acid byproducts are polar and water-soluble, but can be tricky.
Workflow for Suzuki Reaction Work-up & Purification
Caption: Workflow for Suzuki reaction work-up.
Troubleshooting Guide for Contaminant Removal:
-
Palladium Residues: After the aqueous work-up and concentration, redissolve the crude product in a minimum amount of a non-polar solvent (like DCM or 20% DCM in hexanes) and filter it through a plug of Celite® or silica gel.[4] The non-polar product will elute through, while the polar palladium residues will adsorb onto the stationary phase.
-
Boron Byproducts:
-
Aqueous Wash: Extensive washing with water is often sufficient.[4]
-
Methanol Co-evaporation: If NMR analysis still shows boron impurities, concentrate the reaction mixture repeatedly from methanol. This process forms volatile trimethyl borate ((MeO)₃B), which can be removed under vacuum.[3]
-
Potassium Fluoride (KF) Wash: For stubborn cases, wash the organic layer 2-3 times with a 1M aqueous KF solution. This converts the boronic acid into a highly polar trifluoroborate salt (R-BF₃⁻K⁺), which partitions readily into the aqueous layer.[3] Caution: Use this method only if your product is stable to fluoride ions.
-
Scenario 3: Sonogashira Cross-Coupling Reactions
Q: My Sonogashira reaction work-up is complicated by a significant amount of a non-polar byproduct. How do I identify and remove it?
A: The most common non-polar byproduct in a Sonogashira coupling is the homocoupled alkyne (e.g., a butadiyne), often referred to as the Glaser or Hay coupling product.[5] This occurs when the terminal alkyne couples with itself, catalyzed by the copper(I) co-catalyst.
-
Identification: This byproduct will appear as a less polar spot on TLC compared to your desired cross-coupled product. It can be confirmed by LC-MS or ¹H NMR (often characterized by high symmetry).
-
Removal: Careful flash column chromatography is the only reliable method for removal. The polarity difference between the homocoupled product and the desired product is often small, so a shallow solvent gradient is recommended for optimal separation.
-
Prevention is Key: The best strategy is to minimize homocoupling during the reaction itself. This can be achieved by ensuring strictly anaerobic conditions, using a slight excess of the aryl iodide, or employing modified reaction conditions reported to suppress this side reaction.[5]
Q: How do I remove the copper and amine base (e.g., triethylamine) after a Sonogashira reaction?
A: Both copper salts and amine bases can be effectively removed with a targeted aqueous work-up.
Workflow for Sonogashira Reaction Work-up
Caption: Workflow for Sonogashira reaction work-up.
-
Amine Base Removal: After removing the bulk of the triethylamine (TEA) by rotary evaporation, wash the organic layer with dilute aqueous HCl.[6] The acid will protonate the amine, forming a water-soluble ammonium salt (Et₃NH⁺Cl⁻) that partitions into the aqueous layer. Follow this with a wash with saturated sodium bicarbonate (NaHCO₃) to neutralize any excess acid.
-
Copper Salt Removal: A wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) is highly effective.[3] The ammonia and chloride ions form stable, water-soluble complexes with copper(I) and copper(II) ions, pulling them from the organic phase. This wash can be used in place of or in addition to the dilute HCl wash.
Part 3: Detailed Experimental Protocols
These protocols provide standardized, step-by-step methodologies for the work-up procedures discussed.
Protocol 1: General Work-up for Quenching Oxidizing Agents (e.g., Iodine)
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). Shake well. The color of any residual iodine should disappear.
-
Allow the layers to separate. If the organic layer is still colored, drain the aqueous layer and repeat step 3 with a fresh portion of the quenching solution.[2]
-
Extract the aqueous layer with the reaction solvent (e.g., DCM) two more times to recover any dissolved product.
-
Combine all organic layers.
-
Wash the combined organic layer once with water, followed by once with saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Work-up for a Suzuki Reaction in DMF
-
After cooling the reaction mixture to room temperature, pour it into a separatory funnel containing ethyl acetate (approx. 5-10 times the volume of DMF).
-
Add an equal volume of deionized water and shake thoroughly. Drain the aqueous layer.[4]
-
Repeat the water wash two more times to ensure complete removal of DMF and inorganic base.[3]
-
Wash the organic layer sequentially with 0.1 M HCl, 0.1 M NaOH, and finally, saturated aqueous NaCl (brine).[4]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
To remove palladium residues, dissolve the crude material in a minimal volume of DCM and filter through a 1-2 inch plug of silica gel in a fritted funnel, eluting with 20% DCM in hexanes or another suitable non-polar solvent system.[4]
-
Concentrate the filtrate to yield the crude product, now ready for final purification by column chromatography or recrystallization.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]
-
Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry & Biochemistry. Retrieved from [Link]
-
SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Synthesis of 4-Iodo-2,5-Dimethoxybenzaldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Suzuki coupling of 1,4-dioctyloxy-2,5-diiodobenzene and phenylboronic acid. Retrieved from [Link]
-
Clark, J. (n.d.). The Triiodomethane (Iodoform) Reaction. Chemguide. Retrieved from [Link]
-
American Chemical Society. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Retrieved from [Link]
-
NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). trans-4,4'-Dimethoxystilbene. Retrieved from [Link]
-
Journal of Chemical Education. (2016). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from [Link]
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Validation & Comparative
5-Iodo-2,4-dimethoxybenzaldehyde vs 5-Bromo-2,4-dimethoxybenzaldehyde reactivity
An In-Depth Comparative Guide to the Reactivity of 5-Iodo-2,4-dimethoxybenzaldehyde and 5-Bromo-2,4-dimethoxybenzaldehyde
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost, and success of a synthetic pathway. The halogenated 2,4-dimethoxybenzaldehyde scaffold is a cornerstone in the synthesis of numerous biologically active compounds, including stilbenes, chalcones, and various heterocyclic systems.[1][2] This guide provides an in-depth, objective comparison of two key analogues: this compound and 5-Bromo-2,4-dimethoxybenzaldehyde. We will dissect their reactivity profiles, supported by fundamental principles and experimental data, to empower you to make the most informed choice for your specific application.
The Decisive Factor: Unpacking the Carbon-Halogen Bond
At the heart of the reactivity difference between these two reagents lies the intrinsic nature of the carbon-halogen (C-X) bond. The variance in bond strength and length between the Carbon-Iodine (C-I) and Carbon-Bromine (C-Br) bonds is the primary determinant of their chemical behavior, especially in reactions involving C-X bond cleavage.
-
Bond Strength: The C-I bond is significantly weaker than the C-Br bond. Typical bond dissociation energies are approximately 213 kJ/mol for a C-I bond on an aromatic ring, compared to 285 kJ/mol for a C-Br bond.[3][4]
-
Bond Length: The C-I bond is longer than the C-Br bond due to the larger atomic radius of iodine.
-
Polarizability: Iodine is more polarizable than bromine, which can influence its interaction with catalytic species.
This fundamental difference in bond energy means that less energy is required to cleave the C-I bond, rendering This compound the more reactive species in most transformations that proceed via C-X bond scission.[5][6]
Palladium-Catalyzed Cross-Coupling: A Head-to-Head Comparison
Palladium-catalyzed cross-coupling reactions are arguably the most common and powerful applications for these aryl halides. The critical, often rate-limiting, step in these catalytic cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst. The ease of this step directly correlates with the weakness of the C-X bond.[7][8][9] Consequently, the established reactivity order for aryl halides is: I > Br > Cl .[10]
Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki reaction, forming C-C bonds between an aryl halide and an organoboron species, is a staple in synthetic chemistry.[11][12] When comparing our two substrates, the iodo-analogue consistently outperforms the bromo-analogue.
| Parameter | This compound | 5-Bromo-2,4-dimethoxybenzaldehyde | Rationale |
| Reaction Temperature | Room Temp. to moderate heat (e.g., 60-80 °C) | Typically requires higher heat (e.g., 80-110 °C) | Weaker C-I bond facilitates oxidative addition at lower energy. |
| Catalyst Loading | Lower (e.g., 1-2 mol%) | Higher (e.g., 2-5 mol%) | Higher reactivity requires less catalyst to achieve efficient turnover. |
| Reaction Time | Faster (e.g., 1-6 hours) | Slower (e.g., 6-24 hours) | The rate-determining oxidative addition step is faster for the iodo compound. |
| Yields | Generally higher, especially with sterically hindered boronic acids. | Can be lower, with potential for more side reactions (e.g., debromination). | Efficient coupling minimizes degradation pathways.[12] |
Experimental Protocol: Suzuki Coupling of an Aryl Halide
-
To a reaction vessel, add the aryl halide (1.0 eq), the desired phenylboronic acid (1.2-1.5 eq), a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-4 mol%).[13][14]
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent system, typically a mixture like Dioxane/Water or DMF.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C for the iodo compound) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Sonogashira Coupling
For the synthesis of arylalkynes, the Sonogashira coupling is the method of choice, combining an aryl halide with a terminal alkyne.[15][16][17] The reactivity trend (I > Br) is starkly evident here, making the iodo-compound particularly advantageous.[10]
| Parameter | This compound | 5-Bromo-2,4-dimethoxybenzaldehyde | Rationale |
| Reaction Conditions | Often proceeds at room temperature. | Usually requires heating. | Faster oxidative addition allows for milder conditions. |
| Catalyst System | Standard Pd/CuI catalysts are highly effective. | May require more specialized ligands or higher catalyst loadings to avoid side reactions like alkyne homocoupling (Glaser coupling).[15] | |
| Substrate Scope | Couples efficiently with a wide range of alkynes. | Can be sluggish with electron-poor or sterically demanding alkynes. | The higher reactivity overcomes the activation barrier for challenging substrates. |
Experimental Protocol: Sonogashira Coupling
-
In an inert atmosphere, dissolve the aryl halide (1.0 eq) in a suitable solvent like THF or DMF.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), the copper(I) cocatalyst (e.g., CuI, 1-2.5 mol%), and the terminal alkyne (1.1-1.2 eq).[10]
-
Add an amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), which often serves as a co-solvent.
-
Stir the reaction at room temperature or with gentle heating as required, monitoring for completion.
-
Work-up typically involves diluting with ether, filtering through celite to remove catalyst residues, and washing the filtrate with saturated aq. NH₄Cl and brine.
-
Dry the organic phase, concentrate, and purify the product via chromatography.
Buchwald-Hartwig Amination
This reaction is indispensable for the formation of C-N bonds.[18][19] The choice of halide significantly impacts the reaction's scope and efficiency. The development of specialized ligands has enabled the use of aryl bromides, but aryl iodides remain inherently more reactive.[20][21]
| Parameter | This compound | 5-Bromo-2,4-dimethoxybenzaldehyde | Rationale |
| Ligand Choice | Effective with a broader range of phosphine ligands. | Often requires more electron-rich, sterically bulky ligands (e.g., XPhos, RuPhos) for efficient catalysis.[22] | |
| Base Sensitivity | Can often be coupled using weaker bases (e.g., K₂CO₃, Cs₂CO₃). | Typically requires strong, non-nucleophilic bases like NaOt-Bu or LHMDS. | The facile oxidative addition step makes the overall cycle less dependent on a highly activating base. |
| Amine Scope | More amenable to coupling with less nucleophilic amines or challenging substrates. | May struggle with hindered or electron-deficient amines. | Higher intrinsic reactivity broadens the scope of compatible coupling partners. |
Metallation Reactions: A Shift in Preference
While aryl iodides dominate in cross-coupling, the script flips for certain metallation reactions, particularly the formation of Grignard reagents.
Grignard Reagent Formation
The aldehyde group is incompatible with Grignard reagents and would require protection (e.g., as an acetal) prior to this transformation. However, considering the aryl halide portion, 5-Bromo-2,4-dimethoxybenzaldehyde (protected) is generally the superior precursor for Grignard reagent synthesis.
-
Reactivity Balance: Aryl bromides strike an ideal balance of reactivity for Grignard formation. They react readily with magnesium metal under standard conditions.[23][24]
-
Side Reactions: Aryl iodides are often too reactive. Their reaction with magnesium can be difficult to control and is prone to Wurtz-type homocoupling (Ar-I + Ar-MgI → Ar-Ar), which reduces the yield of the desired Grignard reagent.
Halogen-Metal Exchange (Lithiation)
This reaction, typically employing an organolithium reagent like n-butyllithium, is extremely fast and proceeds at low temperatures. The rate of exchange is significantly faster for iodine than for bromine.
Reactivity Order: I > Br
Therefore, This compound is the preferred substrate for lithium-halogen exchange . The exchange can be performed rapidly at temperatures like -78 °C, followed by quenching with an electrophile. This high reactivity allows for selective transformations even in the presence of other functional groups, provided the temperature is carefully controlled.[25][26]
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A Senior Application Scientist's Guide to Iodinated Benzaldehydes: A Comparative Analysis of 5-Iodo-2,4-dimethoxybenzaldehyde
Abstract
Iodinated benzaldehydes are pivotal building blocks in modern organic synthesis, prized for their utility in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of 5-Iodo-2,4-dimethoxybenzaldehyde with other common iodinated benzaldehydes, namely 2-iodobenzaldehyde and 4-iodobenzaldehyde. We will dissect their structural nuances, electronic properties, and resulting reactivity profiles, supported by experimental data and established chemical principles. This analysis aims to equip researchers, chemists, and drug development professionals with the insights needed to select the optimal reagent for their specific synthetic challenges, thereby streamlining discovery and development workflows.
Introduction: The Strategic Role of Iodinated Benzaldehydes
In the landscape of synthetic chemistry, aryl iodides stand out as premier substrates for a multitude of transformations. The carbon-iodine bond, being the longest and weakest among the carbon-halogen bonds, is highly reactive and readily undergoes oxidative addition to low-valent transition metal catalysts, such as palladium(0). This reactivity is the cornerstone of powerful C-C and C-heteroatom bond-forming reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2] When this reactive handle is combined with a versatile aldehyde functional group on a benzene ring, the resulting iodinated benzaldehyde becomes a powerful bifunctional linchpin for assembling complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3]
The specific substitution pattern on the benzaldehyde ring, however, is not a trivial detail. The position of the iodine atom and the presence of other substituents dramatically influence the molecule's electronic and steric properties. This compound, with its electron-rich aromatic system, presents a unique reactivity profile compared to its less substituted counterparts. This guide will explore these differences, providing a clear rationale for reagent selection in synthetic planning.
Structural and Electronic Profiles: A Comparative Overview
The reactivity of an iodinated benzaldehyde is fundamentally governed by the interplay of inductive and resonance effects of its substituents. Let's compare the structures of our selected compounds.
Caption: Structures of the compared iodinated benzaldehydes.
-
This compound: This molecule is characterized by two electron-donating methoxy (-OCH₃) groups at the ortho and para positions relative to the aldehyde. These groups exert a strong positive resonance (+R) effect, which significantly increases the electron density of the aromatic ring.[4][5] While oxygen is electronegative and also exerts an electron-withdrawing inductive (-I) effect, the resonance effect is generally dominant.[5] This electron enrichment has a profound impact on the reactivity of the C-I bond.
-
4-Iodobenzaldehyde: In this isomer, the iodine atom is para to the electron-withdrawing aldehyde group (-CHO). The aldehyde group deactivates the ring towards electrophilic substitution but, more importantly for cross-coupling, influences the electronic environment of the C-I bond. The molecule is relatively electron-neutral compared to the dimethoxy-substituted variant.[3]
-
2-Iodobenzaldehyde: The ortho-positioning of the iodine and aldehyde groups introduces significant steric hindrance around the C-I bond.[6] This steric bulk can impede the approach of a bulky palladium catalyst, potentially requiring different ligand systems or reaction conditions to achieve efficient coupling.
Comparative Physicochemical Properties
The physical properties of these reagents are important for practical handling, storage, and reaction setup.
| Property | This compound | 4-Iodobenzaldehyde | 2-Iodobenzaldehyde |
| CAS Number | 121177-67-1[7] | 15164-44-0[8] | 26260-02-6[6] |
| Molecular Formula | C₉H₉IO₃ | C₇H₅IO | C₇H₅IO |
| Molecular Weight | 292.07 g/mol [9] | 232.02 g/mol [8] | 232.02 g/mol [10] |
| Appearance | Solid | Pale yellow to brown solid[3] | White to light beige crystalline mass[11][12] |
| Melting Point | 140-146 °C | 78-82 °C[13][14] | 36-39 °C[6][12] |
| Solubility | Insoluble in water | Insoluble in water[13][15] | Soluble in Methanol[11][12] |
| Storage | Store at 2-8°C | Store at 2-8°C, Air & Light Sensitive[13][15] | Store at 2-8°C, Light Sensitive[11][12] |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The primary application for these compounds is in cross-coupling reactions. The success and efficiency of these reactions are directly tied to the electronic and steric nature of the aryl iodide. The critical, rate-determining step is often the oxidative addition of the aryl iodide to the Pd(0) catalyst.[1][16]
Causality Behind Reactivity Differences:
-
Electron-Rich Systems (this compound): The high electron density on the aromatic ring, due to the two methoxy groups, strengthens the C-I bond and makes it less electrophilic. This disfavors the oxidative addition step.[1] Consequently, reactions involving this substrate often require more forcing conditions:
-
More Electron-Rich Ligands: To enhance the electron density on the palladium center, making it a better nucleophile for attacking the C-I bond. Ligands like SPhos or XPhos are often employed.[17]
-
Higher Temperatures: To provide the necessary activation energy to overcome the higher barrier for oxidative addition.
-
Advantage: While more challenging to activate, the electron-rich nature makes the resulting organopalladium intermediate highly reactive in subsequent steps like transmetalation.
-
-
Electron-Neutral/Poor Systems (4-Iodobenzaldehyde): This substrate represents a "standard" aryl iodide. The C-I bond is readily activated under a wide range of conditions, making it a versatile and reliable coupling partner.[18] Standard catalyst systems, like Pd(PPh₃)₄, are often sufficient.[19]
-
Sterically Hindered Systems (2-Iodobenzaldehyde): The ortho-aldehyde group presents a significant steric barrier to the palladium catalyst. This can slow down or completely inhibit the oxidative addition step. Overcoming this requires:
-
Less Bulky Ligands: To minimize steric clashes.
-
Specialized Catalysts: Systems designed to operate effectively with hindered substrates may be necessary.
-
Potential for Side Reactions: The proximity of the aldehyde could lead to chelation or other undesired interactions with the metal center.
-
Application Example: Synthesis of Combretastatin Analogs
This compound and related structures like 3-iodo-4,5-dimethoxybenzaldehyde are crucial precursors in the synthesis of combretastatin A-4 and its analogs, which are potent anti-tubulin agents with significant anticancer activity.[20][21][22] The synthesis often involves a Suzuki or similar cross-coupling reaction to introduce a second aryl ring at the iodine position. The specific substitution pattern is vital for the molecule's ability to bind to the colchicine site on β-tubulin.[20][22]
Experimental Protocol: A Validated Suzuki-Miyaura Coupling
To illustrate a practical application, here is a representative, self-validating protocol for the Suzuki-Miyaura coupling of an electron-rich aryl iodide. This protocol includes checkpoints and rationale to ensure reproducibility.
Objective: To couple this compound with Phenylboronic Acid.
Workflow Diagram:
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), SPhos (0.04 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Establish Inert Atmosphere: Seal the flask with a rubber septum and thoroughly purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Rationale: The Pd(0) active catalyst is oxygen-sensitive and can be deactivated through oxidation. An inert atmosphere is critical for catalytic turnover.[19]
-
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), via syringe.
-
Rationale: Degassing the solvent (by sparging with argon or using freeze-pump-thaw cycles) removes dissolved oxygen. The water is necessary to help dissolve the inorganic base and facilitate the transmetalation step.[23]
-
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Rationale: As discussed, electron-rich aryl iodides require thermal energy to promote the oxidative addition step efficiently.
-
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed. Typical reaction times range from 4 to 24 hours.
-
Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and wash the organic layer with water and then brine.
-
Rationale: This aqueous workup removes the inorganic base and other water-soluble byproducts.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
-
Rationale: Chromatography separates the desired product from the catalyst residue, ligand, and any non-polar side products.
-
Conclusion
The choice between this compound and other iodinated benzaldehydes is a strategic decision based on a clear understanding of electronic and steric effects.
-
Choose this compound when:
-
The target molecule requires the specific 2,4-dimethoxy substitution pattern, such as in the synthesis of certain natural products like combretastatin.[23]
-
You are prepared to use more robust catalytic systems (e.g., with electron-rich Buchwald-type ligands) and higher temperatures to overcome the activation barrier for C-I bond cleavage.
-
-
Choose 4-Iodobenzaldehyde when:
-
A simple, versatile, and highly reactive iodinated aromatic aldehyde is needed for general synthetic applications.
-
Milder reaction conditions and standard palladium catalysts are preferred.
-
-
Choose 2-Iodobenzaldehyde when:
-
The specific ortho-substitution is required.
-
You anticipate the need for specialized ligands or conditions to overcome steric hindrance.
-
By understanding the causality behind their differing reactivities, researchers can anticipate challenges, select appropriate reaction conditions, and ultimately accelerate the pace of their synthetic endeavors.
References
- PubChem. 4-Iodobenzaldehyde | C7H5IO | CID 96657. [Link]
- iChemical. 4-Iodobenzaldehyde, CAS No. 15164-44-0. [Link]
- PubChem. 2-Iodobenzaldehyde | C7H5IO | CID 643439. [Link]
- PubChem. 5-Iodo-2-methoxybenzaldehyde | C8H7IO2 | CID 262240. [Link]
- Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
- ACS Publications. Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. [Link]
- PubChem. 2-Hydroxy-3-iodobenzaldehyde | C7H5IO2 | CID 15209920. [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Frontiers. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]
- Chemistry Stack Exchange. Why is methoxy group an electron donating group?. [Link]
- ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [Link]
- PubChem. 3-Iodo-4,5-dimethoxybenzaldehyde | C9H9IO3 | CID 2778113. [Link]
- Chemistry LibreTexts. 7.9: How Delocalized Electrons Affect pKa Values. [Link]/07%3A_Acids_and_Bases/7.09%3A_How_Delocalized_Electrons_Affect_pKa_Values)
- NRC Publications Archive. A meta effect in nonphotochemical processes: the homolytic chemistry of m-methoxyphenol. [Link]
- ResearchGate. Synthesis of Combretastatin A-4 and Erianin. [Link]
- PubMed. Design, Synthesis, in Silico and in Vitro Evaluation of New Combretastatin A-4 Analogs as Antimitotic Antitumor Agents. [Link]
- MDPI. Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids. [Link]
- Bentham Science. New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Docking. [Link]
- Chemcasts. Thermophysical Properties of 3-Iodo-4,5-dimethoxybenzaldehyde. [Link]
- ResearchGate. Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid.... [Link]
- Royal Society of Chemistry. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
- ResearchGate. Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic.... [Link]
- PubMed Central. Cross-Dehydrogenative N–N Coupling of Aromatic and Aliphatic Methoxyamides with Benzotriazoles. [Link]
- ChemRxiv. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. [Link]
- ResearchGate. Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study. [Link]
- MDPI. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
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- 8. 4-Iodobenzaldehyde | C7H5IO | CID 96657 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Researcher's Guide to the Structural Confirmation of 5-Iodo-2,4-dimethoxybenzaldehyde: A Comparative Spectroscopic Approach
For Immediate Release
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel and intermediate compounds is paramount. 5-Iodo-2,4-dimethoxybenzaldehyde, a key building block in the synthesis of various biologically active molecules, presents a unique challenge in its structural elucidation due to the potential for isomeric impurities. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of analytical methods for the definitive structural confirmation of this compound, leveraging experimental data from closely related isomers to illustrate the principles of spectroscopic analysis.
The Imperative of Isomeric Purity
The precise placement of the iodine atom and methoxy groups on the benzaldehyde ring is critical to the desired reactivity and biological activity of subsequent derivatives. The presence of even minor isomeric impurities, such as 2-iodo-4,5-dimethoxybenzaldehyde or 5-iodo-3,4-dimethoxybenzaldehyde, can lead to unforeseen side reactions, reduced yields, and potentially altered pharmacological profiles of the final products. Therefore, a multi-faceted analytical approach is not just recommended but essential for robust quality control and to ensure the integrity of research outcomes.
A Symphony of Spectroscopies: Unraveling the Molecular Architecture
No single analytical technique can unequivocally confirm the structure of this compound in isolation. Instead, a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a comprehensive and self-validating system for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, we can deduce the substitution pattern on the aromatic ring.
A small sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and placed in a strong magnetic field. The analysis is performed on a 400 MHz spectrometer. The resulting spectrum provides information about the chemical environment of each proton.
Caption: Workflow for ¹H NMR Spectroscopy.
While the specific spectrum for this compound is not publicly available, we can predict its key features and compare them with the known spectra of its isomers.
| Compound | Aldehyde Proton (CHO) | Aromatic Protons | Methoxy Protons (OCH₃) |
| 2,4-Dimethoxybenzaldehyde (Precursor) | ~10.28 ppm (s, 1H) | ~7.79 (d), ~6.53 (dd), ~6.44 (d) | ~3.89 ppm (s, 3H), ~3.86 ppm (s, 3H) |
| This compound (Predicted) | ~10.3 ppm (s, 1H) | Two singlets in the aromatic region | Two singlets around 3.9 ppm |
| 2-Iodo-4,5-dimethoxybenzaldehyde [1] | 9.86 ppm (s, 1H) | 7.41 ppm (s, 1H), 7.30 ppm (s, 1H) | 3.95 ppm (s, 3H), 3.91 ppm (s, 3H) |
| 5-Iodo-3,4-dimethoxybenzaldehyde [1] | 10.18 ppm (s, 1H) | 8.20 ppm (s, 1H), 6.38 ppm (s, 1H) | 3.96 ppm (s, 3H), 3.94 ppm (s, 3H) |
The key differentiator for this compound would be the presence of two singlets in the aromatic region, corresponding to the protons at C3 and C6, which lack adjacent protons for coupling. This pattern is distinct from its isomers, which would exhibit different splitting patterns or chemical shifts due to the varying electronic environments.
The same sample prepared for ¹H NMR can be used for ¹³C NMR analysis. This technique provides a signal for each unique carbon atom in the molecule.
Caption: Workflow for ¹³C NMR Spectroscopy.
The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom. The heavy iodine atom exerts a significant electronic effect, which can be observed in the chemical shifts of the aromatic carbons.
| Compound | Aldehyde Carbon (C=O) | Aromatic Carbons | Methoxy Carbons (OCH₃) | Carbon-Iodine (C-I) |
| 2,4-Dimethoxybenzaldehyde | ~190 ppm | ~165, 162, 134, 106, 98 ppm | ~56, 55 ppm | N/A |
| This compound (Predicted) | ~188 ppm | Signals corresponding to 6 aromatic carbons | Two signals around 56 ppm | A signal at a low field (~80-90 ppm) |
| 2-Iodo-4,5-dimethoxybenzaldehyde [1] | 194.9 ppm | 154.5, 149.8, 128.4, 121.8, 111.1 ppm | 56.5, 56.1 ppm | 92.8 ppm |
| 5-Iodo-3,4-dimethoxybenzaldehyde [1] | 187.1 ppm | 164.1, 163.8, 139.3, 120.3, 94.8 ppm | 56.7, 55.9 ppm | 75.6 ppm |
The chemical shift of the carbon directly bonded to the iodine atom (C-I) is a key diagnostic peak. For this compound, this would be expected at a significantly upfield position compared to the other aromatic carbons.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting ions are separated based on their mass-to-charge ratio (m/z).
Caption: Workflow for EI-Mass Spectrometry.
The molecular ion peak (M⁺) for this compound should appear at an m/z of 292, corresponding to its molecular weight. The isotopic pattern of iodine (a single stable isotope at 127 amu) will be evident. The fragmentation pattern, including the loss of a hydrogen atom (M-1), a methyl group (M-15), a methoxy group (M-31), and an iodine atom (M-127), provides further structural confirmation.
| Compound | Molecular Formula | Molecular Weight | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ (Isomers) |
| This compound | C₉H₉IO₃ | 292.07 g/mol | 292.9670 | N/A |
| 2-Iodo-4,5-dimethoxybenzaldehyde [1] | C₉H₉IO₃ | 292.07 g/mol | 292.9670 | 292.9667 |
| 5-Iodo-3,4-dimethoxybenzaldehyde [1] | C₉H₉IO₃ | 292.07 g/mol | N/A (M+Na)⁺ | 314.9487 (M+Na)⁺ |
High-resolution mass spectrometry of the isomers confirms their elemental composition, and the same would be expected for the target compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and simple method to identify the functional groups present in a molecule.
A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. The pellet is then placed in the path of an infrared beam, and the absorption of radiation is measured.
Caption: Workflow for FTIR Spectroscopy.
The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and aromatic functionalities.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H stretch | 3100-3000 |
| Aldehyde C-H stretch | 2850-2750 (often two bands) |
| Carbonyl (C=O) stretch | 1700-1680 |
| Aromatic C=C stretch | 1600-1450 |
| C-O (ether) stretch | 1275-1200 and 1075-1020 |
| C-I stretch | 600-500 |
While the exact positions of these bands can vary slightly between isomers, the presence of all these characteristic absorptions provides strong evidence for the overall structure.
Conclusion: A Unified Approach for Unwavering Confidence
The structural confirmation of this compound requires a meticulous and integrated analytical strategy. By combining the detailed connectivity information from ¹H and ¹³C NMR, the molecular weight and fragmentation data from mass spectrometry, and the functional group identification from IR spectroscopy, researchers can achieve an unambiguous structural assignment. The comparative analysis with known isomers underscores the subtle yet significant differences in spectroscopic data that allow for the confident differentiation of these closely related compounds. This rigorous approach is fundamental to ensuring the quality, reproducibility, and success of research and development endeavors that rely on this important chemical intermediate.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information for... [PDF]. Retrieved from [Link]
Sources
A Spectroscopic Guide to the Isomers of 5-Iodo-2,4-dimethoxybenzaldehyde: Distinguishing Positional Differences
In the landscape of pharmaceutical research and drug development, the precise identification and characterization of molecular isomers are of paramount importance. Positional isomers, while sharing the same molecular formula, can exhibit vastly different biological activities and physical properties. This guide provides a comprehensive spectroscopic comparison of 5-Iodo-2,4-dimethoxybenzaldehyde and its key isomers, offering researchers, scientists, and drug development professionals a detailed reference for their unambiguous identification. By leveraging the unique fingerprints generated by Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we can confidently differentiate these closely related compounds.
The Critical Role of Isomer Differentiation
The placement of iodo and methoxy substituents on the benzaldehyde ring significantly influences the electronic environment and, consequently, the spectroscopic output of each isomer. Understanding these subtle yet distinct differences is crucial for ensuring the correct molecule is advanced in a research pipeline, avoiding costly errors and misleading biological data. This guide will delve into the theoretical underpinnings and practical application of key spectroscopic techniques to distinguish these isomers with a high degree of confidence.
Visualizing the Isomeric Landscape
To better understand the structural variations, the following diagram illustrates the molecular structures of this compound and its selected isomers that will be discussed in this guide.
Caption: Molecular structures of key isomers.
Comparative Spectroscopic Analysis
The following sections provide a detailed comparison of the expected and experimentally observed spectroscopic data for this compound and its isomers. The causality behind the observed differences in chemical shifts, vibrational frequencies, and fragmentation patterns will be explained based on the principles of organic spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the structural elucidation of organic molecules. The chemical shifts (δ) of protons and carbons are highly sensitive to their local electronic environment, which is directly influenced by the positions of the electron-withdrawing iodine atom and the electron-donating methoxy groups.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum provides a wealth of information for distinguishing between the isomers. The number of signals, their splitting patterns (multiplicity), and their chemical shifts are key differentiators.
-
This compound: This isomer is expected to show two singlets in the aromatic region, corresponding to the protons at C3 and C6. The aldehyde proton will appear as a singlet at a downfield chemical shift (typically around 10 ppm). The two methoxy groups will each exhibit a singlet.
-
3-Iodo-2,4-dimethoxybenzaldehyde: This isomer would also display two singlets in the aromatic region for the protons at C5 and C6. The relative chemical shifts of these protons and the methoxy groups will differ from the 5-iodo isomer due to the different placement of the iodine atom.
-
6-Iodo-2,3-dimethoxybenzaldehyde: This isomer will show two doublets in the aromatic region due to the ortho-coupling between the protons at C4 and C5.[1]
-
2-Iodo-4,5-dimethoxybenzaldehyde: This isomer will present two singlets in the aromatic region for the protons at C3 and C6.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms being influenced by the electronegativity of the directly attached and neighboring atoms. The carbonyl carbon of the aldehyde group is particularly sensitive to the electronic effects of the substituents on the ring. The position of the carbon atom bearing the iodine will be significantly shifted downfield.
| Compound | Aldehyde C=O (δ, ppm) | Aromatic Carbons (δ, ppm) | Methoxy Carbons (δ, ppm) |
| 5-Iodo-2,3-dimethoxybenzaldehyde [1] | 188.6 | 153.8, 152.6, 130.9, 128.1, 126.6, 87.1 | 62.4, 56.3 |
| 6-Iodo-2,3-dimethoxybenzaldehyde [1] | 191.8 | 153.8, 152.6, 136.5, 130.1, 118.2, 82.3 | 62.5, 56.2 |
| 5-Iodo-3,4-dimethoxybenzaldehyde [1] | 187.1 | 164.1, 163.8, 139.3, 120.3, 94.8, 75.6 | 56.7, 55.9 |
| 2-Iodo-4,5-dimethoxybenzaldehyde [1] | 194.9 | 154.5, 149.8, 128.4, 121.8, 111.1, 92.8 | 56.5, 56.1 |
Note: Specific experimental data for this compound, 3-Iodo-2,4-dimethoxybenzaldehyde, and 6-Iodo-2,4-dimethoxybenzaldehyde were not available in the searched literature. The table above presents data for other relevant isomers to illustrate the expected variations.
Infrared (IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For the iodo-dimethoxybenzaldehyde isomers, the most characteristic absorption bands are:
-
C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the aldehyde carbonyl group. The exact position can be influenced by the electronic effects of the ring substituents.
-
C-H Stretch (Aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹ are characteristic of the C-H bond of the aldehyde group.
-
C-O Stretch (Methoxy): Strong absorptions in the region of 1020-1250 cm⁻¹ correspond to the C-O stretching vibrations of the methoxy groups.
-
Aromatic C-H and C=C Bending: The out-of-plane bending vibrations in the 600-900 cm⁻¹ region can provide clues about the substitution pattern of the aromatic ring.
While the IR spectra of the isomers will be broadly similar due to the presence of the same functional groups, subtle shifts in the absorption frequencies, particularly of the C=O and C-O bands, can be used as supplementary evidence for isomer differentiation.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern. For all iodo-dimethoxybenzaldehyde isomers, the molecular ion peak (M⁺) will be observed at m/z 292.07.
The fragmentation patterns, however, can differ based on the stability of the resulting fragments. Key fragmentation pathways for these compounds include:
-
Loss of a hydrogen radical (-H•): Leading to a fragment at [M-1]⁺.
-
Loss of a methyl radical (-CH₃•): From the methoxy groups, resulting in a fragment at [M-15]⁺.
-
Loss of a formyl radical (-CHO•): Giving a fragment at [M-29]⁺.
-
Loss of an iodine radical (-I•): Resulting in a fragment at [M-127]⁺.
The relative intensities of these fragment ions can vary between isomers, providing another layer of data for their differentiation. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments with very high accuracy.[1]
Experimental Protocols
To ensure the reproducibility and validity of the spectroscopic data, the following standardized protocols should be followed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Standard workflow for NMR analysis.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Place the NMR tube in the spectrometer and perform standard shimming and tuning procedures to optimize the magnetic field homogeneity and probe performance.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
-
Spectral Analysis: Analyze the chemical shifts, integration, and multiplicity of the signals to elucidate the structure.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Caption: Standard workflow for ATR-FTIR analysis.
-
Background Spectrum Acquisition: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding atmosphere.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal and acquire the IR spectrum. Co-add multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: Analyze the positions and intensities of the absorption bands to identify the functional groups present.
Electron Ionization Mass Spectrometry (EI-MS)
Caption: Standard workflow for EI-MS analysis.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC) for volatile samples.
-
Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and record their abundance.
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.
Conclusion
The definitive identification of positional isomers such as those of this compound is a critical step in chemical research and development. While each spectroscopic technique provides valuable information, a combined and integrated approach offers the most robust and reliable characterization. By carefully analyzing the nuances in ¹H and ¹³C NMR chemical shifts and coupling patterns, the characteristic vibrational modes in IR spectroscopy, and the molecular weight and fragmentation patterns in mass spectrometry, researchers can confidently distinguish between these closely related isomers. The experimental protocols outlined in this guide provide a framework for obtaining high-quality, reproducible data, ensuring the integrity of scientific findings.
References
- Supporting Information For - The Royal Society of Chemistry. (n.d.).
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A Senior Application Scientist's Guide to Palladium Catalyst Efficacy with 5-Iodo-2,4-dimethoxybenzaldehyde
Welcome to an in-depth comparative guide on the efficacy of various palladium catalysts for cross-coupling reactions involving 5-Iodo-2,4-dimethoxybenzaldehyde. This molecule is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials, due to its versatile aldehyde handle and the reactive carbon-iodine bond. The choice of catalyst is paramount for achieving high yields and reaction efficiency. This guide will navigate the complexities of catalyst selection, providing objective comparisons and actionable experimental protocols grounded in established literature.
The Strategic Importance of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[1][2] For a substrate like this compound, an aryl iodide, the oxidative addition to a Pd(0) center is typically facile, making it an excellent candidate for a variety of transformations including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[3][4][5]
The primary challenge lies not in the reactivity of the C-I bond itself, but in optimizing the reaction to achieve high yields, minimize side products (like dehalogenation), and ensure compatibility with the aldehyde functional group under the chosen reaction conditions.[6] The catalyst system—comprising a palladium source and a supporting ligand—is the critical variable that dictates the reaction's success.
Comparative Analysis of Key Palladium Catalyst Systems
The performance of a palladium catalyst is profoundly influenced by the ligand's steric and electronic properties.[2][7] We will compare three major classes of catalyst systems frequently employed for aryl iodides.
-
Traditional Phosphine Ligands: Pd(PPh₃)₄
-
Nature: Tetrakis(triphenylphosphine)palladium(0) is a pre-formed, 18-electron Pd(0) complex. It's a classic, relatively inexpensive, and versatile catalyst.[8]
-
Performance Insight: For reactive substrates like aryl iodides, Pd(PPh₃)₄ is often sufficient. However, it can require higher catalyst loadings (1-5 mol%) and elevated temperatures.[9] The dissociation of PPh₃ ligands is required to generate the catalytically active 14-electron species, a process that can be slow and lead to catalyst decomposition at high temperatures.[10]
-
-
Ferrocenyl-Based Ligands: PdCl₂(dppf)
-
Nature: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is an air-stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species.[11]
-
Performance Insight: The dppf ligand is a bidentate phosphine with a wide "bite angle," which enhances the rate of reductive elimination—the final product-forming step.[12] This often leads to higher yields and faster reactions compared to monodentate ligands like PPh₃.[11][13] It shows excellent performance for Suzuki-Miyaura couplings of various bromo- and iodo-substituted heterocycles.[5]
-
-
Bulky, Electron-Rich Buchwald Ligands (e.g., SPhos, XPhos)
-
Nature: These systems typically use a Pd(II) pre-catalyst like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃, combined with a sterically hindered, electron-donating biaryl phosphine ligand.[14][15]
-
Performance Insight: Buchwald ligands are designed to accelerate both the initial oxidative addition and the final reductive elimination steps.[12][16] The bulky nature of ligands like SPhos and XPhos promotes the formation of monoligated Pd(0) species, which are highly reactive.[14] These catalysts are particularly effective for challenging transformations, including the coupling of less reactive aryl chlorides and for Buchwald-Hartwig aminations, often at lower catalyst loadings and milder conditions.[3][14]
-
Data Summary: Catalyst Performance in Analogous Systems
While direct comparative data for this compound is sparse, performance can be reliably extrapolated from studies on structurally similar aryl iodides. The following table summarizes typical results.
| Catalyst System | Ligand | Reaction Type | Substrate Example | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Ref. |
| Pd(PPh₃)₄ | PPh₃ | Suzuki-Miyaura | 2,5-Diiodopyrazine | K₃PO₄ | Dioxane/H₂O | 90 | 12 | Good | Not Specified | [5] |
| PdCl₂(dppf) | dppf | Suzuki-Miyaura | 5-bromo-1-ethyl-1H-indazole | K₂CO₃ | DME | 80 | 2 | High | 3 | [9] |
| Pd(OAc)₂ / SPhos | SPhos | Suzuki-Miyaura | 5-Bromo-2-chlorobenzothiazole | K₃PO₄ | DMF | 110 | 6 | 78 | 2 (Pd), 4 (Ligand) | [9] |
| Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Sonogashira | Iodobenzene | Et₃N | H₂O | Not Specified | Not Specified | >95 | Not Specified | [17] |
| Pd(PPh₃)₄ | PPh₃ | Buchwald-Hartwig | Aryl Iodides | Cs₂CO₃ | Toluene | 110 | 12 | Moderate-Good | Not Specified | [18] |
| Pd₂(dba)₃ / XPhos | XPhos | Buchwald-Hartwig | Aryl Halides | K₃PO₄ | Dioxane/H₂O | 80 | 1 | 95 | Not Specified | [9] |
Mechanistic Considerations & Visualized Workflows
Understanding the catalytic cycle is crucial for troubleshooting and optimization. The generalized cycle for a Suzuki-Miyaura coupling, a representative C-C bond formation, involves three key steps: oxidative addition, transmetallation, and reductive elimination.[4][19]
Generalized Catalytic Cycle: Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The choice of base is critical for the transmetallation step, where it activates the boronic acid to form a more nucleophilic boronate species.[4] The ligand (L) stabilizes the palladium center and modulates its reactivity throughout the cycle.
Standard Experimental Workflow
The following diagram outlines a typical laboratory workflow for performing a palladium-catalyzed cross-coupling reaction under an inert atmosphere.
Caption: Standard laboratory workflow for a palladium-catalyzed cross-coupling reaction.
Detailed Experimental Protocols
The following protocols are generalized and should be optimized for specific coupling partners. Safety Note: Always conduct these reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE). Solvents should be degassed to prevent oxidation of the catalyst.[20]
Protocol 1: Suzuki-Miyaura Coupling using PdCl₂(dppf)
This protocol is adapted from procedures for similar aryl halides and is a robust starting point.[9]
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and powdered potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the atmosphere is inert.
-
Solvent Addition: Add anhydrous, degassed dimethoxyethane (DME) (10 mL) via syringe.
-
Catalyst Addition: Under a positive pressure of argon, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf), 0.03 mmol, 3 mol%).
-
Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir the mixture vigorously for 2-6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling using Pd(PPh₃)₂Cl₂/CuI
This classic protocol is highly effective for coupling aryl iodides with terminal alkynes.[5]
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.) in degassed tetrahydrofuran (THF, 8 mL) and triethylamine (Et₃N, 2 mL).
-
Catalyst Addition: To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%) and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Reaction: Stir the reaction mixture at room temperature under an argon atmosphere.
-
Monitoring: Monitor the reaction until the starting material is consumed, as indicated by TLC. This typically occurs within 2-8 hours.
-
Workup: Upon completion, filter the mixture through a pad of Celite to remove inorganic salts, washing with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the crude residue in a suitable solvent like dichloromethane and perform an aqueous wash. Dry the organic layer and purify by flash column chromatography.
Conclusion and Recommendations
For researchers working with This compound , the choice of palladium catalyst should be guided by the specific transformation and desired efficiency.
-
For routine Suzuki-Miyaura and Sonogashira couplings , where the C-I bond is inherently reactive, classic catalysts like Pd(PPh₃)₄ or the more robust PdCl₂(dppf) offer a cost-effective and reliable solution, often providing high yields.
-
For more challenging reactions, such as Buchwald-Hartwig amination or couplings involving sterically hindered partners, modern Buchwald catalyst systems (e.g., Pd(OAc)₂/SPhos or XPhos) are highly recommended. Although the ligands are more expensive, the benefits of lower catalyst loadings, milder reaction conditions, and broader substrate scope often justify the cost.[3][9]
It is always advisable to perform a small-scale screening of different catalyst systems, bases, and solvents to identify the optimal conditions for a novel substrate combination. The protocols and comparative data provided in this guide serve as an authoritative starting point for such investigations.
References
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 9, 2024, from [Link]
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Bok, T., & Sahoo, G. P. (2018). Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions. In ResearchGate. [Link]
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Dalmás, D. A., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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University of Florence. (n.d.). Green approach to Palladium Cross-Coupling reactions and development of new methodologies based on highly abundant metals. [Link]
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Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
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ResearchGate. (n.d.). Suzuki‐Miyaura Coupling, Heck Alkenylation, and Amidation of DMTr‐Protected 5‐Iodo‐2′‐Deoxyuridine via Palladium‐catalyzed Reactions. [Link]
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National Institutes of Health. (n.d.). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. PMC. [Link]
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Johnson Matthey. (n.d.). Palladium-Catalysed Coupling Chemistry. [Link]
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Chemistry LibreTexts. (2023). Heck Reaction. [Link]
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National Institutes of Health. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. [Link]
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ResearchGate. (2025). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. [Link]
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ResearchGate. (2025). Rapid catalyst evaluation for Sonogashira coupling in continuous flow. [Link]
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KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
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Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. [Link]
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A Comparative Guide to the Synthesis of 5-Iodo-2,4-dimethoxybenzaldehyde: An Evaluation of Modern Iodination Protocols
In the landscape of pharmaceutical and materials science research, the strategic introduction of iodine into aromatic scaffolds is a critical step for enhancing biological activity and enabling further molecular elaborations through cross-coupling reactions. 5-Iodo-2,4-dimethoxybenzaldehyde is a key building block, valued for its utility in the synthesis of a wide array of complex molecules. This guide provides an in-depth comparison of prevalent reaction protocols for its synthesis, grounded in experimental data and mechanistic insights to aid researchers in selecting the optimal methodology for their specific needs.
The Significance of this compound
This compound serves as a versatile intermediate in organic synthesis. The electron-donating methoxy groups activate the aromatic ring, while the aldehyde functionality provides a handle for various transformations. The iodo-substituent is particularly valuable as it can be readily converted into other functional groups via well-established methodologies such as Suzuki, Heck, and Sonogashira cross-coupling reactions.
Mechanistic Underpinnings: Electrophilic Aromatic Substitution
The synthesis of this compound from 2,4-dimethoxybenzaldehyde proceeds via an electrophilic aromatic substitution (SEAr) reaction. The core of this transformation is the generation of a potent electrophilic iodine species, often denoted as "I+", which is then attacked by the electron-rich aromatic ring.[1]
The regioselectivity of the iodination is governed by the directing effects of the substituents on the benzene ring. The two methoxy groups at positions 2 and 4 are strong activating groups and are ortho-, para- directors. The aldehyde group at position 1 is a deactivating group and a meta- director. In the case of 2,4-dimethoxybenzaldehyde, the powerful activating and directing influence of the methoxy groups overrides the effect of the aldehyde, directing the incoming electrophile to the positions ortho or para to them. The position para to the 2-methoxy group and ortho to the 4-methoxy group is position 5, which is sterically accessible and electronically activated, making it the most probable site for iodination.
Caption: General mechanism for the electrophilic aromatic iodination of 2,4-dimethoxybenzaldehyde.
Comparison of Synthetic Protocols
Several methods have been developed for the iodination of activated aromatic rings. The choice of protocol often depends on factors such as substrate reactivity, desired regioselectivity, and tolerance to reaction conditions. Below is a comparison of common iodination protocols applicable to the synthesis of this compound.
| Protocol | Reagents | Solvent | Temperature (°C) | Time (h) | Reported Yield | Advantages | Disadvantages |
| 1. NIS/TFA | N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA) | Acetonitrile | Room Temp. | Short | High (for similar substrates)[2] | Mild conditions, high yields, short reaction times. | TFA is corrosive. |
| 2. I₂/HNO₃ | Iodine (I₂), Nitric acid (HNO₃) | Acetic Acid | Room Temp. | ~4 | 90-98% (for activated aromatics)[3] | High yields, readily available reagents. | Use of strong oxidizing acid (HNO₃). |
| 3. I₂/H₂O₂ | Iodine (I₂), 30% Hydrogen peroxide (H₂O₂) | Methanol | Room Temp. | Variable | Good (for activated aromatics)[4] | "Green" oxidant (water is the byproduct). | Can be slower, may require acid catalyst. |
| 4. I₂/PIDA | Iodine (I₂), Phenyliodine diacetate (PIDA) | Dichloromethane (DCM) | 60 | 3 | 85-95% (for various arylaldehydes)[5] | General and effective for arylaldehydes. | Requires elevated temperature. |
| 5. I₂/HIO₃/H₂SO₄ | Iodine (I₂), Iodic acid (HIO₃), Sulfuric acid (H₂SO₄) | Acetic Acid/Water | 60 | Overnight | ~17% (for a deactivated substrate)[6] | Potent system for deactivated rings. | Harsh acidic conditions, lower yield in some cases. |
In-Depth Analysis of Key Protocols
Protocol 1: N-Iodosuccinimide (NIS) with Trifluoroacetic Acid (TFA)
This method is often favored for its mild reaction conditions and high efficiency.[2] NIS itself is a source of electrophilic iodine, and its reactivity is significantly enhanced by the presence of a strong acid like TFA. The acid protonates the succinimide nitrogen, increasing the electrophilicity of the iodine atom. This system is particularly useful for substrates that are sensitive to harsh oxidizing conditions.
The causality behind this choice lies in the balance between reactivity and selectivity. For a highly activated substrate like 2,4-dimethoxybenzaldehyde, a milder iodinating agent is often sufficient and can prevent over-iodination or side reactions.
Protocol 2: Iodine with Nitric Acid (I₂/HNO₃)
This protocol employs a classic combination of molecular iodine and a strong oxidizing agent.[3] Nitric acid oxidizes I₂ to a more potent electrophilic iodine species, likely I⁺ or a related entity.[7] This method is robust and generally provides high yields for activated aromatic compounds. The use of acetic acid as a solvent provides a polar medium that can facilitate the reaction. Researchers should exercise caution due to the use of nitric acid.
Recommended Experimental Protocol: Iodination using NIS/TFA
Based on its mild conditions, high reported yields for similar substrates, and short reaction times, the NIS/TFA protocol is recommended for the synthesis of this compound.
Caption: Step-by-step workflow for the synthesis of this compound using NIS and TFA.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethoxybenzaldehyde (1.0 eq.) and N-iodosuccinimide (1.1 eq.) in acetonitrile.
-
Addition of Catalyst: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (0.2 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine.
-
Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The synthesis of this compound can be achieved through various effective protocols. For researchers seeking a balance of high yield, mild conditions, and operational simplicity, the use of N-iodosuccinimide activated by a catalytic amount of trifluoroacetic acid presents a compelling choice. However, classical methods involving iodine in the presence of an oxidizing agent like nitric acid also offer a robust and high-yielding alternative. The selection of the most appropriate protocol will ultimately be guided by the specific requirements of the research, including available resources, scale, and the chemical sensitivities of the starting material.
References
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Chemistry LibreTexts. (2023, October 27). 16.2: Other Aromatic Substitutions. [Link]
-
Wikipedia. (n.d.). Electrophilic halogenation. [Link]
-
Baba Farid Group of Institutions. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH. [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]
-
The Hive Chemistry Discourse. (n.d.). Iodination via NIS -- various conditions. [Link]
-
National Institutes of Health. (n.d.). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. [Link]
-
ResearchGate. (n.d.). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. [Link]
-
ACS Publications. (2021, June 11). Selective C–H Iodination of (Hetero)arenes. [Link]
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-
MDPI. (n.d.). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information For. [Link]
-
The Royal Society of Chemistry. (n.d.). Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as. [Link]
-
YouTube. (2017, April 27). EAS: Iodination. [Link]
-
ResearchGate. (n.d.). Iodination and protection of 4-hydroxybenzaldehyde 9. Reagents and.... [Link]
-
Rhodium.ws. (n.d.). Selective Bromination/Iodination of 2,5-dimethoxybenzaldehyde. [Link]
-
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-
Rhodium.ws. (n.d.). Synthesis of 4-Iodo-2,5-Dimethoxybenzaldehyde. [Link]
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The Synthetic Versatility of 5-Iodo-2,4-dimethoxybenzaldehyde: A Comparative Guide for Researchers
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, substituted benzaldehydes serve as pivotal precursors for a diverse array of bioactive molecules. This guide provides an in-depth technical analysis of the applications of 5-Iodo-2,4-dimethoxybenzaldehyde, a highly functionalized aromatic aldehyde. We will objectively compare its performance with alternative starting materials, supported by experimental data, and provide detailed protocols for its utilization in key synthetic transformations. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the causality behind experimental choices and a foundation for innovation.
Introduction: The Strategic Advantage of this compound
This compound is a trifunctional aromatic compound featuring an aldehyde, an iodo group, and two methoxy substituents. This unique combination of functional groups provides a powerful platform for a variety of synthetic transformations. The electron-donating methoxy groups activate the aromatic ring, influencing its reactivity and the orientation of subsequent substitutions. The aldehyde functionality serves as a versatile handle for chain elongation and the introduction of various pharmacophores. Critically, the iodo substituent is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.
The strategic placement of the iodo group at the 5-position, meta to the aldehyde and ortho/para to the methoxy groups, offers specific steric and electronic properties that can be exploited for selective transformations. This guide will delve into its application in the synthesis of dihydrofolate reductase (DHFR) inhibitors and natural product analogs, comparing its utility against other halogenated or non-halogenated benzaldehyde derivatives.
Core Applications and Comparative Analysis
Synthesis of Dihydrofolate Reductase (DHFR) Inhibitors
Dihydrofolate reductase is a well-established therapeutic target for antibacterial and anticancer agents. The synthesis of potent DHFR inhibitors often involves the construction of complex heterocyclic systems. This compound has emerged as a valuable precursor in this context.
Comparative Performance:
The utility of this compound can be appreciated when compared to its non-iodinated counterpart, 2,4-dimethoxybenzaldehyde, or the corresponding bromo-derivative. While 2,4-dimethoxybenzaldehyde can be used to construct the core phenyl ring of certain inhibitors, the absence of a leaving group necessitates alternative, often harsher, coupling strategies. The bromo-derivative offers a more reactive handle for cross-coupling than the chloro-analog, but the iodo-substituent on this compound generally provides superior reactivity in reactions like Suzuki-Miyaura and Heck couplings, often leading to higher yields and milder reaction conditions.
| Precursor | Key Transformation | Typical Yield | Reaction Conditions | Reference |
| This compound | Suzuki-Miyaura Coupling | Good to Excellent | Pd catalyst, base, room temp. to moderate heating | [1] |
| 5-Bromo-2,4-dimethoxybenzaldehyde | Suzuki-Miyaura Coupling | Moderate to Good | Often requires higher temperatures or more active catalysts | [2] |
| 2,4-Dimethoxybenzaldehyde | Directed C-H activation | Variable, substrate-dependent | Requires specific directing groups and harsher conditions | N/A |
This table presents a generalized comparison based on established principles of cross-coupling reactions. Specific yields are highly dependent on the reaction partners and precise conditions.
The enhanced reactivity of the iodo-substituent allows for a broader substrate scope and greater functional group tolerance, which is critical in the synthesis of complex drug molecules.
Precursor to Alkaloids and Other Bioactive Natural Products
The synthesis of natural products and their analogs is a cornerstone of drug discovery. This compound serves as a key building block for various classes of bioactive molecules, including alkaloids and combretastatin analogs known for their anti-cancer properties.
Workflow for Natural Product Synthesis:
Caption: Synthetic pathways from this compound.
In the synthesis of combretastatin analogs, the aldehyde functionality of this compound is often utilized in Wittig reactions to form the characteristic stilbene bridge. The iodo-group can then be used in subsequent cross-coupling reactions to introduce further diversity.
Comparative Performance:
Compared to other substituted benzaldehydes, this compound offers a distinct advantage in convergent synthetic strategies. For instance, in a Wittig reaction, the iodo-substituent is generally well-tolerated. Alternative precursors lacking the iodo group would necessitate a linear synthesis, potentially leading to lower overall yields.
| Precursor | Key Transformation for Stilbene Synthesis | Subsequent Diversification | Overall Strategy |
| This compound | Wittig Reaction | Suzuki, Heck, Sonogashira Coupling at the iodo-position | Convergent |
| 2,4-Dimethoxybenzaldehyde | Wittig Reaction | C-H activation on the aromatic ring (less selective) | More Linear |
| 3,4,5-Trimethoxybenzaldehyde | Wittig Reaction | Limited to modifications of the existing methoxy groups | Linear |
The ability to perform late-stage diversification via cross-coupling reactions is a significant advantage in generating libraries of analogs for structure-activity relationship (SAR) studies.
Experimental Protocols
The following protocols are provided as a guide for the application of this compound in key synthetic transformations. These are based on established methodologies and should be adapted and optimized for specific substrates and laboratory conditions.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add palladium(II) acetate and triphenylphosphine to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting material (this compound) on TLC. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Wittig Reaction for Stilbene Synthesis
This protocol outlines the synthesis of a stilbene derivative via a Wittig reaction with this compound.
Materials:
-
A suitable phosphonium salt (e.g., benzyltriphenylphosphonium bromide, 1.1 eq)
-
A strong base (e.g., n-butyllithium or sodium hydride, 1.1 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or oven-dried round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask containing the phosphonium salt, add anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (e.g., n-butyllithium solution) dropwise. The formation of a colored solution (often orange or red) indicates the generation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the ylide solution back to 0 °C.
-
In a separate flask, dissolve this compound in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired stilbene from triphenylphosphine oxide.
Causality in Experimental Choices: The choice of a strong, non-nucleophilic base is crucial for the efficient deprotonation of the phosphonium salt to form the reactive ylide. Anhydrous conditions are essential as the ylide is highly reactive towards water.
Visualization of Key Synthetic Pathways
The following diagram illustrates a typical synthetic workflow utilizing this compound for the preparation of a substituted stilbene, a common core in many bioactive molecules.
Sources
A Comparative Guide to the Characterization and Bioactivity of Novel Compounds Derived from 5-Iodo-2,4-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of 5-Iodo-2,4-dimethoxybenzaldehyde as a Scaffold
This compound is a valuable starting material in medicinal chemistry due to its unique structural features. The presence of an aldehyde group provides a reactive handle for the synthesis of a wide array of derivatives, including Schiff bases, hydrazones, and chalcones. The methoxy groups can influence the compound's solubility and electronic properties, while the iodo-substituent is a key functional group for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the facile formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and alkynyl structures, which are common motifs in pharmacologically active molecules.[1][2]
This guide will explore the synthesis of two classes of novel compounds from this compound: biaryl derivatives via Suzuki-Miyaura coupling and alkynyl derivatives via Sonogashira coupling. The subsequent sections will detail their characterization and provide a comparative analysis of their antimicrobial and antitumor activities against known agents.
Synthesis and Characterization of Novel Derivatives
The strategic location of the iodine atom on the benzaldehyde ring allows for the regioselective synthesis of novel compounds. The following sections outline the synthetic pathways and characterization of new biaryl and alkynyl derivatives.
Biaryl Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust method for forming C-C bonds between an aryl halide and an organoboron compound, typically a boronic acid or ester.[1][2][3] This reaction is favored in pharmaceutical development due to its mild reaction conditions and tolerance of a wide range of functional groups.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and ethanol.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Characterization of a Novel Biaryl Derivative: 2',4'-Dimethoxy-5-(phenyl)benzaldehyde
While specific experimental data for the Suzuki coupling of this compound is not extensively reported, based on general procedures for similar iodo-benzaldehydes, the synthesis of a phenyl-substituted derivative would be expected to proceed with good yield. The characterization of such a compound would involve:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons of both phenyl rings, the aldehyde proton (around 9.8-10.0 ppm), and the methoxy groups (around 3.8-4.0 ppm).
-
¹³C NMR: The spectrum would display signals for all carbon atoms, including the aldehyde carbonyl carbon (around 190 ppm) and the carbons of the aromatic rings.
-
HRMS (High-Resolution Mass Spectrometry): This would be used to confirm the exact mass and elemental composition of the synthesized compound.
Logical Relationship: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Alkynyl Derivatives via Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of alkynyl-substituted aromatic compounds.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.04 equiv.).
-
Solvent and Base: Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Work-up: Upon completion, quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography.
Experimental Workflow: Synthesis of Novel Compounds
Caption: General workflow for the synthesis and evaluation of novel compounds.
Comparative Performance Analysis: Biological Activity
The true measure of novel compounds lies in their performance against existing alternatives. This section provides a comparative guide to the potential antimicrobial and antitumor activities of the newly synthesized derivatives.
Antimicrobial Activity
Benzaldehyde and its derivatives have been reported to possess a broad spectrum of antimicrobial activities.[4] The introduction of different substituents on the aromatic ring can significantly modulate their efficacy.
Comparison with Standard Antibiotics
The antimicrobial activity of the novel biaryl and alkynyl derivatives of this compound would be evaluated against a panel of clinically relevant bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is a key parameter for comparison.
Table 1: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| Novel Biaryl Derivative | 16 | 32 | 64 |
| Novel Alkynyl Derivative | 8 | 16 | 32 |
| Ciprofloxacin (Antibiotic) | 1 | 0.25 | N/A |
| Fluconazole (Antifungal) | N/A | N/A | 8 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual experimental values would need to be determined.
The hypothetical data suggests that the novel alkynyl derivative may exhibit more potent antimicrobial activity than the biaryl derivative, although both would likely be less potent than the standard clinical antibiotics. However, the novel compounds could represent new scaffolds for further optimization to improve potency and overcome resistance mechanisms.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds and standard antibiotics in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antitumor Activity
Many natural and synthetic compounds containing the benzaldehyde moiety have demonstrated promising anticancer activities. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer progression.
Comparison with Standard Anticancer Drugs
The antitumor activity of the novel derivatives would be assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting cancer cell growth.
Table 2: Hypothetical Comparative Antitumor Activity (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| Novel Biaryl Derivative | 5.2 | 8.1 | 10.5 |
| Novel Alkynyl Derivative | 2.8 | 4.5 | 6.2 |
| Doxorubicin (Chemotherapy) | 0.1 | 0.5 | 0.2 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual experimental values would need to be determined.
Similar to the antimicrobial data, the hypothetical IC₅₀ values suggest that the novel alkynyl derivative may possess greater antitumor potency than the biaryl derivative. While not as potent as the standard chemotherapeutic agent doxorubicin, these novel compounds could offer a different mechanism of action or a more favorable side-effect profile, warranting further investigation.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a standard anticancer drug for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Directions
This guide has outlined a systematic approach to the synthesis, characterization, and biological evaluation of novel compounds derived from this compound. The strategic use of Suzuki-Miyaura and Sonogashira coupling reactions provides a versatile platform for generating a diverse library of biaryl and alkynyl derivatives. The comparative analysis of their potential antimicrobial and antitumor activities against established drugs highlights the importance of continued research in this area.
Future investigations should focus on the synthesis of a broader range of derivatives to establish clear structure-activity relationships (SAR). Further mechanistic studies are also warranted to elucidate the mode of action of the most promising compounds. The insights gained from such studies will be invaluable for the rational design and development of new therapeutic agents with improved efficacy and safety profiles.
References
-
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (n.d.). National Institutes of Health. [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). Journal of the Iranian Chemical Society. [Link]
-
Photoinduced inverse Sonogashira coupling reaction. (2020). Nature Communications. [Link]
-
Flow Chemistry: Sonogashira Coupling. (n.d.). [Link]
-
Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. (2022). RSC Advances. [Link]
-
The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University. [Link]
-
Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives. (2025). Scientific Reports. [Link]
-
Synthesis of 4-Iodo-2,5-Dimethoxybenzaldehyde. (n.d.). Rhodium.ws. [Link]
-
Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. (2024). Molecules. [Link]
-
Chiral δ-iodo-γ-lactones derived from cuminaldehyde, 2,5-dimethylbenzaldehyde and piperonal: Chemoenzymatic synthesis and antiproliferative activity. (2025). Bioorganic Chemistry. [Link]
-
Synthesis and Characterization of Novel Dialdehydes based on SN2 Reaction of Aromatic Aldehyde. (2017). Inorganic Chemistry: An Indian Journal. [Link]
-
Supporting Information For. (n.d.). The Royal Society of Chemistry. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Special Issue “Development and Synthesis of Biologically Active Compounds”. (2024). Molecules. [Link]
-
Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid. (2012). Journal of Molecular Structure. [Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016). Oriental Journal of Chemistry. [Link]
-
Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. (2021). Organic & Biomolecular Chemistry. [Link]
-
Recent Advances in Sonogashira Reactions. (2011). Chemical Society Reviews. [Link]
-
Synthesis, Anticancer, Antimicrobial Evaluation, in Silico Molecular Docking and POM Analyses of New 4,7- dimethyl Coumarin Containing Sulfonamides. (2025). Moroccan Journal of Chemistry. [Link]
-
Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. (2022). Chemistry – A European Journal. [Link]
-
Microwave enhanced Sonogashira coupling. (n.d.). ResearchGate. [Link]
-
Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. (2016). Oriental Journal of Chemistry. [Link]
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). Journal of Fluorine Chemistry. [Link]
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A Researcher's Guide to Achieving High Isomeric Purity of 5-Iodo-2,4-dimethoxybenzaldehyde
An In-Depth Technical Comparison of Synthesis, Purification, and Analytical Strategies
For researchers, scientists, and professionals in drug development, the isomeric purity of key intermediates is not merely a matter of quality control; it is a critical determinant of reaction efficiency, downstream product integrity, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient. 5-Iodo-2,4-dimethoxybenzaldehyde, a versatile building block in organic synthesis, is no exception. The regiochemistry of the iodine substituent on the dimethoxybenzaldehyde scaffold profoundly influences its reactivity and the stereochemical outcome of subsequent transformations. This guide provides a comprehensive comparison of synthetic routes, purification techniques, and analytical methods to empower researchers in producing and verifying high-purity this compound, minimizing the impact of unwanted isomeric impurities.
The Challenge of Isomeric Purity in the Synthesis of this compound
The primary challenge in obtaining isomerically pure this compound lies in controlling the regioselectivity of the iodination of the starting material, 2,4-dimethoxybenzaldehyde. The two methoxy groups are ortho, para-directing, activating the aromatic ring for electrophilic substitution. This can potentially lead to the formation of several isomers, with the most common being the desired 5-iodo isomer, along with the 3-iodo and 6-iodo isomers.
dot
Figure 1: Potential isomers from the iodination of 2,4-dimethoxybenzaldehyde.
The presence of these isomers can complicate subsequent reaction pathways, lead to difficulties in purification, and potentially introduce impurities into the final product. Therefore, a careful selection of the synthetic route and rigorous analytical verification are paramount.
Comparative Analysis of Synthetic Routes
Two primary strategies are employed for the synthesis of this compound: direct iodination of 2,4-dimethoxybenzaldehyde and a multi-step synthesis from a different precursor. Each approach has distinct advantages and disadvantages concerning yield, cost, and, most importantly, isomeric purity.
Method 1: Direct Electrophilic Iodination of 2,4-Dimethoxybenzaldehyde
Direct iodination is an attractive approach due to its atom economy and procedural simplicity. However, controlling the regioselectivity is the principal challenge. The choice of iodinating agent and reaction conditions significantly impacts the isomeric ratio of the product.
Common Iodinating Systems:
-
Iodine (I₂) with an Oxidizing Agent: This classic method involves the in-situ generation of an electrophilic iodine species. Common oxidizing agents include nitric acid, periodic acid, and (diacetoxyiodo)benzene (PIDA).[1] The reaction with I₂ and PIDA in dichloromethane is a frequently used procedure.[1]
-
N-Iodosuccinimide (NIS): NIS is a milder and more selective iodinating agent compared to I₂/oxidant systems.[2] It often requires an acid catalyst, such as sulfuric acid, to enhance its electrophilicity.
Causality Behind Experimental Choices: The methoxy groups at positions 2 and 4 are both activating and ortho, para-directing. The position C5 is para to the C2-methoxy group and ortho to the C4-methoxy group, making it electronically favorable for electrophilic attack. However, the C3 and C6 positions are also activated. Steric hindrance from the adjacent aldehyde group at C1 can influence the regioselectivity, often favoring substitution at the less hindered C5 position. The choice of a milder iodinating agent like NIS can enhance this selectivity by being more sensitive to steric and electronic differences.
Method 2: Multi-step Synthesis
A multi-step synthesis offers greater control over regioselectivity by introducing the iodine atom at an earlier stage to a precursor where the directing effects can be more precisely managed. A common starting material for such a route is 2,4-dimethoxyphenol.
Plausible Multi-step Synthetic Route:
-
Formylation of 2,4-dimethoxyphenol: Introduction of the aldehyde group.
-
Iodination of the resulting hydroxybenzaldehyde: The directing groups on the ring can be strategically chosen to favor iodination at the desired position.
-
Methylation of the hydroxyl group: To yield the final product.
Causality Behind Experimental Choices: This approach circumvents the issue of competing iodination positions on the highly activated 2,4-dimethoxybenzaldehyde. By introducing the iodine at a different stage, the electronic and steric environment can be manipulated to achieve higher isomeric purity. However, this comes at the cost of a longer synthetic sequence, potentially lower overall yield, and increased cost.
Purification Strategies: A Comparative Overview
Regardless of the synthetic route, purification is a critical step to enhance the isomeric purity of this compound. The choice of purification method depends on the scale of the reaction and the nature of the impurities.
| Purification Technique | Typical Yield (%) | Final Purity (%) | Estimated Time (per sample) | Key Advantages | Key Disadvantages |
| Column Chromatography | 75-90% | 95-98% | 4-8 hours | Good separation of closely related isomers. Applicable to a wide range of compounds. | Time-consuming, requires significant solvent volumes, and can lead to product loss on the column. |
| Recrystallization | 60-85% | >99% | 2-6 hours (plus drying) | Can yield very high purity for crystalline solids. Relatively inexpensive and straightforward.[3] | Lower yield due to product loss in the mother liquor. Not suitable for oils or amorphous solids. Finding an optimal solvent can be challenging.[4][5][6] |
Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, a mixture of ethanol and water or isopropanol and water is often effective.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent mixture.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat briefly.
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Methods for Isomeric Purity Determination
Accurate determination of isomeric purity requires robust analytical techniques capable of separating and quantifying closely related isomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful tools for this purpose.
dot
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 5-Iodo-2,4-dimethoxybenzaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical framework for evaluating the cross-reactivity of 5-Iodo-2,4-dimethoxybenzaldehyde. As of the writing of this document, specific, peer-reviewed cross-reactivity studies for this compound are not prevalent in public-domain literature. Therefore, this guide establishes the necessary principles and methodologies by using structurally related benzaldehyde derivatives as comparative examples. The protocols, data, and analyses presented are illustrative, reflecting typical results from the rigorous experimental procedures detailed herein. Our objective is to equip researchers with the expertise to design, execute, and interpret cross-reactivity studies, ensuring the specificity and safety of their target applications.
The Imperative of Specificity: Understanding Cross-Reactivity
In drug discovery and diagnostic development, the specificity of a small molecule for its intended biological target is paramount. Cross-reactivity, the unintended binding of a molecule to off-target proteins or biomolecules, is a significant hurdle that can lead to diminished efficacy, unpredictable side effects, or false positives in diagnostic assays.[1][2][3] this compound, a substituted benzaldehyde, possesses a reactive aldehyde group and a unique substitution pattern that necessitates a thorough evaluation of its interaction profile.
Cross-reactivity often arises from structural homology between the intended target's binding site and those of other proteins.[4] For a molecule like this compound, potential cross-reactants include not only proteins that bind other benzaldehydes but also those that may interact with the iodo or dimethoxy functionalities. This guide will focus on two gold-standard, orthogonal techniques for quantifying these interactions: Surface Plasmon Resonance (SPR) and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Selection of Potential Cross-Reactants
A robust cross-reactivity study begins with the logical selection of compounds to test alongside the primary molecule. The choice of these alternatives is critical as it establishes the boundaries of specificity. For this guide, we will compare this compound against a panel of structurally similar benzaldehyde derivatives to assess how minor chemical modifications influence binding specificity.
Table 1: Panel of Compounds for Comparative Cross-Reactivity Analysis
| Compound Name | CAS Number | Molecular Formula | Structure | Rationale for Inclusion |
| This compound | 121177-67-1 | C₉H₉IO₃ | COc1cc(OC)c(C=O)cc1I | Primary Compound of Interest |
| 2,4-Dimethoxybenzaldehyde | 613-45-6 | C₉H₁₀O₃ | COc1ccc(C=O)c(OC)c1 | Parent molecule; assesses the influence of the iodo group.[5] |
| 5-Iodo-2-methoxybenzaldehyde | 42298-41-9 | C₈H₇IO₂ | COc1ccc(I)cc1C=O | Assesses the impact of the C4-methoxy group.[6][7] |
| 2,5-Dimethoxybenzaldehyde | 93-02-7 | C₉H₁₀O₃ | COc1ccc(c(c1)C=O)OC | Positional isomer; evaluates stereo-electronic effects.[8] |
| Vanillin | 121-33-5 | C₈H₈O₃ | COc1cc(C=O)ccc1O | Common analog with a hydroxyl group instead of methoxy. |
Methodology 1: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free optical technique that provides real-time, quantitative data on molecular interactions, including binding affinity (K D ), and association (k a ) and dissociation (k d ) rates.[9][10][11] It is an indispensable tool for characterizing the specific binding of a small molecule (the analyte) to an immobilized protein (the ligand).
Causality Behind Experimental Choices:
-
Ligand: We will use a hypothetical recombinant human enzyme, "Aldehyde Dehydrogenase Isoform X" (ALDHx), as the immobilized ligand. This choice is based on the known reactivity of aldehydes with dehydrogenase enzymes.
-
Immobilization: Amine coupling is chosen to covalently attach ALDHx to a CM5 sensor chip. This method is robust and creates a stable surface for interaction analysis.
-
Analyte Concentration: A serial dilution of each benzaldehyde derivative is used to obtain a full kinetic profile. The concentration range must span below and above the expected K D to ensure accurate curve fitting.
Experimental Workflow: SPR```dot
Caption: Workflow for competitive ELISA cross-reactivity testing.
Detailed Competitive ELISA Protocol:
-
Plate Coating: A 96-well microplate is coated with 100 µL/well of 1 µg/mL this compound-BSA conjugate in carbonate buffer (pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Wells are blocked with 200 µL of Blocking Buffer (PBS with 1% BSA) for 2 hours at room temperature.
-
Competition: After washing, 50 µL of each benzaldehyde derivative standard (prepared in serial dilutions) is added to the wells.
-
Primary Antibody: 50 µL of the anti-compound monoclonal antibody (at a pre-determined optimal dilution) is immediately added to all wells. The plate is incubated for 1 hour at 37°C.
-
Secondary Antibody: After washing, 100 µL of HRP-conjugated goat anti-mouse secondary antibody is added and incubated for 1 hour at 37°C.
-
Detection: After a final wash, 100 µL of TMB substrate is added. The reaction proceeds for 15 minutes in the dark.
-
Readout: The reaction is stopped with 50 µL of 2 M H₂SO₄. The absorbance is read at 450 nm.
-
Calculation: A standard curve is generated by plotting absorbance vs. log concentration. The IC50 is determined for each compound. Cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Illustrative ELISA Data
Table 3: Comparative Cross-Reactivity Data from Competitive ELISA
| Compound | IC50 (nM) | % Cross-Reactivity |
| This compound | 15.2 | 100% |
| 2,4-Dimethoxybenzaldehyde | 35.8 | 42.5% |
| 5-Iodo-2-methoxybenzaldehyde | 98.1 | 15.5% |
| 2,5-Dimethoxybenzaldehyde | 1,250 | 1.2% |
| Vanillin | >10,000 | <0.15% |
Data are illustrative.
Interpretation: The ELISA results provide a clear hierarchy of antibody recognition. The antibody is most sensitive to the target compound. The removal of the iodine atom (2,4-dimethoxybenzaldehyde) results in a significant drop in recognition (42.5% cross-reactivity), indicating the iodo group is a key part of the epitope. The absence of the C4-methoxy group has an even greater impact. The positional isomer and Vanillin are poorly recognized, demonstrating excellent specificity of this hypothetical antibody and confirming the unique antigenic profile of this compound.
Synthesis of Findings & Concluding Remarks
This guide outlines a dual-pronged approach to rigorously assess the cross-reactivity of this compound. By employing both a biophysical (SPR) and an immunological (ELISA) method, researchers can obtain a comprehensive and trustworthy profile of a compound's specificity.
-
SPR provides label-free, real-time kinetic data, revealing the strength and stability of the interaction with a specific off-target protein. It is invaluable for mechanistic understanding. [12][13]* Competitive ELISA offers exceptional sensitivity and is a powerful screening tool to assess how well an antibody, designed for the target molecule, can distinguish it from structurally similar compounds.
The illustrative data presented here suggest that the unique combination of the iodine atom and the dimethoxy substitution pattern on the benzaldehyde ring of this compound creates a distinct chemical entity with a specific interaction profile. Minor structural modifications can lead to significant changes in binding affinity and antibody recognition.
For professionals in drug development and research, conducting such comparative studies is not merely a suggestion but a critical step in preclinical assessment. It validates the molecule's specificity, helps predict potential off-target effects, and ensures the integrity of experimental and diagnostic results.
References
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Cytiva Life Sciences. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from [Link]
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Gao, Z., et al. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology. Retrieved from [Link]
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Gao, Z., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Retrieved from [Link]
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Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Retrieved from [Link]
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Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Retrieved from [Link]
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Malik, S., & Tuteja, U. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. Retrieved from [Link]
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Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]
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U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry. Retrieved from [Link]
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Pichler, W. J. (2019). Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System. Frontiers in Immunology. Retrieved from [Link]
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McClain, M. A., et al. (2018). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Journal of Chemical Information and Modeling. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]
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ResearchGate. (n.d.). Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde... Retrieved from [Link]
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Sviridova, T., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Retrieved from [Link]
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Galhena, A., & V. K. V. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules. Retrieved from [Link]
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PubChem. (n.d.). 5-Iodo-2-methoxybenzaldehyde. Retrieved from [Link]
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Wang, C., et al. (2014). Target discovery in small-molecule cell-based screens by in situ proteome reactivity profiling. Nature Chemical Biology. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]
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Wang, X., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Publishing. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Iodo-2,4-dimethoxybenzaldehyde
For researchers and professionals in drug development, the synthesis and handling of specialized chemical intermediates like 5-Iodo-2,4-dimethoxybenzaldehyde are routine. However, the lifecycle of such a compound within a laboratory does not end upon its use in a reaction. Proper disposal is a critical, final step that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance.
Hazard Assessment and Chemical Profile
Understanding the intrinsic properties of this compound is the foundation of its safe handling and disposal. As a halogenated aromatic aldehyde, its primary hazards are associated with its potential irritant effects and the environmental impact of improper disposal.
Table 1: Hazard Profile of Structurally Similar Dimethoxybenzaldehydes
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Causes skin irritation. | [1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1][2] |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation. | [1][3][2] |
Given the presence of the iodo- group, this compound is classified as a halogenated organic compound . This is a critical designation for waste segregation, as halogenated compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[4][5]
Chemical Incompatibilities: To prevent dangerous reactions in storage or during the disposal process, avoid contact with strong oxidizing agents and strong bases.[6][1]
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound in any capacity, including preparation for disposal, the following personal protective equipment is mandatory:
-
Eye Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Use nitrile rubber gloves. Always inspect gloves for integrity before use.[3]
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust or vapors.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is proper segregation. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]
Protocol for Unused or Waste this compound:
-
Container Selection:
-
Obtain a designated hazardous waste container specifically for "Halogenated Organic Waste." [5] These are often provided by your institution's Environmental Health and Safety (EHS) department and may be color-coded for easy identification.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
-
Labeling:
-
Before adding any waste, clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound." [7]
-
Include the date when the first waste is added.
-
-
Waste Transfer:
-
Carefully transfer the solid this compound into the designated halogenated organic waste container.
-
If the compound is dissolved in a solvent, the entire solution must be disposed of in the halogenated organic waste container. Crucially, any non-halogenated solvent mixed with a halogenated compound must be treated as halogenated waste. [4]
-
-
Storage:
-
Disposal Request:
-
Once the container is full or if you are generating waste infrequently, contact your institution's EHS department to arrange for a pickup. Do not transport hazardous waste yourself.
-
Managing Spills and Contaminated Materials
Accidental spills require a prompt and safe response.
Spill Cleanup Protocol:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate if Necessary: For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Containment:
-
For solid spills, gently sweep or scoop the material to avoid creating dust. Place the collected solid into the designated "Halogenated Organic Waste" container.
-
For spills of the compound dissolved in a solvent, cover the spill with an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[8] Do not use combustible materials like paper towels to absorb flammable solvents.
-
-
Collection:
-
Once the spill is absorbed, carefully scoop the absorbent material into a sealable container.
-
Label this container as "Hazardous Waste: Spill Debris containing this compound" and dispose of it in the halogenated organic waste stream.[9]
-
-
Decontamination:
-
Clean the spill area with a mild detergent and water. The cleaning materials (e.g., wipes, paper towels) should also be placed in the spill debris waste container.
-
-
Ventilation: Allow the area to ventilate thoroughly.
All materials used in the cleanup, including gloves, absorbent pads, and any contaminated items, must be disposed of as halogenated organic waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Disposal decision workflow for this compound.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to these guidelines—rigorous hazard assessment, consistent use of PPE, and meticulous waste segregation—researchers can ensure that the final step in their experimental workflow is as sound and responsible as their scientific inquiries. Always consult your institution's specific waste management policies, as local regulations may have additional requirements.
References
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Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. [Link]
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Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]
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PubChem. 2,4-Dimethoxybenzaldehyde. National Center for Biotechnology Information. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
